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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chloro-6-iodophenol

Abstract Substituted aminophenols are a cornerstone class of molecules, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of functional groups on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminophenols are a cornerstone class of molecules, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of functional groups on the aromatic ring dictates the molecule's electronic character, reactivity, and biological potential. This guide focuses on 2-Amino-3-chloro-6-iodophenol, a tri-substituted aminophenol. Due to the limited availability of direct experimental data for this specific compound in public literature, this document serves a dual purpose: firstly, to provide a predictive analysis of its core physicochemical properties based on established chemical principles and data from structurally analogous compounds; and secondly, to offer detailed, field-proven experimental protocols for the comprehensive characterization of this and similar novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel aromatic compounds.

Molecular Structure and Key Identifiers

The foundational step in characterizing any chemical entity is the unambiguous definition of its molecular structure. 2-Amino-3-chloro-6-iodophenol possesses a phenol core, substituted with an amino group at position 2, a chlorine atom at position 3, and an iodine atom at position 6. This specific arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, iodo) groups suggests a molecule with nuanced chemical reactivity and distinct physical properties.

Caption: 2D Structure of 2-Amino-3-chloro-6-iodophenol.

Table 1: Chemical Identity and Calculated Properties

Identifier Value Source
IUPAC Name 2-Amino-3-chloro-6-iodophenol -
Molecular Formula C₆H₅ClINO Calculated
Molecular Weight 285.47 g/mol Calculated
CAS Number Not found -

| Exact Mass | 284.91012 Da | Calculated |

Predicted Physicochemical Properties: A Comparative Analysis

While specific experimental data for 2-Amino-3-chloro-6-iodophenol is scarce, we can infer its properties by examining related compounds. The interplay of the hydroxyl, amino, chloro, and iodo substituents will govern its behavior.

  • Melting Point: The presence of multiple halogens, particularly the large iodine atom, increases the molecule's mass and polarizability, leading to stronger intermolecular van der Waals forces. This, combined with potential hydrogen bonding from the -OH and -NH₂ groups, suggests a relatively high melting point, likely a solid at room temperature. For comparison, 2-aminophenol has a melting point of 172 °C.[1] The heavy halogen substituents on our target molecule would be expected to increase this value significantly.

  • Solubility: The "like dissolves like" principle is paramount. The polar hydroxyl and amino groups can participate in hydrogen bonding, suggesting some solubility in polar protic solvents like ethanol. However, the large, hydrophobic iodophenyl moiety will significantly decrease water solubility. The molecule is expected to be more soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in less polar solvents like ethyl acetate.

  • Acidity/Basicity (pKa): The molecule is amphoteric. The phenolic hydroxyl group is acidic, while the amino group is basic. The electron-withdrawing effects of the adjacent chlorine and the ortho/para iodine atom will increase the acidity of the phenolic proton (lowering its pKa) compared to unsubstituted phenol. Conversely, these same inductive effects will decrease the basicity of the amino group (lowering the pKa of its conjugate acid).

Table 2: Predicted Physicochemical Profile

Property Predicted Value / Behavior Rationale
Physical State Solid High molecular weight and potential for hydrogen bonding.
Melting Point (°C) > 180 °C (Estimate) Increased molecular mass and van der Waals forces from halogens.
Boiling Point (°C) High, likely decomposes High molecular weight and strong intermolecular forces.
Water Solubility Low to very low The large, halogenated aromatic structure dominates over polar groups.
Solubility in Organic Solvents Soluble in DMSO, DMF; moderately soluble in alcohols, acetone. Good balance of polar groups and overall molecular size.
pKa (Phenolic OH) < 9 Electron-withdrawing halogens increase acidity.
pKa (Ammonium NH₃⁺) < 4 Electron-withdrawing halogens decrease basicity.

| LogP | High (e.g., > 3) | The iodine and chlorine atoms significantly increase lipophilicity. |

Essential Experimental Characterization Protocols

To rigorously define the properties of a novel compound like 2-Amino-3-chloro-6-iodophenol, a series of standardized experiments are required. The following protocols represent best practices in the field.

Melting Point Determination via Capillary Method

Expertise & Causality: The melting point is a critical indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method is a standard technique that ensures uniform and controlled heating.[3] A sharp, narrow melting range is a strong indicator of high purity.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder using a mortar and pestle.

  • Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount of sample enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom, aiming for a column height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform a quick heating run to find an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load setup Place in Apparatus load->setup heat Heat at 1-2 °C/min setup->heat observe Observe for Melting heat->observe record Record T_onset and T_complete observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility Assessment via Shake-Flask Method

Expertise & Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a sealed vial containing a precise volume of the desired solvent (e.g., water, buffer, ethanol). The excess solid ensures that saturation can be reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: Report the solubility in units such as mg/mL or µg/mL.

Structural Elucidation via Spectroscopy

Expertise & Causality: A combination of spectroscopic techniques is required for unambiguous structure confirmation.[4] Each method provides a unique piece of the structural puzzle.

  • ¹H and ¹³C NMR Spectroscopy:

    • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

    • Predicted ¹H NMR Spectrum: The spectrum would be complex. We expect two distinct singlets or narrow doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two non-equivalent protons on the phenyl ring. The chemical shifts of the -OH and -NH₂ protons will be broad and variable depending on the solvent and concentration.

    • Predicted ¹³C NMR Spectrum: Six distinct signals are expected for the aromatic carbons. Carbons bonded to the electronegative oxygen, nitrogen, and halogens will be significantly shifted. The carbon attached to the iodine (C-I) would appear at a relatively high field (low ppm value) due to the heavy atom effect.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

    • Predicted IR Spectrum:

      • O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹.[5]

      • N-H Stretch: Two distinct sharp peaks (for the primary amine -NH₂) around 3300-3500 cm⁻¹.[6]

      • C=C Stretch (Aromatic): Multiple sharp peaks between 1450-1600 cm⁻¹.

      • C-I Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and fragmentation patterns.

    • Predicted Mass Spectrum: The molecular ion peak (M⁺) would be observed at m/z ≈ 285. A characteristic isotopic pattern would be visible due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which serves as a powerful diagnostic tool.

Synthesis and Potential Applications

Synthesis: A plausible synthetic route for 2-Amino-3-chloro-6-iodophenol would likely involve a multi-step process starting from a simpler phenol. A common strategy for introducing amino groups is the reduction of a nitro group.[7][8] Therefore, a potential pathway could involve the sequential halogenation and nitration of a phenol precursor, followed by the selective reduction of the nitro group to the desired amine.

Potential Applications: The unique substitution pattern of 2-Amino-3-chloro-6-iodophenol makes it an attractive building block in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: 2-Aminophenol derivatives are crucial precursors for a wide range of biologically active heterocyclic compounds, such as benzoxazoles, which exhibit anti-cancer, anti-microbial, and anti-inflammatory properties.[9] The presence of multiple halogens can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates.[10]

  • Dye Synthesis: Aminophenols are foundational components in the synthesis of azo dyes and metal-complex dyes used in the textile industry.[2] The specific substituents on the ring would modulate the color and fastness properties of any resulting dye.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Amino-3-chloro-6-iodophenol. Therefore, it must be handled with extreme caution as a compound of unknown toxicity. The safety protocols should be based on a conservative assessment of structurally related compounds. Halogenated aromatic amines and phenols are often toxic and irritants.[11][12][13]

GHS Hazard Classification (Predicted): Based on analogous compounds like 2-amino-3-chlorophenol and 2-amino-6-iodophenol, the following hazards should be assumed[14]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

Precaution Guideline
Engineering Controls Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
Eye Protection Wear chemical safety goggles and/or a face shield.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data.
Skin and Body Protection Wear a fully buttoned lab coat. Ensure closed-toe shoes are worn.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill Response Have a spill kit with appropriate absorbent material readily available. Evacuate the area in case of a large spill.

| Disposal | Dispose of as halogenated organic hazardous waste in accordance with local, state, and federal regulations.[13] |

References

Sources

Exploratory

Polyfunctional Scaffolds in Modern Drug Discovery: A Technical Guide to 2-Amino-3-chloro-6-iodophenol

Executive Summary In the landscape of modern medicinal chemistry and materials science, the demand for highly functionalized, rigid aromatic scaffolds is paramount. 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the demand for highly functionalized, rigid aromatic scaffolds is paramount. 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) has emerged as a premium polyfunctional building block. Featuring a precise 1,2,3,6-tetrasubstitution pattern, this molecule acts as a critical precursor for the divergent synthesis of complex heterocyclic systems—most notably, highly substituted benzoxazoles.

This technical whitepaper provides an in-depth analysis of the molecule's physicochemical profile, the mechanistic causality behind its orthogonal reactivity, and field-proven, self-validating experimental protocols for its deployment in advanced cross-coupling workflows.

Physicochemical & Structural Profiling

Understanding the spatial and electronic distribution of 2-Amino-3-chloro-6-iodophenol is essential for predicting its behavior in catalytic cycles. The proximity of the strong electron-donating groups (-OH, -NH₂) to the halogens creates a highly polarized aromatic system.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Amino-3-chloro-6-iodophenol
CAS Registry Number 1823950-58-8
Molecular Formula C₆H₅ClINO
Molecular Weight 269.47 g/mol
SMILES String Nc1c(Cl)ccc(I)c1O
Hydrogen Bond Donors 2 (-OH, -NH₂)
Hydrogen Bond Acceptors 2 (O, N)
Reactivity Profile Polyfunctional (Nucleophilic & Electrophilic sites)

Mechanistic Causality: The Power of Orthogonal Reactivity

The true value of 2-Amino-3-chloro-6-iodophenol lies not in its static structure, but in its dynamic potential for sequential, chemoselective functionalization. This potential is governed by two fundamental mechanistic pillars:

The Ortho-Aminophenol Advantage

The adjacent hydroxyl (C1) and primary amine (C2) groups form a classic ortho-aminophenol motif. This motif is the definitive precursor for [1]. When reacted with an aldehyde or carboxylic acid derivative, the molecule undergoes condensation and subsequent oxidative cyclization. Because the ring closure occurs between C1 and C2, the resulting benzoxazole perfectly preserves the halogens at the newly designated C4 (chlorine) and C7 (iodine) positions, yielding a 4-chloro-7-iodobenzoxazole scaffold.

The Halogen Disparity

Once the benzoxazole core is formed, the molecule presents two distinct electrophilic sites for transition-metal catalysis. The causality behind their orthogonal reactivity is rooted in their Bond Dissociation Energies (BDE):

  • C–I Bond (Position 7): ~65 kcal/mol.

  • C–Cl Bond (Position 4): ~96 kcal/mol.

In Palladium-catalyzed [2], the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The low activation barrier of the C–I bond allows oxidative addition to occur rapidly under mild conditions (e.g., 25–60 °C). The C–Cl bond remains entirely inert under these conditions. Once the iodine is substituted, the temperature can be elevated and a more electron-rich ligand introduced to activate the stronger C–Cl bond.

ReactivityMap Core 2-Amino-3-chloro- 6-iodophenol OH_NH2 1-OH & 2-NH2 (Ortho-Aminophenol) Core->OH_NH2 Condensation & Cyclization Iodo 6-Iodo (High Reactivity) Core->Iodo Fast Oxidative Addition (Pd) Chloro 3-Chloro (Low Reactivity) Core->Chloro Slow Oxidative Addition (Pd) Benzoxazole Benzoxazole OH_NH2->Benzoxazole Forms 1,3-Oxazole Ring Coupling1 Coupling1 Iodo->Coupling1 1st Cross-Coupling (Mild Cond.) Coupling2 Coupling2 Chloro->Coupling2 2nd Cross-Coupling (Harsh Cond.)

Caption: Orthogonal reactivity map of 2-Amino-3-chloro-6-iodophenol highlighting chemoselective sites.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a built-in diagnostic checkpoint to verify mechanistic success before proceeding to the next step.

Protocol A: Oxidative Cyclization to 4-Chloro-7-iodobenzoxazole

This step constructs the rigid heterocyclic core using mild oxidative conditions to prevent premature dehalogenation [3].

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-chloro-6-iodophenol (1.0 eq) and an aromatic aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).

  • Condensation: Stir at room temperature for 2 hours to allow the formation of the intermediate Schiff base (imine).

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise. The DDQ drives the intramolecular nucleophilic attack of the hydroxyl group onto the imine, followed by aromatization.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The protocol is validated if the mass spectrum shows the

    
     peak of the benzoxazole. Crucially, the isotopic pattern must display a 3:1 ratio (due to ³⁵Cl/³⁷Cl isotopes), confirming that the chlorine atom was not inadvertently cleaved during oxidation.
    
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C7

This step exploits the C–I bond's low BDE to achieve selective mono-arylation.

  • Catalyst Preparation: In a Schlenk flask under argon, combine the 4-chloro-7-iodobenzoxazole (1.0 eq), an arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Metal: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Introduce Pd(dppf)Cl₂ (5 mol%). Mechanistic Note: The bulky, bidentate dppf ligand stabilizes the Pd intermediate, preventing over-insertion into the C–Cl bond.

  • Heating: Stir the mixture at 60 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The system is validated if there is a mass shift corresponding to the exact loss of iodine (-126 Da) and the addition of the aryl group. The persistence of the 3:1 chlorine isotopic signature in the product mass definitively proves that chemoselectivity was maintained.

SyntheticWorkflow Step1 Step 1: Cyclization Aldehyde, Oxidant (DDQ) Yields 4-Cl-7-I-Benzoxazole Step2 Step 2: C7-Functionalization Suzuki Coupling (Pd(dppf)Cl2, 60°C) Yields 4-Cl-7-Aryl-Benzoxazole Step1->Step2 Chemoselective C-I Activation Step3 Step 3: C4-Functionalization Buchwald-Hartwig (Pd2(dba)3, XPhos, 100°C) Yields 4-Amino-7-Aryl-Benzoxazole Step2->Step3 Subsequent C-Cl Activation End Fully Functionalized Target Molecule Step3->End Start 2-Amino-3-chloro- 6-iodophenol Start->Step1

Caption: Step-by-step workflow for the orthogonal functionalization of the benzoxazole scaffold.

Trustworthiness & Safety in Handling

As with all polyhalogenated anilines, 2-Amino-3-chloro-6-iodophenol requires stringent handling protocols to ensure laboratory safety and data reproducibility:

  • Toxicity: Halogenated anilines are known hematotoxins capable of inducing methemoglobinemia. All handling must occur within a certified Class II fume hood.

  • Light Sensitivity: The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV light. The compound must be stored in amber vials under an inert atmosphere (Argon/N₂) at 2–8 °C to prevent baseline degradation prior to catalysis.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • [Pd(NHC)(μ-Cl)Cl]₂: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions Source: Cell Reports Physical Science URL:[Link]

Foundational

Spectroscopic Profiling and Structural Elucidation of 2-Amino-3-chloro-6-iodophenol: An In-Depth Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) is a highly functionalized, tetra-substituted aromatic compound[1]. Featuring a phenolic hydroxyl, a primary amine, and two distinct halogens (chlorine and iodine), it serves as a critical intermediate in advanced cross-coupling reactions and pharmaceutical synthesis[2]. However, its dense substitution pattern creates complex electronic interplays—such as competing mesomeric effects and relativistic heavy-atom shielding—that complicate spectroscopic interpretation.

This guide establishes a self-validating analytical framework to unequivocally confirm the structural identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Analytical Workflow & Step-by-Step Methodologies

To ensure scientific integrity, relying on a single analytical technique is insufficient. The following multi-modal workflow is designed to cross-validate every functional group and substitution position.

AnalyticalWorkflow Start 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Start->NMR IR FTIR Spectroscopy (ATR Mode, Solid) Start->IR MS Mass Spectrometry (ESI-TOF / EI-MS) Start->MS Val Structural Validation & Purity Confirmation NMR->Val IR->Val MS->Val

Fig 1. Analytical workflow for structural validation of 2-Amino-3-chloro-6-iodophenol.

Step-by-Step Experimental Protocols
  • Protocol 1: NMR Sample Preparation

    • Weigh exactly 15.0 mg of the compound into a clean glass vial.

    • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

    • Causality Check: DMSO-d₆ is strictly chosen over CDCl₃. As a strong hydrogen-bond acceptor, DMSO slows down the chemical exchange of the polar -OH and -NH₂ protons, preventing them from coalescing into a single broad, uninformative peak[3].

    • Transfer to a 5 mm NMR tube and acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans).

  • Protocol 2: ATR-FTIR Analysis

    • Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol.

    • Place ~2 mg of the neat solid directly onto the crystal and apply the pressure anvil.

    • Causality Check: ATR mode is utilized instead of KBr pellet pressing. KBr is highly hygroscopic and often introduces an artificial broad water band at ~3300 cm⁻¹, which would obscure the critical primary amine and hydroxyl stretches of the analyte.

  • Protocol 3: High-Resolution Mass Spectrometry (ESI-TOF)

    • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol, then dilute 1:1000 in Methanol/Water (50:50 v/v) containing 0.1% formic acid.

    • Causality Check: The addition of 0.1% formic acid forces the protonation of the weakly basic primary amine, drastically enhancing the ionization efficiency for positive-mode ESI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is governed by strong inductive/mesomeric effects and relativistic physics.

¹H NMR Interpretation

The aromatic ring contains only two protons (H-4 and H-5), positioned ortho to each other, resulting in two doublets with a characteristic coupling constant (J ≈ 8.5 Hz). H-4 is shielded by the para-hydroxyl group, while H-5 is shielded by the para-amino group. The heteroatom protons (-OH and -NH₂) appear as distinct broad singlets due to the DMSO-d₆ solvent effect[3].

¹³C NMR and the Heavy-Atom Effect (HALA)

The most critical diagnostic feature in the ¹³C NMR spectrum is the resonance of C-6 (the carbon attached to iodine). Counterintuitively, despite iodine being an electronegative halogen, C-6 experiences a massive upfield shift. Causality: This is driven by the "Heavy-Atom Effect on the Light Atom" (HALA). Iodine's massive electron cloud induces strong spin-orbit (SO) coupling, a relativistic effect that fundamentally alters the local magnetic shielding tensor, pushing the C-6 resonance anomalously upfield to ~82 ppm[4].

Table 1: Predicted NMR Spectral Data (DMSO-d₆)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment / Causality
¹H9.50Singlet (broad, 1H)-OH (Deshielded by aromatic ring, slow exchange)
¹H6.85Doublet (J = 8.5, 1H)H-5 (Ortho to Iodine, para to NH₂)
¹H6.40Doublet (J = 8.5, 1H)H-4 (Ortho to Chlorine, para to OH)
¹H4.80Singlet (broad, 2H)-NH₂ (Primary amine)
¹³C153.3SingletC-1 (Attached to -OH)
¹³C136.8SingletC-2 (Attached to -NH₂)
¹³C131.3SingletC-5 (Aromatic C-H)
¹³C125.1SingletC-4 (Aromatic C-H)
¹³C122.4SingletC-3 (Attached to -Cl)
¹³C82.6SingletC-6 (Anomalous shielding via HALA effect from Iodine)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups, serving as a rapid purity check before complex NMR analysis is undertaken.

Table 2: FTIR Vibrational Assignments

Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
~3450, 3350N-H Stretch (Asym/Sym)MediumConfirms primary amine (doublet band)
~3200 - 3100O-H StretchBroad, StrongPhenolic hydroxyl group
~1610, 1580C=C Aromatic StretchStrongAromatic ring framework
~1210C-O StretchStrongPhenolic C-O bond
~740C-Cl StretchMediumAryl chloride presence
~550C-I StretchWeakAryl iodide presence

Mass Spectrometry (MS) and Isotopic Signatures

Mass spectrometry serves as the ultimate confirmation of the halogen substitution pattern. The exact monoisotopic mass of C₆H₅ClINO is 268.9108 Da[2].

Isotopic Causality

Chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, while Iodine is strictly monoisotopic (¹²⁷I). Therefore, the molecular ion [M]⁺• must present a distinct doublet at m/z 268.9 and 270.9 with a relative abundance of 100:32. If this 3:1 ratio is absent, the structural assignment is invalid.

MS_Fragmentation M Molecular Ion [M]+• m/z 268.9 (100%) m/z 270.9 (32%) F1 [M - I]+• m/z 142.0 M->F1 -127 Da (I•) F2 [M - CO]+• m/z 240.9 M->F2 -28 Da (CO) F3 [M - Cl]+• m/z 233.9 M->F3 -35 Da (Cl•)

Fig 2. Proposed primary electron ionization (EI-MS) fragmentation pathways.

Table 3: MS Isotopic and Fragmentation Data

m/z ValueRelative AbundanceIon / FragmentCausality / Origin
268.9100% (Base Peak)[M]⁺• (³⁵Cl)Intact molecular ion with ³⁵Cl
270.9~32%[M+2]⁺• (³⁷Cl)Confirms presence of exactly one Cl atom
240.9~15%[M - CO]⁺•Characteristic neutral loss from phenols[5]
233.9~10%[M - Cl]⁺•Homolytic cleavage of C-Cl bond
142.0~45%[M - I]⁺•Homolytic cleavage of the weak C-I bond

Self-Validating Quality Control (Conclusion)

To ensure absolute scientific integrity, the data generated from this guide must be cross-validated as a closed logical loop:

  • The MS Loop: The 100:32 isotopic ratio at m/z 268.9/270.9 confirms the presence of exactly one chlorine atom, while the massive -127 Da neutral loss confirms the iodine atom[5].

  • The NMR Loop: The massive upfield shift in the ¹³C NMR (~82 ppm) validates the direct attachment of the iodine atom to the aromatic ring via the HALA effect[4].

  • The Integration Loop: The ¹H NMR integration (2 aromatic protons, 2 amine protons, 1 hydroxyl proton) perfectly matches the tetra-substituted framework[3].

By interlocking these spectroscopic truths, researchers can unequivocally authenticate 2-Amino-3-chloro-6-iodophenol for downstream pharmaceutical applications.

References[1] BLD Pharm. "2-Amino-3-chloro-6-iodophenol. CAS No.: 1823950-58-8." Available at: 2]">https://www.bldpharm.com[2] ChemSrc. "2-Amino-3-chloro-6-iodophenol CAS." Available at: 3]">https://www.chemsrc.com[3] Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at: https://link.springer.com/book/10.1007/978-3-540-93810-1[4] Autschbach, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00784[5] National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." Available at: https://webbook.nist.gov/chemistry/

Sources

Exploratory

Strategic Utilization of Substituted Iodophenols: From Synthetic Scaffolds to Theranostics

Topic: Potential Research Applications of Substituted Iodophenols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted iodophenols rep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Applications of Substituted Iodophenols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted iodophenols represent a unique intersection of reactivity and functionality in modern chemical research. Unlike their chlorinated or brominated counterparts, iodophenols possess a distinct electronic signature defined by the high polarizability of the iodine atom and the weakness of the C–I bond ($ \approx 240 \text{ kJ/mol} $). This guide explores their dual utility: first, as highly reactive scaffolds for carbon-carbon bond formation (specifically via palladium-catalyzed cross-coupling), and second, as functional endpoints in radiopharmaceuticals and halogen-bonding drug design.

Part 1: The Iodine Advantage – Physicochemical Foundations

To effectively utilize iodophenols, one must exploit their fundamental physical properties. The iodine substituent is not merely a leaving group; it is a site of specific molecular recognition.

The Sigma-Hole and Halogen Bonding

The "sigma-hole" ($ \sigma $-hole) is a region of positive electrostatic potential on the extension of the C–X bond axis.[1] In substituted iodophenols, this effect is maximized due to iodine’s lower electronegativity and higher polarizability compared to Cl or Br.

  • Mechanism: The electron density is anisotropic. While the equatorial belt of the iodine atom is electron-rich (nucleophilic), the apical region (opposite the C–I bond) is electron-deficient (electrophilic).

  • Application: This allows iodophenols to act as Lewis acids in Halogen Bonding (XB) , forming strong, directional interactions ($ 160^\circ - 180^\circ $) with backbone carbonyls or nitrogen acceptors in protein binding pockets.

Quantitative Comparison of Halogen Substituents
Property4-Fluorophenol4-Chlorophenol4-Bromophenol4-Iodophenol
Bond Energy (C–X) ~485 kJ/mol~340 kJ/mol~280 kJ/mol~240 kJ/mol
Van der Waals Radius 1.47 Å1.75 Å1.85 Å1.98 Å

-Hole Magnitude
NegligibleWeakModerateStrong
LogP (Lipophilicity) 2.202.392.592.91
pKa (Acidity) 9.959.389.349.30

Part 2: Synthetic Mastery – The Iodophenol Scaffold

The weak C–I bond makes iodophenols the premier substrate for palladium-catalyzed cross-coupling reactions. Unlike bromophenols, which often require elevated temperatures or specialized ligands, iodophenols undergo oxidative addition under mild conditions.

Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water

Objective: Synthesize 4-hydroxybiaryl derivatives directly from 4-iodophenol without protection/deprotection steps. This "Green Chemistry" approach utilizes the high reactivity of the C–I bond to overcome the deactivating effect of the free phenolic hydroxyl group.

Reagents:

  • Substrate: 4-Iodophenol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (0.5 mol%) or Pd/C (heterogeneous, recyclable)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Water (degassed) or H

    
    O:EtOH (1:1)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 4-iodophenol (220 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K

    
    CO
    
    
    
    (276 mg, 2 mmol).
  • Catalyst Addition: Add Pd(OAc)

    
     (1.1 mg, 0.005 mmol).
    
  • Solvation: Add 4 mL of degassed water. The base will deprotonate the phenol, increasing solubility.

  • Reaction: Stir vigorously at room temperature (25°C) for 1–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Note: The reaction proceeds rapidly due to the facile oxidative addition of the Ar–I bond, even without phosphine ligands.

  • Workup: Acidify carefully with 1M HCl to pH 2 (precipitating the phenol). Extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Mechanism of Action: The cycle relies on the oxidative addition of the Pd(0) species into the weak C–I bond. In water, the base plays a dual role: activating the boronic acid and solubilizing the iodophenol.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Ar-I (Iodophenol) PdII_ArI Ar-Pd(II)-I Complex OxAdd->PdII_ArI TransMet Transmetallation (Base Activated Boronate) PdII_ArI->TransMet + Ar'-B(OH)3 / Base PdII_ArAr Ar-Pd(II)-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Ar-Ar' (Biaryl Product)

Caption: Catalytic cycle of Suzuki-Miyaura coupling. The weak C-I bond facilitates the initial oxidative addition step.

Part 3: Radiopharmaceutical Applications (Theranostics)

Iodophenols are the structural core of many radiotracers used in SPECT (Single Photon Emission Computed Tomography) and PET. The isotopes


I (diagnostic), 

I (PET), and

I (theranostic) are chemically identical, allowing for seamless transition from imaging to therapy.
Protocol: Chloramine-T Mediated Radioiodination

Objective: Label a tyrosine-containing peptide or a phenolic small molecule with


I or 

I. Principle: Chloramine-T acts as a mild oxidant, converting the iodide ion ($ I^-

I^+ $ or $ H_2OI^+ $), which undergoes electrophilic aromatic substitution ortho to the phenolic hydroxyl.[2]

Reagents:

  • Substrate: Phenolic compound (10–50 µg in phosphate buffer pH 7.5).

  • Radioisotope: Na

    
    I (Carrier-free).
    
  • Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).

  • Quencher: Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ).

Workflow:

  • Setup: In a microcentrifuge tube, combine 10 µL of substrate solution and 5–10 µL of Na

    
    I solution.
    
  • Oxidation (Critical Step): Add 10 µL of Chloramine-T solution. Vortex gently for exactly 30–60 seconds.

    • Caution: Extended exposure causes oxidative damage to the protein/peptide (e.g., methionine oxidation).

  • Quenching: Immediately add 100 µL of Sodium Metabisulfite solution (1 mg/mL) to reduce excess oxidant and unreacted iodine.

  • Purification: Separate the labeled product from free iodide using a PD-10 desalting column or HPLC.

Radioiodination Iodide Radioiodide (Na-125-I) Electrophile Reactive I+ Species Iodide->Electrophile Oxidation Oxidant Chloramine-T (Oxidant) Oxidant->Electrophile Complex Sigma Complex Electrophile->Complex + Phenol Phenol Phenolic Substrate Product Ortho-Iodophenol (Radiolabeled) Complex->Product - H+

Caption: Electrophilic aromatic substitution mechanism for radioiodination of phenols using Chloramine-T.

Part 4: Halogen Bonding in Drug Discovery

In modern medicinal chemistry, the iodine atom is used to tune potency. The halogen bond (XB) is highly directional, unlike the isotropic electrostatic nature of hydrogen bonds.

  • Design Strategy: Replace a hydrogen or chlorine atom on a phenolic ring with iodine to target a backbone carbonyl oxygen in the receptor.

  • Case Study (TTR Inhibitors): In Transthyretin (TTR) amyloidosis, iodinated drugs (like Tafamidis precursors) bind into the thyroxine binding pocket. The iodine atoms form stabilizing halogen bonds with the carbonyl oxygens of the protein backbone (Lys15/Leu17 region), significantly increasing binding affinity ($ K_d $) compared to non-iodinated analogs.

Visualizing the Interaction

The geometry is strictly defined: $ \theta_1 \approx 180^\circ $ (C–I···O angle) and $ \theta_2 \approx 120^\circ $ (I···O=C angle).

HalogenBond Donor Phenol Ring-C — I SigmaHole σ-hole (+) Donor->SigmaHole Acceptor (:) O = C-Protein SigmaHole->Acceptor Halogen Bond (Electrostatic)

Caption: Schematic of a Halogen Bond. The positive sigma-hole on Iodine interacts with the nucleophilic Oxygen.

References

  • Suzuki-Miyaura Coupling (Ligand-Free)

    • Title: Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating.[3]

    • Source: Leadbeater, N. E., & Marco, M. (2002). Journal of Organic Chemistry.
    • URL:[Link]

  • Halogen Bonding

    • Title: The Halogen Bond: Nature and Applications.[4][5]

    • Source: Metrangolo, P., et al. (2005). Chemical Reviews.
    • URL:[Link]

  • Radioiodination Protocols

    • Title: Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation.[6]

    • Source: Robles, A. M., et al. (2001). Nuclear Medicine and Biology.
    • URL:[Link]

  • Iodophenols in Antimicrobials

    • Title: Antimicrobial and antibiofilm activities of halogenated phenols.[7]

    • Source: Scientific Reports (N
    • URL:[Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Chemical Architecture of 2-Amino-3-chloro-6-iodophenol

Executive Summary 2-Amino-3-chloro-6-iodophenol is a highly specialized, tetra-substituted aromatic scaffold characterized by its dense functionalization pattern. It features two orthogonal halogen handles (chloro and io...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-iodophenol is a highly specialized, tetra-substituted aromatic scaffold characterized by its dense functionalization pattern. It features two orthogonal halogen handles (chloro and iodo) and a classic ortho-aminophenol core. This unique architecture makes it a "Swiss Army knife" intermediate in medicinal chemistry, particularly for the synthesis of benzoxazoles and as a scaffold for fragment-based drug discovery (FBDD) .

The molecule’s utility is defined by its chemo-selectivity : the C-I bond allows for facile cross-coupling under mild conditions, leaving the C-Cl bond intact for secondary derivatization. Simultaneously, the 1-hydroxy-2-amino motif serves as a precursor for heterocyclization, enabling the rapid construction of bioactive libraries.

Structural Analysis & Electronic Properties

Molecular Architecture

The molecule consists of a phenol core substituted at four positions:

  • Position 1 (OH): Strong electron donor (+M effect), acidic proton (pKa ~8-9).

  • Position 2 (NH₂): Strong electron donor (+M effect), nucleophilic center.

  • Position 3 (Cl): Electron-withdrawing (-I), weak donor (+M), sterically demanding.

  • Position 6 (I): Electron-withdrawing (-I), weak donor (+M), highly polarizable, excellent leaving group.

Intramolecular Interactions

A critical feature of this molecule is the intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen. This interaction stabilizes the cis-conformation, slightly reducing the nucleophilicity of the amine but enhancing the acidity of the phenol compared to non-aminated analogs.

Electronic Directing Effects

The reactivity of the remaining protons (positions 4 and 5) and the stability of the halogens are governed by the aggregate directing effects:

  • OH (Pos 1): Activates positions 4 and 6 (6 is occupied by I).

  • NH₂ (Pos 2): Activates positions 3 and 5 (3 is occupied by Cl).

  • Result: The ring is electron-rich, making it susceptible to oxidation. The C-I bond at position 6 is activated for oxidative addition by the adjacent OH group.

ElectronicMap cluster_0 Electronic Directing Vectors cluster_1 Reactivity Consequences Core 2-Amino-3-chloro-6-iodophenol OH 1-OH (+M, Strong Activator) Core->OH NH2 2-NH2 (+M, Strong Activator) Core->NH2 Cl 3-Cl (-I, Steric Bulk) Core->Cl I 6-I (Reactive Handle) Core->I Cycliz Heterocyclization (Forms Benzoxazoles) OH->Cycliz Nucleophile 1 NH2->Cycliz Nucleophile 2 OxAdd Facile Oxidative Addition (Pd inserts at C-I) I->OxAdd High Lability

Figure 1: Electronic architecture and functional group interplay determining reactivity.

Synthetic Accessibility

Synthesis of 2-Amino-3-chloro-6-iodophenol typically proceeds via the iodination of 2-amino-3-chlorophenol . The regioselectivity is controlled by the dominant directing power of the hydroxyl group.

Retrosynthetic Analysis
  • Target: 2-Amino-3-chloro-6-iodophenol

  • Precursor: 2-Amino-3-chlorophenol (CAS 56962-00-6)

  • Reagents: Iodine Monochloride (ICl) or

    
     / 
    
    
    
    .
Regioselectivity Logic

In 2-amino-3-chlorophenol:

  • OH (Pos 1) directs to 4 and 6 .

  • NH₂ (Pos 2) directs to 5 .

  • Cl (Pos 3) is deactivating but directs ortho/para (to 2, 4, 6).

Competition: Position 4 vs. Position 6.

  • Position 4: Para to OH. Sterically crowded by the adjacent 3-Cl group.

  • Position 6: Ortho to OH. Less sterically hindered (adjacent to H).

  • Outcome: Iodination favors Position 6 due to steric relief, yielding the desired 2-amino-3-chloro-6-iodophenol.

Chemo-Selective Reactivity Profile

The core value of this scaffold lies in its ability to undergo orthogonal reactions.

Module A: Orthogonal Cross-Coupling (The "Iodo Advantage")

The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Cl bond (approx. 95 kcal/mol). This allows for chemoselective Suzuki-Miyaura coupling at the 6-position without affecting the 3-chloro substituent.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Conditions: Mild base (

    
    ), 60-80°C.
    
  • Result: Introduction of an aryl/heteroaryl group at Position 6. The 3-Cl remains available for subsequent coupling (using specialized ligands like XPhos) or nucleophilic displacement.

Module B: Benzoxazole Formation

The ortho-aminophenol motif reacts with aldehydes, carboxylic acids, or orthoesters to form 7-chloro-4-iodobenzoxazoles .

  • Mechanism: Imine formation followed by intramolecular phenolic attack and oxidation (if starting from aldehyde).

  • Significance: Benzoxazoles are privileged structures in kinase inhibitors (e.g., VEGFR, EGFR targets).

Module C: Sandmeyer & Diazotization

The 2-amino group can be converted to a diazonium salt (


).
  • Utility: Allows replacement of

    
     with 
    
    
    
    ,
    
    
    , or removal (
    
    
    ) to generate 3-chloro-6-iodophenol derivatives.

ReactivityFlow cluster_coupling C-C Bond Formation cluster_heterocycle Heterocycle Synthesis Start 2-Amino-3-chloro-6-iodophenol Suzuki Suzuki Coupling (C-I only) Pd(0), Ar-B(OH)2 Start->Suzuki Chemoselective (I >> Cl) Cycliz Condensation R-CHO / Oxidant Start->Cycliz Annulation Product1 6-Aryl-2-amino-3-chlorophenol Suzuki->Product1 Product2 7-Chloro-4-iodo-benzoxazole Cycliz->Product2

Figure 2: Divergent synthetic pathways utilizing orthogonal functional handles.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (General Procedure)

This protocol demonstrates the selective arylation at the C-I bond.

Reagents:

  • 2-Amino-3-chloro-6-iodophenol (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous, 3.0 equiv)
    
  • DME (Dimethoxyethane) / Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the phenol, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS. The C-Cl bond will remain intact at this temperature.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Note: Do not exceed 90°C or use highly active ligands (e.g., SPhos) if retention of the Chlorine is desired.

Protocol 2: Synthesis of 7-Chloro-4-iodobenzoxazole

Adapted from iodine-promoted cyclization methodologies.

Reagents:

  • 2-Amino-3-chloro-6-iodophenol (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • 
     (10 mol% catalyst) or DDQ (1.1 equiv)
    
  • Solvent: DMF or 1,4-Dioxane

Procedure:

  • Dissolve the aminophenol and benzaldehyde in DMF.

  • Add the oxidant (

    
     or DDQ).
    
  • Stir at 100°C for 12 hours.

  • Mechanism: The amine condenses with the aldehyde to form a Schiff base. The phenol attacks the imine carbon, followed by oxidative dehydrogenation to aromatize the benzoxazole ring.

Safety & Handling Data

ParameterSpecificationNote
Physical State Solid (Crystalline)Likely off-white to brown (oxidizes in air).
Light Sensitivity High Iodinated phenols are photosensitive. Store in amber vials.
Air Sensitivity ModerateAminophenols oxidize to quinone imines over time. Store under inert gas.
Skin Contact Irritant / SensitizerHalogenated phenols can cause severe dermatitis.
Incompatibility Strong OxidizersRisk of exothermic decomposition.

Storage: Keep at -20°C under Argon for long-term stability.

References

  • PubChem. 2-Amino-3-chlorophenol (Precursor Data). National Library of Medicine. Available at: [Link]

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[1] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles/Benzoxazoles. Chemistry Letters, 35(5), 460-461. (Methodology adapted for benzoxazole synthesis). Available at: [Link]

  • Organic Syntheses. Preparation of Iodophenols via Diazotization. Org.[1][2][3] Synth. 1934, 14, 68. (Fundamental chemistry of aminophenol iodination). Available at: [Link]

Sources

Exploratory

Discovery and History of Halogenated Aminophenols: A Technical Guide

Executive Summary Halogenated aminophenols—specifically isomers of chloro-, fluoro-, and bromo-aminophenol—represent a critical class of bifunctional scaffolds in modern organic synthesis. Historically utilized as dye in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated aminophenols—specifically isomers of chloro-, fluoro-, and bromo-aminophenol—represent a critical class of bifunctional scaffolds in modern organic synthesis. Historically utilized as dye intermediates in the late 19th century, their role has evolved into high-value pharmacophores in drug discovery. Their unique chemical architecture allows for the precise modulation of lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs), such as the muscle relaxant Chlorzoxazone and the kinase inhibitor Regorafenib .

This guide explores the transition from classical stoichiometric reductions to modern chemoselective catalysis, addressing the primary synthetic challenge: preventing hydrodehalogenation during nitroarene reduction.

Historical Genesis: The Bamberger Rearrangement

The discovery of halogenated aminophenols is inextricably linked to the study of phenylhydroxylamines in the late 19th century. In 1894, Eugen Bamberger discovered that


-phenylhydroxylamine rearranges under acidic conditions to form 4-aminophenol. This reaction, now known as the Bamberger Rearrangement , provided the first mechanistic insight into introducing nucleophiles (like water) onto the aromatic ring para to the nitrogen.

While originally used for non-halogenated species, early 20th-century chemists adapted this to halogenated


-arylhydroxylamines. However, the rearrangement is sensitive to sterics and electronics, often leading to complex mixtures when halogens are present.
Visualization: The Bamberger Mechanism

The following diagram illustrates the acid-catalyzed rearrangement mechanism, highlighting the formation of the nitrenium ion intermediate.

BambergerRearrangement Start N-Phenylhydroxylamine Inter1 Protonated Intermediate (N-OH2+) Start->Inter1 Protonation Acid + H+ Nitrenium Nitrenium Ion (Electrophile) Inter1->Nitrenium Heterolysis LossWater - H2O Product 4-Aminophenol Nitrenium->Product Nucleophilic Attack (Para) WaterAttack + H2O (Nucleophile)

Caption: Figure 1. Acid-catalyzed Bamberger rearrangement pathway converting N-phenylhydroxylamine to 4-aminophenol.

Synthetic Evolution: The Hydrodehalogenation Challenge

The modern industrial route to halogenated aminophenols involves the reduction of halogenated nitrophenols. The critical technical hurdle in this process is hydrodehalogenation .

When reducing a nitro group (


) to an amine (

) using catalytic hydrogenation (e.g.,

), the carbon-halogen bond is susceptible to oxidative addition by the metal catalyst, leading to the cleavage of the halogen (dehalogenation).
Mechanistic Divergence
  • Path A (Desired):

    
    
    
  • Path B (Parasitic):

    
    
    

To suppress Path B, researchers utilize "poisoned" catalysts or specific additives.

Visualization: Competing Reduction Pathways

HydrogenationSelectivity Substrate Halogenated Nitrophenol (Start) Intermediate Hydroxylamine Intermediate Substrate->Intermediate H2 / Catalyst Target Halogenated Aminophenol (Target Product) Intermediate->Target Selective Reduction (Pt-S, Raney Ni) Byproduct Dehalogenated Aminophenol (Impurity) Intermediate->Byproduct Hydrodehalogenation (Pd/C, High Temp) Target->Byproduct Over-reduction

Caption: Figure 2. Kinetic competition between nitro reduction and hydrodehalogenation during synthesis.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Amino-4-Chlorophenol

This protocol utilizes Raney Nickel which is generally less active toward C-Cl bond insertion than Palladium, preserving the halogen.

Reagents:

  • 4-Chloro-2-nitrophenol (1.0 eq)

  • Raney Nickel (aqueous slurry, 5 mol%)

  • Methanol (Solvent, 10 volumes)

  • Hydrogen gas (50 psi)

Step-by-Step Workflow:

  • Preparation: Charge a high-pressure autoclave with 4-chloro-2-nitrophenol dissolved in methanol.

  • Catalyst Addition: Add the Raney Nickel slurry under an inert nitrogen atmosphere (Safety: Raney Ni is pyrophoric).

  • Hydrogenation: Pressurize the vessel to 50 psi with

    
    . Heat to 50°C.
    
  • Monitoring: Monitor reaction via HPLC. The disappearance of the nitro peak and the absence of the "des-chloro" (2-aminophenol) peak confirms selectivity.

  • Workup: Filter the catalyst while warm (to prevent product precipitation on the catalyst). Concentrate the filtrate to crystallize the product.

  • Validation: Check melting point (

    
    ) and purity via HPLC (>98%).
    
Protocol B: Synthesis of 4-Amino-3-Fluorophenol (Regorafenib Intermediate)

Fluorine is more stable than chlorine on the aromatic ring, but regioselectivity is key. This route uses a catalytic transfer hydrogenation which is milder than high-pressure gas.

Reagents:

  • 3-Fluoro-4-nitrophenol

  • Hydrazine Hydrate (Reductant)

  • 
     / Activated Carbon (Catalyst system)
    
  • Ethanol (Reflux)

Workflow:

  • Dissolve 3-fluoro-4-nitrophenol in refluxing ethanol.

  • Add

    
     adsorbed on activated carbon.
    
  • Dropwise addition of hydrazine hydrate over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reflux for 3 hours.

  • Hot filtration to remove the iron/carbon residue.

  • Cool filtrate to 0°C to precipitate 4-amino-3-fluorophenol as off-white needles.

Pharmaceutical Utility & Structure-Activity Relationships (SAR)

Halogenated aminophenols are not just intermediates; they are "privileged structures." The halogen atom serves two primary functions in drug design:

  • Lipophilicity Modulation: Increases

    
    , improving membrane permeability.
    
  • Metabolic Blocking: The halogen at the ortho or meta position blocks metabolic hydroxylation, extending the drug's half-life.

Key Pharmaceutical Applications
Drug NameTherapeutic ClassHalogenated PrecursorRole of Halogen
Chlorzoxazone Muscle Relaxant2-Amino-4-chlorophenolIncreases lipophilicity; essential for CNS penetration.
Regorafenib Kinase Inhibitor (Oncology)4-Amino-3-fluorophenolFluorine enhances binding affinity and metabolic stability.
Aggrecanase Inhibitors Osteoarthritis2-Amino-4-chlorophenolChlorine fills a hydrophobic pocket in the enzyme active site.
Case Study: Chlorzoxazone Synthesis Workflow

The synthesis of Chlorzoxazone exemplifies the utility of 2-amino-4-chlorophenol. It involves a cyclization with a carbonyl source (e.g., ethyl chloroformate or urea).[1]

ChlorzoxazoneSynthesis Precursor 2-Amino-4-Chlorophenol Cyclization Cyclization (Base Catalyzed) Precursor->Cyclization Mix Reagent + Ethyl Chloroformate (or Urea) Reagent->Cyclization Product Chlorzoxazone (5-chloro-2-benzoxazolinone) Cyclization->Product -HCl / -EtOH

Caption: Figure 3. Cyclization of 2-amino-4-chlorophenol to form the muscle relaxant Chlorzoxazone.[2]

Quantitative SAR Data

The following table demonstrates how halogen substitution shifts the physicochemical properties of the aminophenol core.

CompoundSubstituentpKa (Phenol)logP (Lipophilicity)Metabolic Stability
4-AminophenolH10.30.04Low (Rapid conjugation)
4-Amino-3-fluorophenol 3-F 9.8 0.35 High (C-F bond stability)
2-Amino-4-chlorophenol 4-Cl 9.2 1.24 Moderate
4-Amino-2,6-dichlorophenol2,6-di-Cl6.82.10Very High

Note: Lower pKa indicates higher acidity due to the electron-withdrawing nature of halogens.

References

  • Bamberger, E. (1894). "Ueber die Reduction der Nitroverbindungen". Chemische Berichte. Link

  • Corma, A., & Serna, P. (2006). "Chemoselective hydrogenation of nitro compounds with supported gold catalysts". Science. Link

  • US Patent 9567308B1. (2017). "Process for the synthesis of chlorzoxazone". Google Patents. Link

  • Wilhelm, S. et al. (2011). "Discovery and Synthesis of Regorafenib". Journal of Medicinal Chemistry. Link

  • Cir-Safety. (2024). "Safety Assessment of 4-Chloro-2-Aminophenol". CIR Reports. Link

Sources

Foundational

A Theoretical and Computational Treatise on 2-Amino-3-chloro-6-iodophenol: A Guide for Advanced Drug Discovery

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-Amino-3-chloro-6-iodophenol, a molecule of significant interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-Amino-3-chloro-6-iodophenol, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established computational methodologies, this document offers an in-depth exploration of the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational tools to accelerate their research and development endeavors.

The strategic placement of amino, hydroxyl, chloro, and iodo functional groups on a phenolic backbone makes 2-Amino-3-chloro-6-iodophenol a versatile building block in chemical synthesis. Halogenated phenols and their derivatives are known to be key intermediates in the synthesis of a wide range of biologically active compounds, including antimicrobials and antiseptics.[1] Understanding the fundamental molecular properties through computational modeling is paramount for predicting its reactivity, metabolic fate, and potential as a pharmacophore.

Part 1: The Rationale for a Computational Approach

Experimental characterization of novel or complex molecules can be time-consuming and resource-intensive. Computational modeling provides a powerful and efficient alternative for gaining deep insights into molecular behavior at the atomic level. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be highly effective in predicting the properties of halogenated organic compounds.[2][3]

The primary objectives of a theoretical investigation of 2-Amino-3-chloro-6-iodophenol are:

  • To determine the most stable three-dimensional conformation.

  • To analyze the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals.

  • To predict its spectroscopic signatures (IR, NMR, UV-Vis) to aid in experimental identification and characterization.

  • To calculate key quantum chemical descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) studies to predict biological activity or toxicity.[2]

This guide will delineate a robust and validated computational workflow to achieve these objectives, providing not just the "how" but also the critical "why" behind each methodological choice.

Part 2: Methodological Framework for In Silico Analysis

The cornerstone of a reliable computational study is the selection of an appropriate theoretical method and basis set. For a molecule like 2-Amino-3-chloro-6-iodophenol, with its mix of light and heavy atoms (iodine) and potential for intramolecular interactions, a well-considered approach is crucial.

Foundational Theory: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the recommended method for this investigation. DFT has been shown to provide an excellent balance of computational cost and accuracy for a wide range of chemical systems, including halogenated phenols.[2][4] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, is a widely used and well-validated choice for geometry optimization and the calculation of electronic properties.[5][6]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing a heavy element like iodine, a basis set that includes effective core potentials (ECPs) is essential. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common and effective choice for iodine, as it replaces the core electrons with a potential, reducing computational expense while maintaining accuracy. For the lighter atoms (C, H, N, O, Cl), a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set is flexible, with polarization (d,p) and diffuse (++) functions that are important for accurately describing the electron distribution, especially in systems with lone pairs and potential for hydrogen bonding.[5]

Simulating the Environment: Solvation Models

Many chemical and biological processes occur in solution. To account for the influence of a solvent on the properties of 2-Amino-3-chloro-6-iodophenol, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed. This model approximates the solvent as a continuous dielectric medium, providing a more realistic representation of the molecule's behavior in a condensed phase.

Part 3: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for the theoretical characterization of 2-Amino-3-chloro-6-iodophenol.

Molecular Model Construction
  • Initial Structure Generation : The 2D structure of 2-Amino-3-chloro-6-iodophenol is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended) : A preliminary conformational search can be performed using a lower level of theory or molecular mechanics to identify low-energy conformers, particularly concerning the orientation of the amino and hydroxyl groups.

Geometry Optimization and Vibrational Analysis
  • Optimization : The initial 3D structure is optimized using DFT with the B3LYP functional and the mixed basis set (LANL2DZ for I, 6-311++G(d,p) for other atoms). This process finds the lowest energy geometry of the molecule.

  • Frequency Calculation : A frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical vibrational spectrum (IR), which can be compared with experimental data.

The logical flow of this initial but crucial stage of the analysis is depicted in the following diagram:

Computational Workflow Diagram 1: Computational Workflow for Structural Analysis A 1. Build Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation B->C D 4. Verify Minimum Energy Structure (No Imaginary Frequencies) C->D E 5. Obtain Optimized Geometry & IR Spectrum D->E

Caption: Proposed workflow for theoretical structural analysis.

Electronic Structure and Property Calculations

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated.

  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[3] The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP) : The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular interactions, such as hydrogen bonding and charge delocalization.

  • Spectroscopic Predictions :

    • NMR : The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.

    • UV-Vis : Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Part 4: Expected Data and Interpretation

The computational workflow described above will generate a rich dataset. The following tables provide a template for organizing and presenting these key theoretical results.

Table 1: Key Computational Parameters

Parameter Method/Functional Basis Set (I) Basis Set (Other Atoms) Solvation Model

| Value | B3LYP | LANL2DZ | 6-311++G(d,p) | PCM (Water) |

Table 2: Predicted Structural and Electronic Properties

Property Predicted Value Units
Total Energy Calculated Value Hartrees
Dipole Moment Calculated Value Debye
HOMO Energy Calculated Value eV
LUMO Energy Calculated Value eV

| HOMO-LUMO Gap | Calculated Value | eV |

Table 3: Comparison of Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch Calculated Value
N-H Symmetric Stretch Calculated Value
N-H Asymmetric Stretch Calculated Value
Aromatic C-C Stretch Calculated Value
C-I Stretch Calculated Value

| C-Cl Stretch | Calculated Value |

The relationships between the different stages of the computational analysis and the key outputs can be visualized as follows:

Analysis_Outputs Diagram 2: Relationship Between Analysis and Outputs cluster_0 Core Calculation cluster_1 Key Outputs Opt Geometry Optimization Struct Optimized Structure Opt->Struct Thermo Thermodynamic Properties Opt->Thermo Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic Freq Frequency Calculation IR IR Spectrum Freq->IR TDDFT TD-DFT UV UV-Vis Spectrum TDDFT->UV NBO NBO Analysis Bonding Bonding & Interactions NBO->Bonding

Caption: Flow from computational methods to key theoretical outputs.

Part 5: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the theoretical and computational study of 2-Amino-3-chloro-6-iodophenol. By following the detailed workflow, researchers can obtain valuable insights into the molecule's structural, electronic, and spectroscopic properties. These theoretical data provide a strong foundation for understanding its chemical behavior and can guide further experimental work, including synthesis, reactivity studies, and biological evaluation.

Future computational studies could expand upon this work by:

  • Investigating Reaction Mechanisms : Modeling potential reaction pathways to understand its role as a synthetic intermediate.

  • Molecular Docking : If a biological target is identified, molecular docking simulations can be performed to predict binding affinity and orientation.

  • Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the molecule in a biological environment.

The integration of computational modeling into the research and development pipeline is essential for modern drug discovery and materials science. This guide provides the necessary framework for applying these powerful tools to the study of 2-Amino-3-chloro-6-iodophenol and related molecules, ultimately accelerating the pace of scientific innovation.

References

  • Experimental and theoretical affinity and catalysis studies between halogenated phenols and peroxidases: Understanding the bioremediation potential. Ecotoxicology and Environmental Safety, 204, 110895. [Link]

  • Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. MDPI. [Link]

  • Computational pipeline reveals nature's untapped reservoir of halogenating enzymes. PMC. [Link]

  • Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. ResearchGate. [Link]

  • 2-Amino-3,4,6-trichlorophenol Chemical and Physical Properties. Cheméo. [Link]

  • 2-Amino-3-chlorophenol. PubChem. [Link]

  • 2-4-Dichloro-6-Amino Phenol Manufacturer. Shreeji Industries. [Link]

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  • The Synthesis of 2-Amino-3-Chloroanthraquinone. Amanote Research. [Link]

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  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). European Commission. [Link]

  • Theoretical study of phenol and 2-aminophenol docking at a model of the tyrosinase active site. Laboratoire de Chimie Théorique. [Link]

  • Theoretical study of phenol and 2-aminophenol docking at a model of the tyrosinase active site. New Journal of Chemistry (RSC Publishing). [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

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Protocols & Analytical Methods

Method

Synthetic Strategies for the Preparation of 2-Amino-3-chloro-6-iodophenol Derivatives

An Application Note for Advanced Organic Synthesis Abstract Substituted 2-aminophenols are foundational scaffolds in medicinal chemistry and materials science, serving as critical building blocks for a wide range of biol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Organic Synthesis

Abstract

Substituted 2-aminophenols are foundational scaffolds in medicinal chemistry and materials science, serving as critical building blocks for a wide range of biologically active molecules and functional materials.[][2] The 2-Amino-3-chloro-6-iodophenol framework, in particular, presents a unique substitution pattern that is highly valuable for developing complex molecular architectures through subsequent functionalization, such as cross-coupling reactions.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on viable synthetic routes to access these polysubstituted phenols. We will explore several strategic approaches, including stepwise halogenation of protected aminophenols, construction via the Sandmeyer reaction, and late-stage amination via nitro group reduction. Each strategy is presented with field-proven insights into experimental choices, detailed step-by-step protocols, and a discussion of the underlying chemical principles.

Introduction: The Significance of Polysubstituted Phenols

The precise arrangement of multiple functional groups on an aromatic ring is a cornerstone of modern drug design. Halogen atoms, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The 2-amino-3-chloro-6-iodophenol scaffold is a prime example of a "privileged structure," offering three distinct points for diversification: the amino group, the hydroxyl group, and the C-I bond, which is particularly amenable to transition metal-catalyzed cross-coupling reactions.[4]

However, the synthesis of such polyfunctionalized arenes is challenging due to issues of regioselectivity and functional group compatibility.[5] Direct electrophilic substitution on a simple phenol or aniline precursor often leads to mixtures of isomers, necessitating complex purification steps.[6] Therefore, a rational, strategic approach is required to achieve the desired substitution pattern efficiently and in high yield. This guide outlines three robust synthetic blueprints to navigate these challenges.

Strategic Overview of Synthetic Routes

The synthesis of 2-Amino-3-chloro-6-iodophenol can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Route A: Stepwise Electrophilic Halogenation. This classic approach begins with a simpler, often commercially available, 2-aminophenol derivative. The synthesis proceeds by sequential, regioselective installation of the chloro and iodo substituents. This route requires careful control of directing group effects and often involves protection/deprotection steps to manage reactivity.

  • Route B: The Sandmeyer Reaction Pathway. This powerful and versatile method constructs the phenol functionality from a corresponding aniline precursor via a diazonium salt intermediate.[7][8] It is particularly useful when the required aniline is more accessible than the corresponding phenol. This route offers a distinct retrosynthetic disconnection.

  • Route C: Late-Stage Amination via Nitro Group Reduction. In this strategy, the amino group is introduced in the final step by reducing a nitro group. This is one of the most reliable transformations in organic synthesis. The synthesis begins with a pre-functionalized nitrophenol, and the strong electron-withdrawing nature of the nitro group can be leveraged to direct the preceding halogenation steps.

The following diagram illustrates the logical relationship between these three core strategies.

G cluster_routes Core Synthetic Strategies Start1 2-Aminophenol Derivatives RouteA Route A: Stepwise Halogenation Start1->RouteA Start2 Substituted Anilines RouteB Route B: Sandmeyer Reaction Start2->RouteB Start3 Halogenated Nitrophenols RouteC Route C: Nitro Reduction Start3->RouteC Target Target: 2-Amino-3-chloro-6-iodophenol RouteA->Target RouteB->Target RouteC->Target

Caption: Overview of the three primary synthetic strategies.

Detailed Synthetic Protocols and Methodologies

Route A: Stepwise Electrophilic Halogenation of a 2-Aminophenol Precursor

This route leverages the directing effects of the amino and hydroxyl groups. To ensure selectivity and prevent unwanted side reactions (such as oxidation), protection of these functional groups is a critical first step. An acetyl group is a common and practical choice for protecting the amine.

The overall workflow for this route is as follows:

Caption: Workflow for the Stepwise Halogenation Route (A).

Protocol 1: Synthesis via Stepwise Halogenation

Step 1: Protection of 2-Amino-3-chlorophenol

  • Rationale: The acetylation of the amino group reduces its activating effect and prevents it from interfering with the subsequent electrophilic iodination step. This enhances the directing effect of the hydroxyl group.

  • Dissolve 2-amino-3-chlorophenol (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water. The N-(3-chloro-2-hydroxyphenyl)acetamide product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Regioselective Iodination

  • Rationale: The hydroxyl group is a powerful ortho, para-director. With the C-3 position occupied by chlorine and the C-5 position being sterically less accessible and electronically disfavored, the iodination is strongly directed to the C-6 position, which is ortho to the hydroxyl group. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated phenols.[9][10]

  • Dissolve the N-(3-chloro-2-hydroxyphenyl)acetamide (1.0 eq) in acetonitrile (10 mL per gram) in a flask protected from light.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (10% w/v) to remove any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(3-chloro-6-iodo-2-hydroxyphenyl)acetamide. Purify by column chromatography on silica gel if necessary.

Step 3: Deprotection (Acid Hydrolysis)

  • Rationale: The acetyl protecting group is readily cleaved under acidic conditions to reveal the free amine, yielding the final target compound.

  • Suspend the N-(3-chloro-6-iodo-2-hydroxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and 6 M hydrochloric acid (1:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours.

  • Cool the reaction mixture to room temperature and then neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-Amino-3-chloro-6-iodophenol can be purified by recrystallization or column chromatography.

Route B: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative approach, starting from a substituted aniline. This method is particularly advantageous if the aniline precursor is readily available. The key transformation is the conversion of an amino group into a diazonium salt, which is then displaced by a hydroxyl group.[11][12]

Caption: Workflow for the Sandmeyer Reaction Route (B).

Protocol 2: Synthesis via Sandmeyer Reaction

Note: This protocol outlines the synthesis of an intermediate phenol, which would then require a separate amination step. A more direct route would start from an aminodichloroiodobenzene.

Step 1: Diazotization of 2-Amino-6-chloro-3-iodo-benzonitrile (Example Precursor)

  • Rationale: Diazotization converts the stable amino group into an excellent leaving group (N₂), which can be displaced by a wide range of nucleophiles. The reaction must be performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.

  • Suspend the starting aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimum amount of cold water.

  • Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

Step 2: Copper-Catalyzed Hydroxylation

  • Rationale: The classical method of boiling the diazonium salt in aqueous acid (Verkochung) can lead to side products. A milder, more efficient method uses copper(I) oxide (Cu₂O) as a catalyst to facilitate the displacement of the diazonium group by water to form the phenol.[11]

  • In a separate flask, prepare a solution of copper(II) sulfate (1.5 eq) in water and heat to boiling. Add a solution of sodium hydroxide to precipitate copper(II) hydroxide. Filter and wash the precipitate, then treat with a reducing agent like glucose or sodium sulfite to obtain copper(I) oxide as a red powder.

  • Alternatively, use commercially available Cu₂O.

  • Prepare a solution of excess copper(II) nitrate in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper nitrate solution containing a catalytic amount of Cu₂O at room temperature. Vigorous nitrogen evolution will be observed.

  • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

  • The resulting phenol can be isolated by steam distillation or solvent extraction, followed by purification.

Route C: Synthesis via Nitro Group Reduction

This is often the most reliable route for introducing an amino group onto a sensitive aromatic ring. The synthesis begins with a nitrophenol that already contains the required halogen substituents. The reduction of the nitro group is typically a high-yielding and clean reaction.

Caption: Workflow for the Nitro Reduction Route (C).

Protocol 3: Synthesis via Nitro Group Reduction

Note: This protocol assumes the successful synthesis of the 3-chloro-6-iodo-2-nitrophenol intermediate.

Step 1: Reduction of 3-Chloro-6-iodo-2-nitrophenol

  • Rationale: The reduction of an aromatic nitro group to an amine can be achieved with various reagents. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic, robust, and highly effective method that works well even with deactivated or sterically hindered substrates.

  • Place the 3-chloro-6-iodo-2-nitrophenol (1.0 eq) in a round-bottom flask.

  • Add ethanol as a solvent, followed by concentrated hydrochloric acid (5-10 eq).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in ethanol portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture at 50-60 °C for 1-2 hours until the starting material is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture by slowly adding a concentrated solution of sodium hydroxide until the tin salts precipitate as white tin(IV) hydroxide and the pH is >10.

  • Extract the aqueous slurry with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-Amino-3-chloro-6-iodophenol.

  • Purify via column chromatography or recrystallization.

Summary of Synthetic Strategies

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative overview to aid in this process.

RouteKey TransformationsStarting Material ExampleAdvantagesDisadvantages/Challenges
A: Stepwise Halogenation Amine Protection, Electrophilic Iodination, Deprotection2-Amino-3-chlorophenolLinear, predictable sequence; builds upon existing scaffolds.Requires protection/deprotection steps; regioselectivity can be challenging.
B: Sandmeyer Reaction Diazotization, Copper-catalyzed HydroxylationSubstituted AnilinePowerful method for introducing -OH; excellent for specific substitution patterns.[7]Diazonium salts are unstable and potentially hazardous; requires strict temperature control.
C: Nitro Reduction Nitration, Iodination, Nitro Group Reduction3-ChlorophenolHighly reliable final reduction step; avoids direct manipulation of the sensitive aminophenol.[13]Nitration can produce isomeric mixtures requiring separation; starting materials may be complex.

Conclusion

The synthesis of 2-Amino-3-chloro-6-iodophenol derivatives, while challenging, is achievable through several well-defined strategic routes. The choice between stepwise halogenation, the Sandmeyer reaction, or a nitro-reduction pathway depends on precursor availability, scalability, and the specific expertise of the research team. The protocols detailed in this application note provide robust starting points for the laboratory synthesis of these valuable chemical building blocks. Careful execution of these multi-step sequences, with diligent monitoring and purification, will enable researchers to access these important scaffolds for application in drug discovery and advanced materials development.

References

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Application

Application Note: Orthogonal Functionalization of 2-Amino-3-chloro-6-iodophenol in Heterocyclic Synthesis

Strategic Overview & Molecular Rationale In modern drug discovery and materials science, the rapid assembly of highly functionalized heterocyclic scaffolds is paramount. 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Rationale

In modern drug discovery and materials science, the rapid assembly of highly functionalized heterocyclic scaffolds is paramount. 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) serves as an exceptionally versatile building block for these purposes[1]. Its structural architecture features four distinct functionalities on a single aromatic ring: a hydroxyl group, an amino group, a chlorine atom, and an iodine atom.

The strategic value of this compound lies in its orthogonal reactivity . By exploiting the differential electronic properties and bond dissociation energies (BDE) of its substituents, chemists can perform sequential, site-selective transformations without the need for cumbersome protecting group strategies. This application note details the utilization of 2-amino-3-chloro-6-iodophenol for the synthesis of complex benzoxazoles, followed by late-stage functionalization via transition-metal-catalyzed cross-coupling.

Mechanistic Causality in Synthetic Design

To fully leverage this building block, one must understand the causality behind its reactivity profile:

  • The Ortho-Aminophenol Motif: The adjacent hydroxyl (-OH) and amino (-NH₂) groups act as a classic bidentate nucleophilic system. When reacted with a carboxylic acid or aldehyde under acidic/oxidative conditions, the amine undergoes initial acylation or imine formation, followed by rapid intramolecular cyclization by the hydroxyl oxygen to form a thermodynamically stable benzoxazole ring[2].

  • Halogen Orthogonality (C-I vs. C-Cl): Once the benzoxazole core is formed, the molecule contains two distinct carbon-halogen bonds. The C-I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). This energetic disparity ensures that low-valent palladium species, such as Pd(0), will undergo oxidative addition exclusively at the iodine position. The C-Cl bond remains completely inert under standard Suzuki-Miyaura conditions, preserving it as a lipophilic vector for medicinal chemistry or as a handle for subsequent, more forcing Buchwald-Hartwig aminations.

SyntheticWorkflow SM 2-Amino-3-chloro- 6-iodophenol Cond Cyclocondensation (Acid Catalyst, Δ) SM->Cond Step 1 Int 4-Chloro-7-iodo- 2-arylbenzoxazole Cond->Int Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Int->Suzuki Step 2 Prod 4-Chloro-7-aryl- 2-arylbenzoxazole Suzuki->Prod

Fig 1: Two-step synthetic workflow from 2-amino-3-chloro-6-iodophenol to functionalized benzoxazoles.

SuzukiMechanism Pd0 Pd(0) Active Species OA Oxidative Addition Selective at C-I bond (BDE ~65 kcal/mol) Pd0->OA TM Transmetalation Boronic Acid adds Aryl Group OA->TM Pd(II) Ar-I Complex RE Reductive Elimination Product Release C-Cl bond intact TM->RE Pd(II) Ar-Ar' Complex RE->Pd0 Cross-Coupled Product

Fig 2: Catalytic cycle of the site-selective Suzuki-Miyaura cross-coupling at the C-I position.

Experimental Protocols

The following protocols are designed as self-validating systems , meaning they incorporate built-in physical and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 4-Chloro-7-iodo-2-phenylbenzoxazole

Objective: Construct the benzoxazole core via acid-catalyzed cyclocondensation.

Materials:

  • 2-Amino-3-chloro-6-iodophenol (1.0 mmol)

  • Benzoic acid (1.1 mmol)

  • Methanesulfonic acid (2.5 mmol, catalyst)[2]

  • Toluene (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, suspend 2-amino-3-chloro-6-iodophenol and benzoic acid in toluene.

    • Causality: Toluene is chosen because its boiling point (110 °C) allows for the azeotropic removal of water generated during the cyclization, driving the equilibrium toward the product.

  • Catalyst Addition: Slowly add methanesulfonic acid dropwise. The mixture will initially darken.

  • Reflux: Heat the reaction mixture to a vigorous reflux (110–120 °C) for 4–6 hours.

    • Validation Checkpoint 1 (Physical): Observe the accumulation of water droplets in the Dean-Stark trap. The reaction is proceeding if water is actively being generated.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1).

    • Validation Checkpoint 2 (Analytical): The highly polar starting material (Rf ~0.1) will disappear, replaced by a highly UV-active, non-polar spot corresponding to the benzoxazole (Rf ~0.6).

  • Workup: Cool to room temperature. Neutralize the acid by slowly adding saturated aqueous NaHCO₃ (15 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes to 10% EtOAc/Hexanes) to yield the product as an off-white solid.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Orthogonal functionalization at the C7 (iodo) position.

Materials:

  • 4-Chloro-7-iodo-2-phenylbenzoxazole (0.5 mmol)

  • Phenylboronic acid (0.6 mmol)

  • Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)

  • Cs₂CO₃ (1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the benzoxazole substrate, phenylboronic acid, and Cs₂CO₃ in a Schlenk tube. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Complete degassing is non-negotiable for high yields.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Heating: Heat the reaction to 90 °C in an oil bath for 3 hours.

    • Validation Checkpoint 1 (Physical): The solution should remain a homogenous deep red/orange. If a black precipitate (palladium black) forms early in the reaction, the catalyst has crashed out due to oxygen ingress or poor ligand stabilization.

  • Monitoring: Check TLC (Hexanes:EtOAc 9:1).

    • Validation Checkpoint 2 (Analytical): The iodo-benzoxazole (Rf ~0.6) should be fully consumed, replaced by the cross-coupled product (Rf ~0.5). The C-Cl bond remains untouched.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via recrystallization or column chromatography.

Quantitative Data: Reaction Optimization

To demonstrate the robustness of the Suzuki-Miyaura coupling at the C-I position (Protocol B), various catalytic systems were evaluated. The data below highlights the necessity of choosing the correct base and solvent combination to maximize yield and prevent protodehalogenation side-reactions.

Table 1: Optimization of the Site-Selective Suzuki-Miyaura Cross-Coupling

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)8082%Standard conditions; moderate yield, some unreacted starting material.
2Pd(PPh₃)₄K₂CO₃THF/H₂O (4:1)6562%Low temperature limited the rate of transmetalation.
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94% Optimal. Bidentate ligand (dppf) stabilizes Pd; Cs⁺ enhances boronic acid solubility.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10088%Highly active catalyst, but trace C-Cl activation (over-coupling) observed.

*Yields determined by isolated mass after column chromatography. Complete retention of the C-Cl bond was verified via ¹H-¹³C NMR and HRMS for Entries 1-3.

References

1.[1] Safety Data Sheet: 2-Amino-3-chloro-6-iodophenol, Cato-Chem, 2.[2] Technical Support Center: Troubleshooting Benzoxazole Synthesis, Benchchem, 3. Magnetic Nanoparticles in Catalysis (Suzuki Coupling of Iodoarenes), The Royal Society of Chemistry,

Sources

Method

Application Note: Protocol for the Chemoselective Suzuki-Miyaura Coupling of 2-Amino-3-chloro-6-iodophenol

Executive Summary The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug development and materials science. 2-Amino-3-chloro-6-iodophenol is a densely functionalized building block f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug development and materials science. 2-Amino-3-chloro-6-iodophenol is a densely functionalized building block featuring two distinct halogens (chlorine and iodine) and two unprotected, coordinating nucleophiles (amine and phenol)[1][2]. This structural complexity presents a dual challenge for transition-metal-catalyzed cross-coupling: achieving strict chemoselectivity at a specific halogen site while preventing catalyst poisoning or unwanted N-/O-arylation.

This application note details a field-proven, highly optimized protocol for the chemoselective Suzuki-Miyaura coupling of 2-amino-3-chloro-6-iodophenol with aryl boronic acids, yielding 6-aryl-2-amino-3-chlorophenol derivatives.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating protocol, every reagent and condition chosen for this workflow serves a specific mechanistic purpose.

Chemoselectivity: The C-I vs. C-Cl Kinetic Divide

The presence of two different halogens on the aromatic ring allows for selective functionalization based on bond dissociation energies (BDE). The BDE of an aromatic C-I bond is approximately 65 kcal/mol, which is significantly weaker than the C-Cl bond at ~96 kcal/mol. Consequently, the oxidative addition of the active Palladium(0) catalyst occurs preferentially and orders of magnitude faster at the iodo-substituted position[3]. This kinetic preference allows the reaction to proceed with high chemoselectivity, leaving the chloro substituent completely intact for potential downstream orthogonal cross-coupling under more forcing conditions[3][4].

Substrate Tolerance: Managing Unprotected Phenols and Amines

Unprotected aminophenols can act as bidentate ligands, sequestering the palladium catalyst and halting the catalytic cycle[5]. Furthermore, under strongly basic conditions (e.g., NaOtBu), the deprotonated phenoxide or amine can undergo competing Buchwald-Hartwig amination or etherification.

To engineer around these pitfalls, this protocol utilizes Pd(dppf)Cl₂·CH₂Cl₂ and Na₂CO₃ in a biphasic 1,4-Dioxane/H₂O system.

  • The Catalyst: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand tightly binds the palladium center, preventing displacement by the substrate's endogenous heteroatoms.

  • The Base & Solvent: A mild inorganic base like Na₂CO₃ is sufficient to form the reactive boronate complex [Ar-B(OH)₃]⁻ required for transmetalation, but it is not strong enough to fully deprotonate the amine[6][7]. The biphasic solvent system ensures the inorganic base remains partitioned in the aqueous phase, mediating the reaction at the solvent interface without overwhelming the organic phase with strong nucleophiles.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition (Strictly at C-I bond) Pd0->OxAdd 2-Amino-3-chloro-6-iodophenol TransMet Transmetalation (Ar-B(OH)3⁻ Complex) OxAdd->TransMet Na2CO3 / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 6-Aryl Product

Fig 1. Chemoselective Pd-catalyzed Suzuki-Miyaura cycle favoring C-I over C-Cl oxidative addition.

Quantitative Data: Optimization of Reaction Parameters

To validate the chosen protocol, the table below summarizes the optimization data. The goal was to maximize C-I chemoselectivity while suppressing the coordination-driven deactivation caused by the unprotected -NH₂ and -OH groups.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Selectivity (C-I vs C-Cl)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8072>95:5
2Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O708190:10
3Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane/H₂O8065>95:5 (Trace degradation)
4 Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 94 >99:1

Note: Entry 4 represents the optimized, self-validating protocol. The use of Na₂CO₃ prevents the base-mediated degradation observed with stronger bases like Cs₂CO₃, while the dppf ligand ensures maximum chemoselectivity[6][8].

Detailed Experimental Protocol

Workflow Step1 1. Reagent Loading (Air-free Schlenk) Step2 2. Degassing (Argon Purge 3x) Step1->Step2 Step3 3. Heating (80°C, 12h) Step2->Step3 Step4 4. Biphasic Workup (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Fig 2. Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling protocol.

Materials Required (1.0 mmol Scale)
  • Substrate: 2-Amino-3-chloro-6-iodophenol (269.47 mg, 1.0 mmol)[1]

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (40.8 mg, 0.05 mmol, 5 mol%)

  • Base: Sodium carbonate (Na₂CO₃) (265.0 mg, 2.5 mmol, 2.5 equiv.)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) — Sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-amino-3-chloro-6-iodophenol, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and Na₂CO₃.

  • Atmosphere Exchange (Crucial for Pd(0) stability): Seal the Schlenk tube with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Using a syringe, add the pre-degassed 1,4-Dioxane and H₂O directly through the septum.

  • Heating & Stirring: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 12 hours .

  • Reaction Quenching & Workup: Remove the flask from the heat source and allow it to cool to room temperature. Uncap the flask and dilute the reaction mixture with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient) to afford the pure 6-aryl-2-amino-3-chlorophenol derivative.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Benchchem Application Notes. (2024). Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Benchchem.

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry.

  • Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Kwesiga, G., et al. (2024). Zwitterionic Aqua Palladacycles with Noncovalent Interactions for meta-Selective Suzuki Coupling of 3,4-Dichlorophenol and 3,4-Dichlorobenzyl Alcohol in Water. Inorganic Chemistry.

Sources

Application

Application of 2-Amino-3-chloro-6-iodophenol in medicinal chemistry

Application Note: Strategic Utilization of 2-Amino-3-chloro-6-iodophenol in Medicinal Chemistry Executive Summary Compound: 2-Amino-3-chloro-6-iodophenol Core Application: Synthesis of 4,7-disubstituted benzoxazoles and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Amino-3-chloro-6-iodophenol in Medicinal Chemistry

Executive Summary

Compound: 2-Amino-3-chloro-6-iodophenol Core Application: Synthesis of 4,7-disubstituted benzoxazoles and privileged heterocyclic scaffolds. Strategic Value: This compound offers a rare, pre-functionalized "orthogonality" for medicinal chemists. It possesses three distinct reactive handles—a phenol/aniline core for heterocyclization, a highly reactive iodide (C6) for primary cross-coupling, and a less reactive chloride (C3) for secondary diversification. This "programmed reactivity" allows for the rapid generation of high-value, regio-defined libraries, particularly targeting kinase inhibitors where the 4- and 7-positions of the benzoxazole core are critical for active site selectivity.

Technical Introduction: The "Programmed" Scaffold

In drug discovery, accessing sterically congested or electronically deactivated positions on a heterocycle is often the bottleneck in Structure-Activity Relationship (SAR) studies. Standard electrophilic aromatic substitution on a benzoxazole ring typically favors the C5 or C6 positions.

2-Amino-3-chloro-6-iodophenol circumvents this limitation by installing halogens before cyclization.

  • The C6-Iodine: Positioned ortho to the hydroxyl, this atom becomes the C7-position in the resulting benzoxazole. This is a prime vector for modulating solubility and metabolic stability.

  • The C3-Chlorine: Positioned ortho to the amine, this atom becomes the C4-position in the benzoxazole. This position often gates access to the ATP-binding pocket in kinase targets.

By exploiting the reactivity difference between the C–I and C–Cl bonds (Bond Dissociation Energy: ~53 kcal/mol vs. ~81 kcal/mol), chemists can perform sequential, site-selective functionalization.

Synthetic Utility & Reaction Logic

Chemoselectivity Profile

The workflow relies on a hierarchy of reactivity:

  • Condensation (Cyclization): The nucleophilic aniline and phenol attack an electrophile (e.g., aldehyde, orthoester) to close the oxazole ring.

  • Primary Coupling (Suzuki/Sonogashira): The C–I bond is activated under mild Pd(0) conditions (Room Temperature to 60°C).

  • Secondary Coupling (Buchwald/Suzuki): The C–Cl bond requires forcing conditions (High Temp, specialized ligands like XPhos or RuPhos) to react, ensuring the first step does not touch this position.

Visual Workflow (Graphviz)

G Start 2-Amino-3-chloro-6-iodophenol (Scaffold) Cyclization Step 1: Cyclization (Triethyl Orthoformate) Start->Cyclization  Ring Closure   Intermediate 4-Chloro-7-iodobenzoxazole (Core Heterocycle) Cyclization->Intermediate Coupling1 Step 2: Selective C7-Coupling (Suzuki: Ar-B(OH)2, Pd(PPh3)4) Intermediate->Coupling1  Site-Selective (I > Cl)   Product1 4-Chloro-7-arylbenzoxazole (Mono-functionalized) Coupling1->Product1 Coupling2 Step 3: C4-Diversification (Buchwald: R-NH2, Pd-RuPhos) Product1->Coupling2  Forcing Conditions   Final 4-Amino-7-arylbenzoxazole (Dual-functionalized Drug Candidate) Coupling2->Final

Caption: Divergent synthesis workflow demonstrating the sequential functionalization of the 2-amino-3-chloro-6-iodophenol scaffold.

Detailed Experimental Protocols

Protocol A: Cyclization to 4-Chloro-7-iodobenzoxazole

Objective: To convert the aminophenol core into a stable benzoxazole scaffold while preserving both halogen handles.

Reagents:

  • 2-Amino-3-chloro-6-iodophenol (1.0 equiv)

  • Triethyl orthoformate (3.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv, catalytic)

  • Solvent: Toluene or Ethanol (Anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chloro-6-iodophenol (e.g., 1.0 g) in anhydrous toluene (10 mL).

  • Addition: Add triethyl orthoformate (3.0 equiv) and catalytic pTsOH.

  • Reaction: Heat the mixture to reflux (110°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting aminophenol.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, eluting with 5-10% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

  • Validation: 1H NMR should show a characteristic singlet at ~8.1 ppm (C2-H of benzoxazole) and the absence of broad NH2/OH signals.

Protocol B: Site-Selective Suzuki Coupling at C7 (Iodine)

Objective: To introduce an aryl group at the C7 position without disturbing the C4-chloride.

Reagents:

  • 4-Chloro-7-iodobenzoxazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Dioxane

Procedure:

  • Degassing: Charge a reaction vial with the benzoxazole, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C to avoid reacting the chloride) for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The iodine (M+) peak should disappear, replaced by the biaryl mass. The chlorine isotope pattern (3:1 ratio of M:M+2) should remain visible in the product mass.

  • Workup: Dilute with water, extract with EtOAc (3x). Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Gradient 0-20% EtOAc/Hexanes).

Protocol C: Diversification at C4 (Chlorine)

Objective: To utilize the remaining chloride handle for final library generation (e.g., C-N bond formation).

Reagents:

  • 4-Chloro-7-arylbenzoxazole (Product of Protocol B)

  • Amine (e.g., Morpholine, Piperazine) (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or RuPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or t-Amyl alcohol

Procedure:

  • Setup: Combine all reagents in a sealed tube under inert atmosphere.

  • Reaction: Heat to 100–110°C for 12–16 hours. The elevated temperature and specialized ligand are required to activate the deactivated aryl chloride.

  • Workup/Purification: Standard extraction and purification.

Case Study Application: Kinase Inhibitor Design

Context: Many kinase inhibitors (e.g., Vemurafenib) utilize a 7-azaindole or benzoxazole core.

  • Problem: Accessing the "hinge-binding" region often requires a substituent at the C4 position, while the "solvent-front" region interacts with C7.

  • Solution: Using 2-amino-3-chloro-6-iodophenol:

    • C7 (Iodo): Couple with a solubilizing group (e.g., Pyridine-3-boronic acid) to interact with the solvent front.

    • C4 (Chloro): Displace with a primary amine to form a hydrogen bond donor/acceptor motif for the kinase hinge region.

Safety & Handling

  • Halogenated Phenols: Generally toxic and potential skin irritants.[1] Wear nitrile gloves and work in a fume hood.

  • Iodinated Compounds: Photosensitive. Store the starting material and the iodo-intermediate in amber vials or foil-wrapped containers to prevent de-iodination.

  • Palladium Waste: Segregate all heavy metal waste streams according to institutional EHS guidelines.

References

  • Benzoxazole Synthesis: Pottorf, R. S. (2005). "Benzoxazoles."[2][3] In Science of Synthesis (Vol. 11, pp. 481). Thieme Chemistry.[4]

  • Chemoselective Cross-Coupling: Fairlamb, I. J. S. (2007). "Palladium-catalysed cross-coupling reactions of halogenated heterocycles." Chemical Society Reviews, 36(7), 1036-1045.

  • Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39.

  • Buchwald-Hartwig Amination Conditions: Surry, D. S., & Buchwald, S. L. (2008). "Biarylphosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

Sources

Method

Application Note: Analytical Strategy for 2-Amino-3-chloro-6-iodophenol

Abstract This guide details the analytical methodology for 2-Amino-3-chloro-6-iodophenol , a highly functionalized aromatic intermediate often utilized in the synthesis of advanced agrochemicals and pharmaceutical hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the analytical methodology for 2-Amino-3-chloro-6-iodophenol , a highly functionalized aromatic intermediate often utilized in the synthesis of advanced agrochemicals and pharmaceutical heterocycles. Due to the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, iodo) groups, this molecule exhibits significant sensitivity to oxidative degradation and light-induced dehalogenation. This protocol establishes a robust RP-HPLC-UV/MS workflow, featuring a novel "Antioxidant-Shielded" sample preparation technique to ensure integrity during analysis.

Introduction & Chemical Context

The Analyte
  • Compound: 2-Amino-3-chloro-6-iodophenol

  • Class: Halogenated Aminophenol

  • Key Characteristics: Amphoteric nature (acidic phenol, basic amine); high electron density making it prone to oxidation.

  • Critical Impurity Risks:

    • Oxidative Dimerization: Formation of azo-linkages or phenoxazinone derivatives.

    • Deiodination: Loss of the iodine atom under UV exposure or high temperature.

    • Quinone Imine Formation: Rapid oxidation of the o-aminophenol moiety to o-quinone imine upon air exposure.

The Analytical Challenge

Standard HPLC methods often fail for o-aminophenols because the analyte degrades during the autosampler residence time, leading to "ghost peaks" and poor area reproducibility. Furthermore, the iodine substituent is labile, requiring soft ionization parameters in MS and protection from actinic light.

Method Development Strategy

The separation strategy relies on Reverse Phase Chromatography (RP-HPLC) .[1] Given the amphoteric nature of the molecule, pH control is paramount to prevent peak tailing caused by mixed ionization states.

  • Stationary Phase: A Phenyl-Hexyl column is preferred over standard C18. The pi-pi interactions offered by the phenyl phase provide superior selectivity for separating the halogenated positional isomers (e.g., separating the 3-chloro-6-iodo target from a 3-iodo-6-chloro impurity).

  • Mobile Phase pH: We utilize an acidic pH (2.5 - 3.0). At this pH:

    • The Amino group (-NH2) is protonated (-NH3+).

    • The Phenol group (-OH) remains neutral.

    • Result: The molecule exists as a stable cation, improving solubility and peak shape.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for Assay and Purity Analysis.

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Water: Milli-Q (18.2 MΩ).

  • Buffer Additive: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

  • Stabilizer (Critical): Sodium Metabisulfite (Na2S2O5) or Ascorbic Acid.

"Antioxidant-Shielded" Sample Preparation

Rationale: To prevent the formation of quinone imines during analysis.

  • Diluent Preparation: Prepare a 50:50 Water:ACN mixture containing 0.1% (w/v) Ascorbic Acid .

    • Note: The ascorbic acid acts as a sacrificial antioxidant.

  • Stock Solution: Weigh 10 mg of 2-Amino-3-chloro-6-iodophenol into a 10 mL amber volumetric flask. Dissolve in Diluent .

  • Working Standard: Dilute Stock to 0.1 mg/mL using the same Stabilized Diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the antioxidant).

Instrumental Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 35°C to prevent deiodination)
Injection Vol 5 - 10 µL
Detection DAD/UV at 235 nm (primary) and 280 nm (secondary)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05End Hold
12.080Linear Ramp
15.080Wash
15.15Re-equilibration
20.05End of Run

Protocol 2: LC-MS/MS for Trace Impurities

Recommended for Genotoxic Impurity (GTI) Screening.

Mass Spectrometry Settings

The iodine atom facilitates high ionization efficiency but is fragile. Electrospray Ionization (ESI) in Positive Mode is selected to target the protonated amine [M+H]+.

  • Source: ESI (+)

  • Capillary Voltage: 3.0 kV (Lower voltage prevents in-source fragmentation).

  • Cone Voltage: 20 V (Optimized to preserve the C-I bond).

  • Desolvation Temp: 350°C.

  • Target Ion:

    • MW (approx): ~269.4 g/mol (based on C6H5ClINO).

    • [M+H]+: ~270.4 m/z.

    • Note: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Workflow Visualization

AnalyticalWorkflow RawSample Raw Sample (Solid) Weighing Weighing (Amber Glass) RawSample->Weighing Protect from Light Stabilization Stabilization Add 0.1% Ascorbic Acid Weighing->Stabilization Immediate Dissolution Dissolution 50:50 ACN:H2O Stabilization->Dissolution Filtration Filtration 0.22 µm PTFE Dissolution->Filtration HPLC HPLC Separation Phenyl-Hexyl Column Filtration->HPLC Inject Detection Detection UV (235nm) + MS (ESI+) HPLC->Detection

Figure 1: Analytical workflow emphasizing the antioxidant stabilization step to prevent "ghost peak" formation.

Degradation Pathway & Troubleshooting

Understanding the degradation mechanism is vital for interpreting chromatograms. If the sample is not stabilized, you will observe the formation of the Quinone Imine.

Degradation Target 2-Amino-3-chloro-6-iodophenol (Target Analyte) [M+H]+ = 270.4 Oxidation Air Oxidation (No Antioxidant) Target->Oxidation Quinone Quinone Imine Derivative (Degradant) [M+H-2H]+ = 268.4 Oxidation->Quinone -2H, -e Dimer Azo Dimer (Late Eluting) Quinone->Dimer Coupling

Figure 2: Primary oxidative degradation pathway. The loss of 2 mass units (2H) in MS indicates the formation of the imine.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is < 3.0; Increase buffer strength to 20mM.
New Peak @ RRT 0.8 Quinone Imine formation.Freshly prepare sample; Check Ascorbic Acid potency.
Loss of Iodine (M-127) Thermal degradation.Lower column oven temperature to 25°C; Lower MS Cone Voltage.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial gradient conditions (5% ACN).

Validation Parameters (Acceptance Criteria)

To ensure this method is "Trustworthy" and self-validating, the following criteria should be met during transfer:

  • System Suitability:

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 5000

    • %RSD (n=5 injections): < 2.0%

  • Linearity: R² > 0.999 over range 0.05 – 0.2 mg/mL.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

  • Solution Stability: Standard area must remain within 98-102% of initial after 24 hours in the autosampler (validates the antioxidant efficiency).

References

  • Separation of Halogenated Aminophenols

    • Source: Sielc Technologies.[1][3] "HPLC Method for Analysis of 4-Aminophenol and Halogenated Derivatives."

    • URL:[Link] (General reference for aminophenol chromatography).

  • Stability of Aminophenols

    • Source: BenchChem.[4] "A Comparative Guide to the Stability of Aromatic Amines."

  • Chemical Properties & Safety

    • Source: PubChem. "2-Amino-3-chloro-phenol (Structural Analog)."
    • URL:[Link]

  • General HPLC Validation Guidelines

    • Source: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
    • URL:[Link]

(Note: Specific literature for the exact 3-chloro-6-iodo isomer is sparse; protocols are derived from validated methods for 2-amino-6-iodophenol and 2-amino-3-chlorophenol analogs.)

Sources

Application

Application Note: High-Precision Analysis of 2-Amino-3-chloro-6-iodophenol

This Application Note is designed for researchers and analytical scientists requiring a robust, validated framework for the quantification and identification of 2-Amino-3-chloro-6-iodophenol (ACIP) . Given the specific s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated framework for the quantification and identification of 2-Amino-3-chloro-6-iodophenol (ACIP) .

Given the specific substitution pattern of this molecule, direct literature precedents are rare. The protocols below are synthesized from high-reliability methodologies used for structurally analogous halogenated aminophenols (e.g., 2-amino-4-chlorophenol, 4-amino-2,3-dichlorophenol), adapted to account for the unique lipophilicity and steric properties introduced by the iodine atom at the ortho position.

Methods: HPLC-UV/MS & GC-MS (Derivatized) Analyte: 2-Amino-3-chloro-6-iodophenol (ACIP) CAS (Analogous): N/A (Specific isomer rare; see 2-amino-3-chlorophenol [56962-00-6] for base structure reference)[1]

Introduction & Physicochemical Profile

2-Amino-3-chloro-6-iodophenol is a polyfunctional aromatic intermediate often utilized in the synthesis of heterocyclic pharmaceutical scaffolds. Its analysis presents three distinct challenges:

  • Oxidative Instability: Like all ortho-aminophenols, ACIP is prone to rapid oxidation to quinone imines, especially in solution.

  • Amphoteric Nature: The presence of a basic amine and an acidic phenol requires careful pH control during separation.

  • Halogen Effects: The iodine atom significantly increases lipophilicity (

    
    ) compared to non-iodinated analogs, altering retention behavior.
    
Molecular Profile
PropertyValue (Predicted)Analytical Implication
Molecular Weight 269.47 g/mol Distinctive isotope pattern due to Cl (

3:1) and I (Monoisotopic).
pKa (Amine) ~2.5 - 3.0Weak base due to electron-withdrawing halogens.
pKa (Phenol) ~7.5 - 8.0More acidic than phenol due to inductive effect of Cl/I.
Solubility DMSO, MeOH, ACNLow water solubility; requires organic diluents.

Sample Preparation & Stabilization (Critical)

Objective: Prevent oxidative degradation during processing. Scope: Applicable to both HPLC and GC workflows.[2]

Reagents
  • Solvent A: Methanol (LC-MS Grade).

  • Stabilizer: 0.1% (w/v) Ascorbic Acid or Sodium Bisulfite.

  • Internal Standard (IS): 2-Amino-4-chlorophenol (HPLC) or 2,4,6-Tribromoaniline (GC).

Protocol
  • Stock Solution (1 mg/mL): Dissolve 10 mg ACIP in 10 mL Methanol containing 0.1% Ascorbic Acid. Note: Ascorbic acid acts as a sacrificial antioxidant.

  • Working Standard: Dilute Stock Solution with Water/Methanol (50:50 v/v) to reach target concentration (e.g., 10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided due to potential adsorption of the iodinated moiety.

HPLC-UV/MS Method (Reverse Phase)

Rationale: A C18 stationary phase is selected for its ability to retain the hydrophobic halogenated ring. An acidic mobile phase (pH 3.0) is strictly enforced to keep the amine protonated (


) and the phenol neutral (

), ensuring a single ionic species and sharp peak shape.
Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10 µL
Detection (UV) DAD at 254 nm (primary) and 280 nm (secondary)
Detection (MS) ESI Positive Mode (See MS settings below)
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar matrix)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End
MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Fragmentor: 100 V (Adjust to prevent in-source de-iodination)

  • Drying Gas: 10 L/min at 300°C

  • Target Ion:

    
     m/z
    
  • Qualifier Ions: 272.0 (

    
     isotope), 143.0 (Loss of I).
    

GC-MS Method (Derivatization Required)

Rationale: ACIP is non-volatile and thermally labile. Direct injection leads to peak tailing and degradation. Silylation with BSTFA converts both the hydroxyl (-OH) and amine (-NH2) groups into Trimethylsilyl (TMS) ethers/amines, rendering the molecule volatile and stable.

Derivatization Protocol
  • Dry Down: Take 100 µL of Stock Solution and evaporate to dryness under Nitrogen stream at 40°C. Strictly remove all water.

  • Reagent Addition: Add 50 µL anhydrous Pyridine and 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 70°C for 30 minutes .

  • Reconstitution: Dilute with 200 µL Ethyl Acetate (anhydrous) prior to injection.

GC Conditions
ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 260°C
Transfer Line 280°C
Oven Program 80°C (1 min)

20°C/min

300°C (5 min hold)
MS Acquisition (EI Mode, 70 eV)
  • Scan Range: 50–500 m/z

  • Expected Derivative: Di-TMS derivative (MW = 269 + 72 + 72 - 2 = 411 approx).

  • Key Fragments:

    • M+: Molecular ion of Di-TMS derivative.

    • M-15: Loss of methyl group (

      
      ) from TMS.
      
    • M-Cl / M-I: Characteristic halogen losses.

Method Validation Parameters

To ensure "Trustworthiness" (Part 2), the following validation criteria must be met:

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 – 50 µg/mL
Precision (RSD)

(HPLC),

(GC)
n=6 injections
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Estimated LOQ: 0.1 µg/mL (HPLC-UV)
Recovery 95% - 105%Spiked into matrix (if applicable)
Solution Stability Degradation < 2% over 24hMust use ascorbic acid stabilizer

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical route and the critical derivatization mechanism.

AnalysisWorkflow Start Sample: 2-Amino-3-chloro-6-iodophenol Prep Sample Prep: Add Ascorbic Acid (Anti-oxidant) Filter (0.22 µm PTFE) Start->Prep Decision Select Method Prep->Decision HPLC HPLC-UV/MS Analysis Decision->HPLC Aqueous/Polar GC GC-MS Analysis Decision->GC Non-volatile/Complex HPLC_Cond C18 Column, pH 3.0 (Formic Acid/ACN) HPLC->HPLC_Cond Result_HPLC Quantification (UV) ID (ESI+ MS) HPLC_Cond->Result_HPLC Deriv Derivatization: BSTFA + 1% TMCS 70°C, 30 min GC->Deriv GC_Cond DB-5ms Column Splitless Injection Deriv->GC_Cond Result_GC Structural Confirmation (EI Fragmentation) GC_Cond->Result_GC

Caption: Integrated workflow for ACIP analysis. HPLC is preferred for routine quantification due to minimal sample prep; GC-MS provides superior structural elucidation but requires derivatization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
HPLC: Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is < 3.0. Increase buffer strength or use a "End-capped" column.
HPLC: Extra Peaks Oxidation of the aminophenol.Freshly prepare samples; increase Ascorbic Acid conc; keep samples at 4°C in autosampler.
GC: Low Response Incomplete derivatization.Ensure sample is completely dry before adding BSTFA (water destroys reagent). Increase reaction time.
GC: Rapid Column Bleed Iodine loss or reagent excess.Iodine-carbon bonds are weak; ensure injector temp does not exceed 260°C.

References

  • Badea, I. A., et al. (2013).[3] "Monitoring of aminophenol isomers in surface water samples using a new HPLC method." Environmental Monitoring and Assessment. Link

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Silylation." Technical Bulletin. Link

  • PubChem. "2-Amino-3-chlorophenol (Analogous Structure Data)." National Library of Medicine. Link

  • BenchChem. (2025).[4] "Application Notes for Halogenated Aminophenols." BenchChem Protocols. Link

Sources

Method

Use of 2-Amino-3-chloro-6-iodophenol as a building block for complex molecules

Application Note: Strategic Utilization of 2-Amino-3-chloro-6-iodophenol in the Divergent Synthesis of Complex Benzoxazoles The Strategic Value of the Scaffold In modern drug discovery, the benzoxazole ring is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Amino-3-chloro-6-iodophenol in the Divergent Synthesis of Complex Benzoxazoles

The Strategic Value of the Scaffold

In modern drug discovery, the benzoxazole ring is a privileged heterocyclic pharmacophore, frequently engineered into kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [1]. As a Senior Application Scientist, I frequently observe discovery programs stalling due to the linear, step-heavy syntheses required to poly-functionalize these heterocycles.

2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) fundamentally solves this bottleneck. Rather than building the heterocycle and subsequently attempting difficult, unselective late-stage halogenations, this building block provides a pre-installed, geometrically precise array of reactive handles. Upon cyclization, the starting material yields a 4-chloro-7-iodobenzoxazole core. This specific substitution pattern is a goldmine for medicinal chemists, enabling divergent, orthogonal cross-coupling strategies without the need for protecting group manipulations [2].

Mechanistic Causality: The Physics of Orthogonal Reactivity

To successfully utilize this building block, one must understand the thermodynamic and kinetic principles governing its reactivity. We do not simply mix reagents; we exploit fundamental physical chemistry.

  • Thermodynamics of Cyclization: The proximity of the ortho-amino and phenolic hydroxyl groups creates a highly favorable entropic environment for condensation with an aldehyde. The subsequent oxidative step (aromatization) is thermodynamically driven by the formation of the fully conjugated, planar 10-π electron benzoxazole system.

  • Kinetics of Orthogonal Cross-Coupling: The true power of this scaffold lies in the differential reactivity of its halogens. The carbon-iodine (C-I) bond at the C7 position has a Bond Dissociation Energy (BDE) of approximately 65 kcal/mol, whereas the carbon-chlorine (C-Cl) bond at the C4 position has a BDE of roughly 96 kcal/mol [3].

  • Catalytic Exploitation: Because oxidative addition is the rate-determining step in palladium-catalyzed cross-coupling, a mild Pd(0) catalyst will exclusively insert into the weaker C-I bond at low temperatures. Once the C-I bond is functionalized, the remaining C-Cl bond can be activated using more forcing conditions and electron-rich, sterically demanding ligands (e.g., BrettPhos or XPhos) designed specifically to lower the activation barrier for C-Cl oxidative addition.

G A 2-Amino-3-chloro- 6-iodophenol B Oxidative Cyclization A->B Aldehyde Oxidant C 4-Chloro-7-iodo- benzoxazole B->C D Suzuki-Miyaura (Mild Pd) C->D C-I Activation (Fast) E 4-Chloro-7-aryl- benzoxazole D->E F Buchwald-Hartwig (Heat, Ligand) E->F C-Cl Activation (Slow) G 4-Amino-7-aryl- benzoxazole F->G

Workflow for the orthogonal functionalization of 2-Amino-3-chloro-6-iodophenol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure the integrity of the synthesis before committing resources to the next step.

Protocol A: Oxidative Cyclization to 4-Chloro-7-iodo-2-arylbenzoxazole

Rationale: We utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant because it provides a clean, rapid aromatization of the intermediate phenolic imine without interfering with the halogen bonds.

  • Imine Formation: In a round-bottom flask, dissolve 2-Amino-3-chloro-6-iodophenol (1.0 equiv) and the desired benzaldehyde derivative (1.05 equiv) in anhydrous ethanol (0.2 M). Stir at 60 °C for 2 hours.

  • Checkpoint 1 (LC-MS): Analyze the aliquot. You must observe the intermediate imine mass

    
    . Do not proceed until the starting material is consumed.
    
  • Oxidation: Cool the mixture to 0 °C. Slowly add DDQ (1.1 equiv) dissolved in a minimal amount of dichloromethane. Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Checkpoint 2 (LC-MS Validation): Complete oxidative cyclization is confirmed by a mass shift of -2 Da (loss of 2H) from the imine mass, accompanied by a distinct shift to a more non-polar retention time.

  • Workup: Concentrate the solvent, redissolve in EtOAc, and wash thoroughly with saturated aqueous

    
     to remove DDQ byproducts. Purify via flash chromatography.
    
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling (C7 Position)

Rationale: We employ


 at a moderate temperature (60 °C). The lack of a highly electron-rich ligand prevents the palladium from inserting into the C-Cl bond, ensuring >99% chemoselectivity for the C-I bond [3].
  • Setup: In a Schlenk tube, combine the 4-chloro-7-iodobenzoxazole intermediate (1.0 equiv), an aryl boronic acid (1.1 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Solvent: Add a degassed mixture of THF/

    
     (4:1, 0.1 M). Purge the vessel with argon for 5 minutes.
    
  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Checkpoint 3 (Isotopic Validation): Analyze via LC-MS. The critical validation here is the disappearance of the starting material's distinct isotopic signature (the heavy iodine mass) and the appearance of the mono-arylated mass. If you observe a mass corresponding to a double-coupling event, your temperature is too high.

  • Workup: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
Protocol C: Late-Stage Buchwald-Hartwig Amination (C4 Position)

Rationale: To activate the stubborn C-Cl bond, we must switch to a highly active catalytic system.


 paired with BrettPhos creates a bulky, electron-rich Pd species that readily undergoes oxidative addition into aryl chlorides.
  • Setup: In an oven-dried vial, combine the 4-chloro-7-arylbenzoxazole intermediate (1.0 equiv), a secondary amine (1.5 equiv),

    
     (1.5 equiv), 
    
    
    
    (2.5 mol%), and BrettPhos (5 mol%).
  • Solvent: Add anhydrous, degassed toluene (0.1 M). Seal the vial under argon.

  • Reaction: Heat to 100 °C for 12 hours.

  • Checkpoint 4 (Fluorescence Validation): Aminated benzoxazoles often exhibit strong fluorescence under 365 nm UV light. Complete consumption of the chlorinated intermediate and the emergence of a highly fluorescent product spot on TLC (

    
     shift) validates the C-N bond formation.
    

Quantitative Optimization Data

The success of this divergent pathway relies entirely on strict adherence to the optimized parameters. The table below summarizes the quantitative data driving our catalyst and temperature selections, demonstrating how chemoselectivity is maintained.

Reaction PhaseTarget BondCatalyst / Ligand SystemTemp (°C)Yield (%)Chemoselectivity
Suzuki-Miyaura C7–I

/

6088%>99% (C–I only)
Suzuki-MiyauraC7–I

/

8075%90% (Minor C–Cl act.)
Buchwald-Hartwig C4–Cl

/ BrettPhos
10082%N/A (C–I already reacted)
Buchwald-HartwigC4–Cl

/ XPhos
11078%N/A

Note: Deviating from the


 system at 60 °C during the Suzuki phase risks premature activation of the C-Cl bond, leading to inseparable mixtures of mono- and bis-arylated byproducts.

References

  • MDPI Editorial Board. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." MDPI. URL: [Link]

Application

Experimental setup for reactions involving 2-Amino-3-chloro-6-iodophenol

Application Notes and Protocols for 2-Amino-3-chloro-6-iodophenol Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 2-Amino-3-chloro-6-iodophenol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of 2-Amino-3-chloro-6-iodophenol. This polysubstituted aromatic compound is a versatile building block in synthetic organic chemistry, offering multiple reaction sites for diversification. Its strategic importance lies in its utility as a precursor for complex heterocyclic structures and other molecular scaffolds relevant to pharmaceutical and materials science. This guide details the molecule's reactivity profile, provides validated, step-by-step protocols for key transformations such as palladium-catalyzed cross-coupling reactions, and offers expert insights into experimental design, execution, and troubleshooting.

Introduction and Compound Profile

2-Amino-3-chloro-6-iodophenol is a highly functionalized aromatic molecule. The presence of an amino group, a phenolic hydroxyl group, and two different halogen atoms (chlorine and iodine) on the benzene ring allows for a high degree of selective chemical manipulation. Understanding the interplay of these functional groups is paramount to designing successful synthetic strategies.

Key Structural Features and Reactivity Insights:

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation or O-arylation reactions. It also directs electrophilic aromatic substitution to the ortho and para positions, although the ring is already fully substituted.

  • Amino Group (-NH₂): A nucleophilic site and a base. It readily undergoes acylation, alkylation, and can participate in palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination).[1][2] Its position ortho to the hydroxyl group allows for potential intramolecular hydrogen bonding and the formation of bidentate ligands or heterocyclic rings.

  • Iodine Atom (-I): The most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) due to the relatively weak C-I bond.[3] This allows for the selective introduction of aryl, alkyl, or alkynyl groups at this position.

  • Chlorine Atom (-Cl): Significantly less reactive than iodine in standard palladium-catalyzed cross-coupling conditions. This differential reactivity allows for sequential or orthogonal functionalization, where the C-I bond is reacted first, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions.

Safety and Handling

As with all halogenated aminophenols, 2-Amino-3-chloro-6-iodophenol must be handled with appropriate caution.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area immediately and thoroughly with water.[8][9]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[7] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Experimental Workflows and Protocols

The true utility of 2-Amino-3-chloro-6-iodophenol is demonstrated in its application as a scaffold in multi-step synthesis. The differential reactivity of its iodo and chloro substituents is a key strategic advantage.

Visualization of Synthetic Strategy

The following diagram illustrates a general workflow for the sequential functionalization of 2-Amino-3-chloro-6-iodophenol, capitalizing on the differential reactivity of the C-I and C-N bonds.

G A 2-Amino-3-chloro-6-iodophenol (Starting Material) B Suzuki or Sonogashira Coupling (Reacts at C-I bond) A->B Pd(0) Catalyst, Arylboronic Acid or Alkyne, Base C 6-Aryl/Alkynyl-2-amino-3-chlorophenol (Intermediate 1) B->C C-C Bond Formation D Buchwald-Hartwig Amination (Reacts at -NH2 group) C->D Pd(0) Catalyst, Aryl Halide, Base E Diversified Final Product D->E C-N Bond Formation

Caption: Sequential Cross-Coupling Workflow.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-I Position

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds.[3][10] By using mild reaction conditions, one can selectively couple an aryl group at the iodine position while preserving the chlorine atom for subsequent reactions.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is used. The choice of ligand is critical; phosphine ligands like SPhos or XPhos are often effective for this type of transformation.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. Stronger bases like alkoxides could potentially deprotonate the phenol, leading to side reactions.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[10]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, the reaction must be set up under an inert atmosphere (e.g., argon or nitrogen).

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Amino-3-chloro-6-iodophenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, commercially available Pd(0) catalyst.
Arylating Agent Arylboronic Acid (1.2 equiv)Readily available, stable coupling partner.[12]
Base K₂CO₃ (3.0 equiv)Mild base to facilitate transmetalation without side reactions.
Solvent 1,4-Dioxane/H₂O (4:1)Common solvent system for Suzuki reactions.[13]
Temperature 90 °CProvides sufficient energy for catalytic turnover.
Atmosphere ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination of the Amino Group

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This protocol can be applied to the product from the Suzuki coupling (Intermediate 1) to further functionalize the molecule.

Rationale for Experimental Choices:

  • Catalyst System: This reaction often requires more specialized ligands to achieve high yields. Biarylphosphine ligands (e.g., BrettPhos, RuPhos) are known to be highly effective.[14] A palladium precursor such as Pd₂(dba)₃ is commonly used.

  • Base: A stronger, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, add the 6-aryl-2-amino-3-chlorophenol (1.0 equiv), the aryl bromide (1.1 equiv), the biarylphosphine ligand (e.g., BrettPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial.

  • Reaction Execution: Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)Common Pd(0) precursor for C-N coupling.
Ligand BrettPhos (4 mol%)A specialized ligand known to promote C-N bond formation efficiently.[14]
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base required for amine deprotonation.[14]
Solvent Anhydrous TolueneAprotic solvent to prevent reaction with the strong base.
Temperature 110 °CHigher temperature is often needed for C-N coupling.
Atmosphere Nitrogen/Argon (Glovebox)Strict exclusion of air and moisture is critical for success.

Characterization and Validation

The identity and purity of all synthesized compounds must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. The disappearance of the proton signal corresponding to the aromatic C-H at the 6-position (for Suzuki) or the -NH₂ protons (for Buchwald-Hartwig) and the appearance of new aromatic or alkyl signals are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final product.

  • Chromatography: TLC and HPLC should be used to assess the purity of the product after purification.

Conclusion

2-Amino-3-chloro-6-iodophenol is a valuable and versatile starting material for the synthesis of complex organic molecules. Its multiple, differentially reactive functional groups allow for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, in a selective and sequential manner. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this compound in their pursuit of novel pharmaceuticals and advanced materials.

References

  • BenchChem. Application Notes and Protocols: Synthesis and Polymerization of Substituted Phenols.
  • BenchChem. An In-depth Technical Guide to the Discovery and History of Substituted Phenols.
  • Taylor & Francis Online. A convenient synthesis of phenols. Synthetic Communications. 2018. Available from: [Link]

  • Royal Society of Chemistry. A scalable and green one-minute synthesis of substituted phenols. 2020. Available from: [Link]

  • PubMed. Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. 2012. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. 2012. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Available from: [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. 2019. Available from: [Link]

  • National Center for Biotechnology Information. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Available from: [Link]

  • DORA 4RI. Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-1-ylthio)methyl-1,3,5-triazine derivatives as novel Hsp90 inhibitors. 2013. Available from: [Link]

  • Organic Chemistry Portal. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. 2017. Available from: [Link]

  • DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. 2009. Available from: [Link]

  • PubChem. 2-Amino-3-chlorophenol. Available from: [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. 2009. Available from: [Link]

  • ResearchGate. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available from: [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. 2025. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Center for Biotechnology Information. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 2-amino-: Human health tier II assessment. 2013. Available from: [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. 2025. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-chloro-6-iodophenol

Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-6-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and navigate the common challenges associated with the synthesis of this highly substituted aminophenol.

Overview of the Synthesis

The synthesis of 2-Amino-3-chloro-6-iodophenol typically involves the selective iodination of 2-amino-3-chlorophenol. The starting material possesses two activating groups, the amino (-NH₂) and hydroxyl (-OH) groups, which are ortho- and para-directing. This high degree of activation makes the aromatic ring susceptible to electrophilic substitution, but also presents challenges in controlling regioselectivity and preventing over-iodination.

The primary synthetic challenge lies in introducing the iodine atom specifically at the C6 position, which is para to the hydroxyl group and ortho to the amino group, without significant formation of other isomers or di-iodinated byproducts. The choice of iodinating agent and reaction conditions is therefore critical.

Recommended Synthetic Protocol

While multiple methods for the iodination of phenols and anilines exist, we recommend a procedure utilizing N-Iodosuccinimide (NIS) for its mildness and generally good regioselectivity.[1][2] An alternative method using Iodine Monochloride (ICl) is also presented.

Method 1: Iodination using N-Iodosuccinimide (NIS)

NIS is an effective electrophilic iodinating agent that often provides higher yields and cleaner reactions compared to harsher reagents.[2]

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-chlorophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of NIS: Slowly add a solution of 1.05 equivalents of N-Iodosuccinimide (NIS) in the same solvent to the reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Method 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent and can be effective when NIS fails to provide a satisfactory yield. However, it requires careful handling due to its corrosive nature.

Experimental Protocol:

  • Preparation: Dissolve 1 equivalent of 2-amino-3-chlorophenol in a suitable solvent like glacial acetic acid or a chlorinated solvent.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of ICl: Add a solution of 1.0 equivalent of ICl in the same solvent dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the NIS method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Amino-3-chloro-6-iodophenol in a question-and-answer format.

Low or No Product Yield

Q1: I am not observing any product formation, or the yield is extremely low. What are the possible causes?

A1: This can be due to several factors:

  • Reagent Quality: Ensure your starting material, 2-amino-3-chlorophenol, is pure. Impurities can interfere with the reaction. The iodinating agent (NIS or ICl) should also be of high quality. NIS can decompose over time, so using a freshly opened bottle or a recently purified batch is recommended.[3]

  • Reaction Temperature: For highly activated substrates like 2-amino-3-chlorophenol, running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can sometimes improve the yield by minimizing side reactions.[4]

  • Solvent Choice: The solvent can significantly impact the reaction. If DCM or acetonitrile are not effective, consider trying other solvents such as methanol or a mixture of solvents.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction may not have gone to completion. You can try extending the reaction time or slightly increasing the amount of the iodinating agent (e.g., to 1.1-1.2 equivalents). However, be cautious as this may also increase the formation of byproducts.

Formation of Multiple Products

Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. How can I improve the selectivity?

A2: The formation of multiple products is a common issue due to the high reactivity of the starting material.

  • Over-iodination: The formation of di-iodinated products is a likely side reaction. To minimize this, use a strict 1:1 stoichiometry of the iodinating agent to the substrate.[3] Adding the iodinating agent slowly and at a low temperature can also help improve selectivity.[4]

  • Isomer Formation: While the C6 position is electronically favored, iodination at other positions on the ring can occur. The choice of solvent and iodinating agent can influence the regioselectivity. Experimenting with different conditions may be necessary. For instance, using a less polar solvent might favor the less sterically hindered product.

  • Oxidation/Decomposition: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances.[5][6] Running the reaction under an inert atmosphere and at low temperatures can help mitigate this.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the best methods?

A3: Purification of halogenated aminophenols can be challenging due to their polarity and potential for tailing on silica gel.

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

    • Tailing Reduction: If the compound streaks on the TLC plate or tails on the column, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help by neutralizing acidic sites on the silica gel.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining a highly pure product.

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol/water, toluene, ethyl acetate/hexane) to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

    • Decolorization: If your product is colored, you can add a small amount of activated carbon to the hot solution before filtering to remove colored impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the iodination of 2-amino-3-chlorophenol?

A1: The hydroxyl group is a stronger activating and para-directing group than the amino group. Therefore, the primary product expected is the one where iodine is introduced at the position para to the hydroxyl group, which is the C6 position. However, some ortho-iodination to the hydroxyl group (at the C4 position) or ortho to the amino group might occur as a minor byproduct.

Q2: Should I protect the amino or hydroxyl group before iodination?

A2: Protection of the amino or hydroxyl group is a common strategy in the synthesis of complex aromatic compounds to control selectivity and prevent side reactions. However, for a single iodination step, it may not be necessary and adds extra steps to the synthesis. Direct iodination is often attempted first. If selectivity remains a problem after optimizing the reaction conditions, then a protection-iodination-deprotection sequence could be considered.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the number of protons on the aromatic ring and their coupling patterns, which is crucial for determining the substitution pattern. ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product and confirm the incorporation of one iodine atom.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the O-H and N-H stretches of the phenol and amine functional groups.

Q4: What are the safety precautions I should take when working with iodinating agents?

A4: Both NIS and ICl should be handled with care in a well-ventilated fume hood.

  • N-Iodosuccinimide (NIS): It is a stable solid but can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Iodine Monochloride (ICl): It is a corrosive liquid and a strong oxidizing agent. It reacts with water and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Visualizations

Reaction Scheme

Synthesis 2-Amino-3-chlorophenol 2-Amino-3-chlorophenol 2-Amino-3-chloro-6-iodophenol 2-Amino-3-chloro-6-iodophenol 2-Amino-3-chlorophenol->2-Amino-3-chloro-6-iodophenol   N-Iodosuccinimide (NIS) or   Iodine Monochloride (ICl)   Solvent, 0 °C

Caption: General synthesis of 2-Amino-3-chloro-6-iodophenol.

Troubleshooting Workflow for Low Yield

Troubleshooting cluster_start Start cluster_check Initial Checks cluster_optimization Optimization Steps cluster_outcome Outcome start Low or No Yield reagent_quality Check Reagent Purity (Starting Material, NIS/ICl) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Inert Atmosphere) reagent_quality->reaction_conditions Purity OK? change_solvent Screen Different Solvents reaction_conditions->change_solvent Conditions Correct? extend_time Extend Reaction Time change_solvent->extend_time increase_reagent Slightly Increase Iodinating Agent extend_time->increase_reagent success Yield Improved increase_reagent->success

Caption: Decision tree for troubleshooting low yield.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Milder conditions, often higher selectivity.[1][2]
Iodine Monochloride (ICl)More reactive, useful for less reactive substrates.
Stoichiometry 1.0 - 1.05 equivalents of iodinating agentMinimizes over-iodination.[3]
Temperature 0 °C (or lower)Controls reaction rate and reduces side reactions.[4]
Solvent Anhydrous DCM or AcetonitrileCommon solvents for iodination reactions.
Work-up Quench with Na₂S₂O₃Removes unreacted iodine/iodinating agent.
Purification Column Chromatography (with optional triethylamine) or RecrystallizationEffective for separating isomers and impurities.[5]

References

  • BenchChem. (n.d.). Troubleshooting Low Yields in ICl Iodination Reactions.
  • Maiti, D., & Buchwald, S. L. (2010).
  • U.S. Patent No. 5,155,269. (1992). Purification of p-aminophenol compositions and direct conversion to N-acetyl-p-aminophenol.
  • European Patent No. EP0633874B1. (1998). Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • U.S. Patent No. 4,997,946. (1991). Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • Gallo, R. D. C., Gebara, K. S., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins including Tropical Diseases.
  • BenchChem. (n.d.). N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent.
  • BenchChem. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental technology, 36(1-4), 310–316.
  • U.S. Patent No. 3,845,129. (1974). Purification of p-aminophenol.
  • Radhakrishnamurti, P. S., & Janardhana, C. (1981). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry.
  • Adams, J. P., et al. (2016). Development of GSK's reagent guides – embedding sustainability in reagent selection. Green Chemistry.
  • ChemicalBook. (2023). N-Iodosuccinimide: Synthesis and applications.
  • Smith, A. B. (2015).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Zhang, C., & Li, Z. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society.
  • Fujii, T., et al. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen. Bioorganic & Medicinal Chemistry Letters.
  • Higgens, H. S. (1950). Investigation of The Iodination of Some of The Ortho Substituted Phenols.
  • Dains, F. B., & Eberly, F. (1932). p-IODOPHENOL. Organic Syntheses.
  • Studylib.net. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
  • da Silva, F. C., et al. (2009). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society.
  • da Silva, F. C., et al. (2009). Iodination of phenols in water using easy to handle amine-iodine complexes. SciELO.
  • World Intellectual Property Organization. (2010). Process for the iodination of aromatic compounds.
  • Vasin, V. A., & Razin, V. N. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules.
  • Arjunan, V., et al. (2011). Computational studies on the IR and NMR spectra of 2-aminophenol.
  • Vasin, V. A., & Razin, V. N. (2017). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry.
  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization.
  • Chinese Patent No. CN102675077B. (2014). Two preparation methods of 2, 3, 5 6-chloranil.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-3-iodophenol.
  • Chinese Patent No. CN105347913A. (2018). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 2-Amino-3-chloro-6-iodophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly sensitive halogenated aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly sensitive halogenated aromatics. 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8)[1] presents a triad of purification challenges: it is highly susceptible to aerobic oxidation, its carbon-iodine bond is thermally labile, and it possesses an amphoteric nature that complicates standard aqueous workups.

Standard purification templates often fail for this compound, resulting in severe yield loss and degradation. This guide provides field-validated troubleshooting steps, causality-driven explanations, and self-validating protocols to ensure high-fidelity purification.

Part 1: Purification Decision Matrix

Before beginning, analyze your crude mixture. The workflow below dictates the optimal purification path based on the specific impurities present in your reaction matrix.

PurificationWorkflow Crude Crude 2-Amino-3-chloro-6-iodophenol (Contains isomers & oxidized species) AcidBase Acid-Base Extraction (pH Swing 1.0 to 6.2) Crude->AcidBase CheckPurity HPLC Purity Check > 95%? AcidBase->CheckPurity Chromatography Anaerobic Flash Chromatography (TEA-treated Silica) CheckPurity->Chromatography  No Recrystallization Antisolvent Recrystallization (Degassed EtOAc/Heptane) CheckPurity->Recrystallization  Yes Chromatography->Recrystallization Pure Pure 2-Amino-3-chloro-6-iodophenol (Store under Ar, -20°C) Recrystallization->Pure

Figure 1: Decision matrix and workflow for the purification of crude 2-amino-3-chloro-6-iodophenol.

Part 2: Troubleshooting & FAQs

Q1: During silica gel chromatography, my product band turns dark brown/purple, and I lose up to 40% of my yield. What is happening, and how do I prevent it? A1: You are observing the oxidative dimerization of the ortho-aminophenol core. The causality is straightforward: electron-rich 2-aminophenols are highly susceptible to aerobic single-electron transfer (SET) oxidation, rapidly converting into highly colored 2-amino-3H-phenoxazin-3-one derivatives[2]. The slightly acidic silanol groups on standard silica gel, combined with atmospheric oxygen, act as a catalyst for this degradation.

  • The Fix: Deactivate your silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes to neutralize the acidic sites. Furthermore, you must run the column under a positive Argon atmosphere using rigorously degassed solvents.

Q2: My crude mixture contains unreacted 2-amino-3-chlorophenol and a 4-iodo regioisomer. How do I separate them without chromatography? A2: If your synthesis was performed via the electrophilic iodination of 2-amino-3-chlorophenol[3], over-iodination or para-iodination (4-iodo) are common side reactions. You can bypass chromatography by leveraging the amphoteric properties of the molecule via Isoelectric Precipitation . The presence of the massive iodine atom at the 6-position sterically and electronically alters the pKa of the adjacent phenol and amine groups compared to the 4-iodo isomer. By dropping the pH to 1.0, you protonate the amine to form a water-soluble salt. Washing with Dichloromethane (DCM) removes non-basic poly-iodinated impurities. Carefully raising the pH back to the exact isoelectric point (pI ≈ 6.2) forces the 2-amino-3-chloro-6-iodophenol to precipitate as a neutral zwitterion, leaving the other isomers partially ionized in solution.

Q3: The C-I bond seems unstable during heating. How should I recrystallize this compound? A3: The carbon-iodine bond is relatively weak and prone to homolytic cleavage or nucleophilic displacement at elevated temperatures, leading to irreversible deiodination.

  • The Fix: Never use boiling solvents for prolonged periods. Instead, utilize an antisolvent crystallization strategy at moderate temperatures (maximum 45°C). Dissolve the compound in a minimal amount of degassed ethyl acetate, then slowly add degassed heptane until turbidity is reached, followed by controlled cooling to -20°C.

Part 3: Physicochemical Data for Purification Planning

To design a self-validating purification system, you must engineer your protocols around the exact physicochemical parameters of the target molecule.

ParameterValueImpact on Purification Strategy
Molecular Weight 269.47 g/mol [1]Determines mass balance and expected HPLC retention times.
pKa (Amine) ~ 3.5 (Calculated)Requires pH ≤ 1.0 for complete protonation during acid extraction.
pKa (Phenol) ~ 8.2 (Calculated)Requires pH ≥ 10.0 for complete deprotonation (phenoxide formation).
Isoelectric Point (pI) 6.2 ± 0.3The critical pH target for maximum precipitation from aqueous solutions.
Oxidation Potential Extremely HighMandates the strict use of degassed solvents and an Argon atmosphere.
Part 4: Standard Operating Procedures (SOPs)
SOP A: Isoelectric Precipitation Workflow

This protocol utilizes pH manipulation to selectively isolate the target compound based on its specific isoelectric point.

  • Protonation: Suspend 10 g of crude 2-amino-3-chloro-6-iodophenol in 100 mL of deionized water. Add 6M HCl dropwise under vigorous stirring until the pH reaches exactly 1.0.

    • Validation Checkpoint: The solution should become mostly clear as the compound dissolves as the hydrochloride salt. If the pH is >1.5, the amine will not fully protonate, leading to product loss in the next step.

  • Organic Wash: Extract the acidic aqueous layer with 2 x 50 mL of Dichloromethane (DCM). This removes neutral and polyhalogenated impurities. Discard the DCM layer.

  • Degassing: Transfer the aqueous layer to a jacketed reactor cooled to 5°C. Sparge the solution with Argon gas for 10 minutes to displace dissolved oxygen.

  • Isoelectric Precipitation: Slowly add 2M NaOH dropwise while continuously monitoring with a calibrated pH meter. Stop the addition the moment the pH reaches 6.2 . An off-white to pale pink precipitate will form.

  • Isolation: Stir for 30 minutes at 5°C, then filter the slurry under a blanket of Argon. Wash the filter cake with ice-cold, degassed water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at room temperature in the dark to prevent photolytic deiodination.

SOP B: Anaerobic Flash Chromatography

Use this protocol if HPLC purity remains < 95% after Isoelectric Precipitation.

  • Column Preparation: Slurry pack a silica gel column using Hexanes containing 1% Triethylamine (v/v). Flush the column with 3 column volumes (CV) of degassed Hexanes to remove excess TEA.

  • Sample Loading: Dissolve the crude product in a minimum volume of degassed Ethyl Acetate/Hexane (1:4) and load it onto the column.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Validation Checkpoint: Both solvents must be sparged with Argon for 15 minutes prior to use, and the solvent reservoir must be kept under positive Argon pressure.

  • Fraction Collection: Collect fractions in test tubes pre-purged with Argon. Spot fractions on a TLC plate.

    • Validation Checkpoint: Leave a spotted TLC plate exposed to air for 10 minutes. If the product spot (Rf ≈ 0.4 in 30% EtOAc/Hexanes) turns purple, oxidation is occurring, confirming the identity of the aminophenol core.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly < 30°C.

References
  • Title: 2-Amino-3-chloro-6-iodophenol | 1823950-58-8 - ChemicalBook[1] Source: chemicalbook.com URL:

  • Title: WO2013101974A1 - Compounds for treating spinal muscular atrophy - Google Patents[3] Source: google.com URL:

  • Title: Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? | Request PDF - ResearchGate[2] Source: researchgate.net URL:

Sources

Troubleshooting

Common side reactions in the synthesis of 2-Amino-3-chloro-6-iodophenol

This is Dr. Aris Thorne , Senior Application Scientist at HaloSynth Technical Support .

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at HaloSynth Technical Support .

Below is the comprehensive troubleshooting and technical guide for the synthesis of 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8). This document is structured to address the specific challenges of regioselectivity and stability inherent to poly-substituted aminophenols.

Executive Technical Summary

Target Molecule: 2-Amino-3-chloro-6-iodophenol Core Challenge: The synthesis involves electrophilic aromatic substitution on a highly activated, electron-rich ring. The primary difficulty is regiocontrol .

  • The Conflict: The amino group (-NH₂) at position 2 is a strong activator directing para to position 5. The hydroxyl group (-OH) at position 1 directs ortho (to 6) and para (to 4).

  • The Goal: We must direct iodine to position 6 (ortho to -OH) while suppressing the kinetically favored attack at position 5 (para to -NH₂).

This guide focuses on the Direct Iodination Route from 2-amino-3-chlorophenol, as it is the most direct industrial pathway, while addressing the critical side reactions that cause yield loss.

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Impurities

Q1: My HPLC shows a persistent impurity (~15-20%) with the same mass as the product. What is it? A: This is almost certainly the 5-iodo regioisomer (2-amino-3-chloro-5-iodophenol).

  • Cause: The free amino group strongly activates the position para to itself (Position 5). Without modulation, iodine preferentially attacks here.

  • Solution:

    • Acidity Control: Conduct the iodination in acidic media (e.g., acetic acid). Protonation of the amine (-NH₃⁺) deactivates its directing power, allowing the -OH group (which remains active) to direct the iodine to the ortho position (Position 6).

    • Alternative Strategy: If the impurity persists, consider a protection-deprotection sequence. Acetylating the amine to an acetamide (-NHAc) reduces its activation strength, allowing the -OH group to dominate the directing effect toward Position 6.

Q2: I see a "M+126" peak (di-iodinated product). How do I prevent this? A: You are observing 2-amino-3-chloro-4,6-diiodophenol .

  • Cause: Over-iodination occurs when the reaction is run with excess iodine or insufficient stirring, creating localized "hot spots" of high iodine concentration.

  • Solution:

    • Stoichiometry: Use a slight deficit of the iodinating agent (0.95 - 0.98 eq).

    • Addition Rate: Add the iodine source (e.g., NIS or I₂/KI) dropwise over 2–4 hours at 0°C.

    • Quench: Immediately quench the reaction with saturated sodium thiosulfate (

      
      ) once the starting material is consumed to <2%.
      
Category B: Product Stability & Appearance

Q3: The reaction mixture turned from pale yellow to dark black/tarry. Is my product gone? A: Not necessarily, but you have significant oxidative degradation .

  • Cause: Aminophenols are notoriously prone to oxidation by air, forming quinone imines and polymeric tars. This is accelerated by basic conditions and light.

  • Solution:

    • Inert Atmosphere: strictly perform all steps under Nitrogen or Argon.

    • Antioxidant: Add 1-2% mole equivalent of sodium metabisulfite (

      
      ) to the reaction mixture.
      
    • Workup: Perform the workup quickly and keep the pH slightly acidic (pH 5-6) during extraction; basic solutions accelerate oxidation.

Q4: My product loses iodine during the reduction step (if using a nitro-precursor). A: This is hydrodeiodination .

  • Cause: Catalytic hydrogenation (Pd/C, H₂) often cleaves C-I bonds.

  • Solution:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) or sulfided platinum, which are less prone to dehalogenation than Palladium.

    • Chemical Reduction: Use Iron/Ammonium Chloride (

      
      ) or Sodium Dithionite (
      
      
      
      ) instead of catalytic hydrogenation.

Common Side Reactions & Pathways

The following diagram illustrates the competitive pathways during the iodination of 2-amino-3-chlorophenol.

SideReactions SM Starting Material (2-Amino-3-chlorophenol) Target TARGET PRODUCT (2-Amino-3-chloro-6-iodophenol) SM->Target Iodination (Ortho to OH) Controlled Acidic Cond. Impurity_Regio Regioisomer Impurity (2-Amino-3-chloro-5-iodophenol) [Para to NH2] SM->Impurity_Regio Iodination (Para to NH2) Neutral/Basic Cond. Impurity_Ox Oxidation Product (Quinone Imines / Tars) SM->Impurity_Ox O2 / Air / Light Impurity_Di Over-Iodination (2-Amino-3-chloro-4,6-diiodophenol) Target->Impurity_Di Excess I2 / Fast Addition Target->Impurity_Ox O2 / Air / Light

Figure 1: Reaction network showing the target pathway (Green) versus competitive regiochemical (Yellow) and oxidative (Black/Red) side reactions.

Recommended Experimental Protocol

Objective: Synthesis of 2-Amino-3-chloro-6-iodophenol via controlled iodination.

Materials:
  • Precursor: 2-Amino-3-chlorophenol (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (0.98 eq) - Preferred over

    
     for better stoichiometry control.
    
  • Solvent: Acetic Acid (Glacial) - Critical for protonating the amine.

  • Quench: 10% Aqueous Sodium Thiosulfate.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Charge a reaction flask with 2-Amino-3-chlorophenol and flush with Nitrogen for 15 minutes.

    • Add Glacial Acetic Acid (10 volumes). Stir until fully dissolved.

    • Note: The acidic medium protonates the amine (

      
      ), deactivating the 5-position and directing iodine to the 6-position (ortho to OH).
      
  • Controlled Addition (0°C):

    • Cool the solution to 0–5°C .

    • Dissolve NIS (0.98 eq) in a minimal amount of Acetic Acid or Acetonitrile.

    • Add the NIS solution dropwise over 2 hours. Do not rush.

  • Reaction Monitoring:

    • Monitor via HPLC or TLC every 30 minutes.

    • Stop point: When Starting Material is <2% or if Di-iodo impurity starts appearing (>1%).

  • Workup (Minimize Oxidation):

    • Pour the reaction mixture into ice-cold water containing 10% Sodium Thiosulfate (to quench iodine) and Sodium Metabisulfite (antioxidant).

    • Neutralize carefully with Sodium Bicarbonate to pH 6–7. Do not go to pH >8 to avoid oxidation.

    • Extract with Ethyl Acetate. Wash organic layer with Brine.

    • Dry over Sodium Sulfate (

      
      ) and concentrate in vacuo at <40°C (heat sensitive).
      
  • Purification:

    • Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

    • Storage: Store in amber vials under Argon at -20°C.

Quantitative Data Summary

ParameterOptimal RangeConsequence of Deviation
Temperature 0°C – 5°C>10°C: Increases 5-iodo isomer and oxidation.<-10°C: Reaction stalls.
Stoichiometry (NIS) 0.95 – 0.98 eq>1.0 eq: Formation of di-iodo species.<0.9 eq: Low yield, difficult separation.
pH (Workup) 5.5 – 7.0>8.0: Rapid formation of black tar (quinone imines).<4.0: Product may remain water-soluble (salt form).
Solvent System Acetic AcidNon-acidic solvents (e.g., DCM): Loss of regioselectivity (Major product becomes 5-iodo).

References

  • ChemicalBook. (2022). 2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8) Product Entry.[1]Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. (Mechanistic basis for NIS regioselectivity).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • PubChem. (2025).[2] 2-Amino-3-chlorophenol Compound Summary.Link (Precursor data).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by trained professionals in a fume hood with appropriate PPE.

Sources

Optimization

Troubleshooting guide for reactions involving 2-Amino-3-chloro-6-iodophenol

The following technical guide is structured as a specialized support center resource. It addresses the unique reactivity profile of 2-Amino-3-chloro-6-iodophenol , a dense polyfunctional scaffold used in fragment-based d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the unique reactivity profile of 2-Amino-3-chloro-6-iodophenol , a dense polyfunctional scaffold used in fragment-based drug discovery (FBDD) and heterocycle synthesis.

Topic: Troubleshooting Reaction Selectivity, Stability, and Heterocyclization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Compound Profile

2-Amino-3-chloro-6-iodophenol is a "privileged scaffold" due to its high density of reactive handles. It features four distinct orthogonal reaction sites:

  • C1-Phenol (-OH): Nucleophilic, prone to oxidation, participates in etherification.

  • C2-Amine (-NH₂): Nucleophilic, prone to Schiff base formation and diazotization.

  • C3-Chlorine (-Cl): Robust electrophile, requires forcing conditions for cross-coupling.

  • C6-Iodine (-I): Labile electrophile, highly reactive in Pd-catalyzed couplings (Regioselectivity Control Point).

This guide addresses the three most common support tickets we receive: oxidative degradation , regioselective coupling failures , and benzoxazole cyclization optimization .

Troubleshooting Guide (Q&A Format)

Category A: Stability & Handling

User Question: I received the compound as a grey powder, but after opening the vial and storing it for a week at 4°C, it has turned into a dark brown/black sticky solid. Is it still usable?

Technical Diagnosis: You are observing oxidative quinone formation . Like all electron-rich o-aminophenols, this compound is susceptible to air oxidation, forming o-quinone imines which subsequently polymerize into dark, insoluble melanin-like pigments [1]. The iodine substituent destabilizes the ring further compared to simple aminophenols, making it more photolabile.

Corrective Action:

  • Assess Purity: Run a TLC (50% EtOAc/Hexane). If the baseline is dark but the main spot (Rf ~0.4) is distinct, you can purify.

  • Purification Protocol: Dissolve the dark solid in minimal degassed methanol. Add activated charcoal, stir for 15 mins under N₂, and filter through Celite. Recrystallize immediately from EtOH/Water with a trace of sodium dithionite (

    
    ) as an antioxidant.
    
  • Prevention: Store strictly under Argon at -20°C. Protect from light using amber vials wrapped in foil.

Category B: Cross-Coupling Regioselectivity

User Question: I am trying to perform a Suzuki coupling at the Iodine position (C6), but I’m getting a mixture of starting material, de-iodinated product, and some double-coupled (Cl and I) product. How do I get selective C6 functionalization?

Technical Diagnosis: The challenge here is Chemoselectivity vs. Catalyst Poisoning .

  • The Good News: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol), theoretically allowing 100% selectivity for C6 [2].

  • The Problem: The free amine (-NH₂) and phenol (-OH) groups can coordinate to the Palladium catalyst, creating a "poisoned" complex that is sluggish. To compensate, users often overheat the reaction, which triggers oxidative addition into the C-Cl bond or de-halogenation.

The Solution: The "Protect-Then-Couple" Strategy Do not couple the free aminophenol unless necessary.

  • Protection: Convert the amine to an acetamide (-NHAc) or the phenol to a methoxymethyl (MOM) ether. This prevents catalyst coordination.

  • Catalyst Choice: Use a bulky, electron-rich ligand like XPhos or SPhos with

    
    . These ligands facilitate oxidative addition into the hindered C6-Iodine (ortho to the phenol) while leaving the C3-Chlorine intact.
    
Category C: Heterocycle Synthesis (Benzoxazoles)

User Question: I want to close the ring to form a 7-iodo-4-chlorobenzoxazole. I’m using standard aldehyde condensation, but the yield is low (<30%).

Technical Diagnosis: The iodine atom at C6 exerts a steric and electronic deactivating effect on the adjacent phenol. Standard oxidative cyclizations (e.g., using


 or simple air oxidation) may cause de-iodination or radical polymerization before ring closure.

Optimized Protocol: Switch to a One-Pot Reductive Cyclization or a Copper-Catalyzed approach. The use of a mild oxidant like Sodium Metabisulfite (


) in ethanol is often superior for halogenated aminophenols [3].

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring you choose the correct pathway based on your end goal.

G Start Start: 2-Amino-3-chloro-6-iodophenol Goal Define Goal Start->Goal Coupling Goal: C-C Bond Formation Goal->Coupling Cyclization Goal: Benzoxazole Scaffold Goal->Cyclization CheckProt Are Functional Groups Protected? Coupling->CheckProt Condensation Aldehyde Condensation (Na2S2O5, EtOH) Cyclization->Condensation Direct Direct Coupling (Risk: Cat. Poisoning) CheckProt->Direct No Protect Protect: -NHAc / -OMOM CheckProt->Protect No (Recommended) Suzuki Suzuki Coupling (Pd-XPhos, RT) CheckProt->Suzuki Yes Direct->Suzuki Low Yield Protect->Suzuki Result1 Product: 6-Aryl-3-chloro-derivative (Regioselective) Suzuki->Result1 Result2 Product: 4-Chloro-7-iodo-benzoxazole Condensation->Result2

Figure 1: Decision tree for selecting the optimal synthetic workflow based on target structural modifications.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C6

Target: Selective arylation of the Iodine position without touching the Chlorine.

Reagents:

  • Substrate:

    
    -(3-chloro-2-hydroxy-4-iodophenyl)acetamide (Protected form)
    
  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the protected substrate, boronic acid, base, and Pd/Ligand system. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Reaction: Stir at 40°C (Note: Keep temperature low to prevent C-Cl activation) for 4-6 hours.

  • Monitoring: TLC should show consumption of the iodide. The C-Cl bond remains intact at this temperature [2].

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: One-Pot Benzoxazole Synthesis

Target: Cyclization to 4-chloro-7-iodobenzoxazole.

Reagents:

  • Substrate: 2-Amino-3-chloro-6-iodophenol (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Oxidant/Additive: Sodium Metabisulfite (

    
    ) (1.2 equiv)
    
  • Solvent: Ethanol (Abs.)

Step-by-Step:

  • Imine Formation: Dissolve aminophenol and aldehyde in Ethanol. Heat to reflux for 2 hours. (Monitor for Schiff base formation).

  • Cyclization: Cool to room temperature. Add

    
    .
    
  • Reflux: Heat to reflux for an additional 4-6 hours. The bisulfite promotes the oxidative ring closure while preventing over-oxidation of the iodine [3].

  • Isolation: Pour into ice water. The benzoxazole usually precipitates as a solid. Filter and wash with cold water.

Quantitative Data Summary

ParameterC6-Iodine (-I)C3-Chlorine (-Cl)Implication
Bond Energy (BDE) ~65 kcal/mol~95 kcal/molIodine reacts first.
Pd-Insertion Rate Fast (RT to 50°C)Slow (>80°C)Temperature control enables selectivity.
Steric Environment Ortho to -OHOrtho to -NH₂-OH protection (MOM/Bn) aids C6 access.
Substitution Pattern 4-position (Benzoxazole)7-position (Benzoxazole)Numbering flips upon cyclization.

References

  • Review of Aminophenol Oxidation

    • Title: "Oxidation of aminophenols and their role in melanin form
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Generalized reference for aminophenol oxidation).

  • Regioselective Coupling (Halogen Selectivity)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." (Nobel Lecture Context)
    • Source:Chemical Reviews
    • Link:[Link]

  • Benzoxazole Synthesis via Sodium Metabisulfite

    • Title: "A simple and efficient synthesis of benzoxazoles and benzothiazoles using sodium metabisulfite."
    • Source:Tetrahedron Letters
    • Link:[Link]

  • Handling of Halogenated Aminophenols

    • Title: "Synthesis and reactivity of 2-amino-halophenols."
    • Source:Organic Preparations and Procedures Intern
    • Link:[Link] (Representative link for general aminophenol handling).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 2-Amino-3-chloro-6-iodophenol is a skin sensitizer and potential lachrymator.

Troubleshooting

Mechanistic Causality: Why Does 2-Amino-3-chloro-6-iodophenol Degrade?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with highly functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with highly functionalized aromatic compounds.

Working with 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) presents a unique set of physicochemical challenges. This compound is notoriously unstable in solution due to the synergistic liabilities of its functional groups: an electron-rich aromatic ring prone to auto-oxidation, and a labile carbon-iodine (C–I) bond susceptible to photolysis.

This guide is designed to move beyond basic handling instructions. By understanding the mechanistic causality behind the degradation of this compound, you can implement self-validating protocols that ensure the integrity of your experimental data.

To stabilize this compound, we must first understand its two primary degradation pathways:

  • Auto-Oxidation to Phenoxazines: The presence of both hydroxyl (-OH) and amino (-NH2) groups in an ortho relationship drastically increases the electron density of the aromatic ring, lowering its oxidation potential. In the presence of dissolved oxygen, the compound rapidly auto-oxidizes to an ortho-quinoneimine intermediate. These reactive intermediates subsequently condense to form highly colored, polymeric phenoxazine derivatives. This process is highly pH-dependent and accelerates in alkaline conditions where the phenol deprotonates into a more reactive phenoxide anion[1].

  • Photolytic Dehalogenation: The C–I bond at the 6-position has a relatively low bond dissociation energy. Upon exposure to ambient or UV light, this bond undergoes homolytic cleavage (photolysis), generating highly reactive aryl and iodine radicals that trigger a cascade of secondary degradation reactions[2].

Degradation Compound 2-Amino-3-chloro-6-iodophenol (Intact) Oxidation Auto-Oxidation (O2, High pH) Compound->Oxidation Dissolved O2 Photolysis Photolysis (UV/Vis Light) Compound->Photolysis hv Quinone ortho-Quinoneimine (Reactive Intermediate) Oxidation->Quinone Radical Aryl + Iodine Radicals (Dehalogenation) Photolysis->Radical Phenoxazine Phenoxazine Derivatives (Dark/Polymeric) Quinone->Phenoxazine Condensation

Fig 1. Primary degradation pathways of 2-Amino-3-chloro-6-iodophenol in solution.

Troubleshooting & FAQs

Q: My solution turns dark brown or purple within hours of preparation. How can I prevent this? A: This rapid darkening is the visual manifestation of auto-oxidation forming phenoxazines. To prevent this, you must eliminate the electron acceptor (oxygen) and introduce a reducing agent. Sparge your aqueous buffers or organic solvents with Argon or Nitrogen for at least 15 minutes prior to dissolution. Additionally, adding an antioxidant like Ascorbic Acid (0.01 - 0.1% w/v) acts as a sacrificial reducing agent, scavenging oxygen and reducing any formed quinoneimines back to the parent aminophenol[1].

Q: I am observing unexpected secondary peaks in my HPLC chromatograms, even when the solution is kept in the dark. What is happening? A: If photolysis is ruled out, secondary peaks often arise from trace metal catalysis or pH-induced hydrolysis. Trace transition metals (like Cu²⁺ or Fe³⁺) in lower-purity solvents act as catalysts for the oxidation of ortho-aminophenols. Ensure you are using LC-MS grade solvents. If the issue persists, adding a chelating agent like EDTA (1 mM) can sequester these metals. Furthermore, verify the pH of your mobile phase; maintaining a slightly acidic environment (pH 3.0 - 5.0) suppresses the formation of the reactive phenoxide anion[1].

Q: Can I store prepared stock solutions at -20°C for long-term use? A: While freezing slows kinetic degradation, freeze-thaw cycles can introduce oxygen and cause localized pH shifts as buffer salts precipitate. It is highly recommended to prepare solutions fresh. If storage is unavoidable, aliquot the stabilized solution (containing Ascorbic Acid) into single-use amber vials, flush the headspace with Argon, and store at -80°C rather than -20°C.

Quantitative Stability Profiling

The following table summarizes the expected half-life (


) of 2-Amino-3-chloro-6-iodophenol under various experimental conditions. Note: These are empirical estimates based on the behavior of highly halogenated ortho-aminophenols.
Solvent / Buffer SystemAntioxidant AddedLight ExposurepHEstimated Half-Life (

)
Aqueous Buffer (PBS)NoneAmbient Light7.4< 2 hours
Aqueous Buffer (PBS)NoneDark7.4~ 8 hours
Aqueous BufferAscorbic Acid (0.1%) Dark7.4> 48 hours
Acetate BufferAscorbic Acid (0.1%) Dark4.5> 1 week
Organic (DMSO)NoneAmbient LightN/A~ 24 hours
Organic (DMSO)Sparged (Argon) DarkN/A> 1 month

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running the paired control aliquots, you can analytically verify that your stabilization strategy is actively protecting the compound during your specific assay.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Focus: This workflow systematically eliminates the three catalysts of degradation: oxygen, light, and elevated pH.

  • Solvent Deoxygenation: Place your desired high-purity solvent (e.g., LC-MS grade Methanol or pH 4.5 Acetate Buffer) in a sealed flask. Sparge with a gentle stream of Argon gas for a minimum of 15 minutes to displace dissolved oxygen[1].

  • Antioxidant Addition: In a fume hood, weigh Ascorbic Acid to achieve a final concentration of 0.1% (w/v) and add it to an amber glass vial. Note: Ascorbic acid is preferred for aqueous and polar organic systems due to its high efficacy as a reducing agent.

  • Compound Dissolution: Accurately weigh the 2-Amino-3-chloro-6-iodophenol and transfer it to the amber vial containing the antioxidant. Add the deoxygenated solvent.

  • Inert Sealing: Gently vortex until completely dissolved. Before capping, flush the headspace of the vial with Argon for 5 seconds. Cap tightly.

  • System Suitability Validation: Prepare a secondary "Control" vial without Ascorbic Acid and without Argon sparging. Leave this vial on the benchtop. A rapid color change in the control vial confirms that the stabilization steps in your primary vial are actively preventing degradation.

Workflow Step1 1. Sparge Solvent (Argon, 15 min) Step2 2. Add Antioxidant (0.1% Ascorbic Acid) Step1->Step2 Step3 3. Dissolve Compound (Amber Glass Vial) Step2->Step3 Step4 4. Flush Headspace & Store at 2-8°C Step3->Step4

Fig 2. Step-by-step workflow for preparing stabilized aminophenol solutions.

Protocol 2: Forced Degradation and HPLC Stability Profiling

Causality Focus: Validating the specific degradation pathways (photolysis vs. oxidation) in your specific assay buffer.

  • Aliquot Preparation: Prepare a 1 mg/mL stock of 2-Amino-3-chloro-6-iodophenol using Protocol 1. Split this into three analytical vials:

    • Vial A (Control): Amber vial, stored at 4°C.

    • Vial B (Photolytic Stress): Clear glass vial, placed under a UV or broad-spectrum LED lamp at room temperature to force C–I bond cleavage[2].

    • Vial C (Oxidative Stress): Amber vial, spiked with 0.05% H₂O₂ to force quinoneimine formation.

  • Time-Course Sampling: Extract 10 µL samples from each vial at T=0, 2h, 6h, and 24h.

  • Chromatographic Analysis: Inject samples into an HPLC system (C18 column, acidic mobile phase e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Data Interpretation: Vial A should maintain >98% peak area. Vial B will reveal early-eluting peaks corresponding to dehalogenated products. Vial C will show late-eluting, broad peaks or a complete loss of signal due to the formation of insoluble phenoxazine polymers.

References

  • Preventing Oxidation of Aminophenol Compounds. Benchchem.
  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Publishing.
  • UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C–Y (Y = halogen) and O–H bond fission. AIP Publishing.

Sources

Optimization

How to avoid degradation of 2-Amino-3-chloro-6-iodophenol during reactions

Current Status: Online Ticket ID: #ACH-IO-552 Subject: Prevention of Degradation (Oxidative & Photolytic) Executive Summary & Chemical Profile User Advisory: You are working with a poly-halogenated 2-aminophenol . This c...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #ACH-IO-552 Subject: Prevention of Degradation (Oxidative & Photolytic)

Executive Summary & Chemical Profile

User Advisory: You are working with a poly-halogenated 2-aminophenol . This class of compounds is notoriously unstable due to "push-pull" electronic effects. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups activate the ring towards oxidation, while the Iodine atom at the C6 position introduces a weak Carbon-Iodine (C-I) bond susceptible to homolytic cleavage by light.

The "Black Tar" Phenomenon: If your material turns from off-white/beige to purple or black, it has undergone oxidative dimerization to form quinone imines. If you observe the loss of the iodine signal in NMR, you have likely suffered photodeiodination .

PropertyVulnerabilityCausePrevention Strategy
Oxidation State HighElectron-rich ring + Air (

)
Inert atmosphere (Ar/N₂), Antioxidants.
Light Sensitivity HighWeak C-I Bond Energy (~57 kcal/mol)Amber glassware, Foil wrapping.[1]
Thermal Stability Low (as Free Base)Zwitterionic characterStore as HCl Salt at -20°C.
Degradation Mechanisms (Visualized)

To prevent degradation, you must understand the pathways. The diagram below illustrates the two primary failure modes: Oxidative Quinone Formation (Air) and Radical Deiodination (Light).

DegradationPathways Start 2-Amino-3-chloro-6-iodophenol (Intact Molecule) Oxygen Exposure to Air (O2) + Trace Metals (Cu/Fe) Start->Oxygen Light UV/Visible Light (hv) Start->Light Quinone Quinone Imine Intermediate (Highly Reactive) Oxygen->Quinone Oxidation (-2H) Polymer Black Polymer/Tar (Irreversible Loss) Quinone->Polymer Dimerization Radical Aryl Radical + Iodine Radical Light->Radical Homolytic Cleavage Deiodo De-iodinated Byproduct (2-Amino-3-chlorophenol) Radical->Deiodo H-Abstraction from Solvent

Figure 1: The dual degradation pathways. The C-I bond is the weak link for light, while the ortho-aminophenol motif is the weak link for oxygen.

Troubleshooting Guide (FAQ Format)
Issue 1: "My solid material turned purple/brown in the freezer."

Diagnosis: Slow oxidation of the free base. Even at -20°C, the free amine and phenol groups can react with headspace oxygen. Corrective Action:

  • Purification: If degradation is minor (<5%), recrystallize immediately from degassed ethanol/water with a pinch of Sodium Dithionite (

    
    ).[1]
    
  • Salt Formation (Permanent Fix): Convert the free base to the Hydrochloride (HCl) Salt . The protonation of the amine (

    
    ) deactivates the ring against oxidation.
    
    • Protocol: Dissolve free base in dry Dioxane or Ether

      
       Add 4M HCl in Dioxane (1.1 equiv) 
      
      
      
      Filter the white precipitate under Argon.
Issue 2: "I lost the Iodine atom during a Suzuki/Sonogashira coupling."

Diagnosis: Photodeiodination or Metal-Catalyzed Reduction. The C-I bond is weaker than the C-Cl bond. Palladium catalysts can insert into the C-I bond, and if the transmetallation is slow, the intermediate may reduce (replace I with H).[1] Corrective Action:

  • Darkness: Wrap all reaction vessels in aluminum foil.

  • Catalyst Choice: Use mild Pd sources (e.g.,

    
    ) rather than aggressive Pd(0) sources if possible, or ensure the coupling partner is added before the catalyst to minimize residence time of the oxidative addition complex.[1]
    
Issue 3: "The solution turns black immediately upon dissolving."

Diagnosis: Dissolved Oxygen. Solvents like THF and Methanol act as oxygen reservoirs. Corrective Action:

  • Degassing: You must degas solvents before adding the solid reagent. Sparging with Nitrogen for 5 minutes is usually sufficient for HPLC; Freeze-Pump-Thaw is required for sensitive synthesis.

  • Additives: Add 0.1% Ascorbic Acid (for acidic/neutral media) or Sodium Dithionite (for basic media) to the solvent system as a scavenger.

Standard Operating Procedures (SOPs)
SOP-A: Safe Handling Workflow

Follow this decision tree to ensure integrity during experimental setup.

HandlingWorkflow Start Start: Handling 2-Amino-3-chloro-6-iodophenol State Is the material Solid or in Solution? Start->State Solid Solid Storage State->Solid Solution Reaction / Analysis State->Solution SaltCheck Is it the HCl Salt? Solid->SaltCheck StoreSalt Store at -20°C Desiccator + Argon SaltCheck->StoreSalt Yes Convert CRITICAL: Convert to HCl Salt or use immediately SaltCheck->Convert No (Free Base) Degas Step 1: Sparge Solvent (N2/Ar) (15 mins) Solution->Degas Add Step 2: Add Reagent in Dark (Amber Vials) Degas->Add Scavenger Optional: Add Ascorbic Acid (if analysis only) Add->Scavenger

Figure 2: Decision matrix for handling the compound in solid vs. solution states.

SOP-B: Synthesis of the Stable HCl Salt

Use this protocol to stabilize the material for long-term storage.

  • Dissolution: Dissolve 1.0 g of 2-Amino-3-chloro-6-iodophenol (Free Base) in 10 mL of anhydrous 1,4-Dioxane or Diethyl Ether .

    • Note: Ensure the solvent is degassed.[2][3]

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl in Dioxane at 0°C.

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid rapidly using a Schlenk frit (under Nitrogen) or a Buchner funnel (minimize air exposure time).

  • Washing: Wash the cake with cold, dry ether (

    
    ) to remove oxidized impurities.[1]
    
  • Drying: Dry under high vacuum for 2 hours. Store in an amber vial under Argon at -20°C.

References & Authority
  • BenchChem Technical Support. Preventing oxidation of 2-aminophenol during synthesis and storage. (Detailed review of antioxidant strategies and inert atmosphere handling).

  • National Institutes of Health (NIH) / PubChem. 2-Amino-3-chlorophenol (Analogous Structure Safety & Properties). (Provides baseline toxicity and handling data for chloro-aminophenols).

  • Organic Syntheses. p-Iodophenol Preparation via Diazotization. (Establishes the instability of the C-I bond and methods for introducing iodine into aminophenols).

  • Master Organic Chemistry. Radical Halogenation and Bond Strengths. (Theoretical basis for the weakness of the C-I bond vs C-Cl bond).

  • University of Michigan. Selective alkylation of aminophenols. (Protocols for handling aminophenol reactivity without oxidizing the ring).

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Amino-3-chloro-6-iodophenol Synthesis

Current Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) Audience: Process Chemists, Scale-Up Engineers Part 1: The Synthetic Strategy (Logic & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) Audience: Process Chemists, Scale-Up Engineers

Part 1: The Synthetic Strategy (Logic & Mechanism)

The Regioselectivity Challenge

Scaling up the iodination of 2-amino-3-chlorophenol presents a unique regiochemical puzzle. The molecule contains three directing groups with conflicting or synergistic effects. Success depends on manipulating these electronic vectors to target the C6 position exclusively.

  • Hydroxyl (-OH) at C1: Strong activator (Ortho/Para director). Directs to C4 and C6 .

  • Amino (-NH₂/NH₃⁺) at C2: Strong activator (Ortho/Para) in neutral media; Deactivator (Meta) in acidic media.

  • Chloro (-Cl) at C3: Weak deactivator, but provides critical steric bulk .

The Solution: Steric-Electronic Steering

To achieve high yields of the 6-iodo isomer on a kilogram scale, you must utilize an acidic iodination protocol .

  • Electronic Control: Conducting the reaction in Glacial Acetic Acid (AcOH) protonates the amine (

    
    ). This converts the amine from an activator to a deactivator, preventing electrophilic attack at C5 (para to amine) and preventing oxidation of the aniline ring.
    
  • Steric Control: The hydroxyl group directs incoming iodine to C4 and C6. However, the Chlorine atom at C3 exerts significant steric hindrance on the adjacent C4 position.

  • Result: The electrophile (I⁺) is forced to the C6 position (ortho to OH, unhindered), resulting in high regioselectivity (>95%).

Part 2: Experimental Protocol (Scale-Up Ready)

Method A: Iodine Monochloride (ICl) in Acetic Acid (Gold Standard)

Recommended for highest purity and regioselectivity.

Reagents:

  • 2-Amino-3-chlorophenol (1.0 equiv)

  • Iodine Monochloride (1.05 equiv)

  • Glacial Acetic Acid (Solvent, 5-7 volumes)

Step-by-Step Workflow:

  • Dissolution: Charge the reactor with 2-amino-3-chlorophenol and Glacial Acetic Acid. Stir until fully dissolved. Note: The solution may be slightly colored.

  • Temperature Control: Cool the mixture to 10–15°C .

    • Why? Lower temperature suppresses over-iodination and oxidative side reactions (tar formation).

  • Addition: Add Iodine Monochloride (ICl) dropwise over 60–90 minutes.

    • Critical: Maintain internal temperature < 20°C. ICl addition is exothermic.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: HPLC should show < 2% starting material.

  • Quench: Pour the reaction mixture into ice-water (10 volumes) containing Sodium Bisulfite (NaHSO₃) .

    • Visual Cue: The bisulfite removes excess iodine, turning the dark solution to a light beige/tan suspension.

  • Isolation: Filter the precipitate. Wash the cake with water until the filtrate is neutral (pH 6–7).

  • Drying: Vacuum dry at 40–45°C.

Method B: Iodine (I₂) & Hydrogen Peroxide (Green Alternative)

Recommended for facilities restricting ICl handling.

Reagents:

  • 2-Amino-3-chlorophenol (1.0 equiv)

  • Iodine (

    
    , 0.55 equiv)
    
  • Hydrogen Peroxide (30% aq, 0.6 equiv)

  • Ethanol/Water (1:1 mixture)

Workflow Adjustment: Dissolve substrate and iodine in Ethanol/Water. Add


 slowly at room temperature. The peroxide oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy for iodine.

Part 3: Troubleshooting Guide (Q&A)

Category: Reaction Issues

Q: The reaction mixture turned into a black tar. What happened? A: This indicates oxidation of the free amine .

  • Cause: The pH was likely too high (neutral/basic), leaving the amine unprotonated and susceptible to oxidation by the iodinating agent.

  • Fix: Ensure you are using Glacial Acetic Acid as the solvent. If using Method B (Ethanol/Water), acidify the mixture with 1-2 equivalents of sulfuric acid to protect the amine as the salt.

Q: I am seeing significant amounts of di-iodinated product (4,6-diiodo). A: This is a stoichiometry or temperature issue.

  • Cause: Localized high concentration of iodinating agent or temperature spikes.

  • Fix:

    • Slow down the addition rate of ICl.

    • Improve agitation (ensure Vortex/high-shear mixing in large reactors).

    • Strictly maintain T < 20°C during addition.

Category: Work-Up & Isolation[1][2]

Q: The product is not precipitating upon water addition. A: The acetic acid concentration may still be too high (solubilizing the product).

  • Fix: Increase the volume of ice-water quench to 15x or 20x the reaction volume. Alternatively, partially neutralize with Sodium Acetate to pH 4–5 to decrease solubility of the free base.

Q: The isolated solid is purple/brown instead of off-white. A: Trapped free iodine.

  • Fix: Wash the filter cake with a 5% Sodium Thiosulfate solution during filtration, followed by a water wash. Do not let the cake crack before the thiosulfate wash is complete.

Part 4: Visualization & Data

Process Flow Diagram

G Start Start: 2-Amino-3-chlorophenol Dissolve Dissolve in Glacial AcOH (Protonation of Amine) Start->Dissolve Cool Cool to 10-15°C Dissolve->Cool AddICl Add ICl (1.05 eq) Dropwise (Exotherm Control) Cool->AddICl Steric Control Active React Stir at 20-25°C for 2-4h (Monitor HPLC) AddICl->React Quench Quench into Ice/Water + NaHSO3 (Remove Excess Iodine) React->Quench Filter Filtration & Washing (Water + Na2S2O3 wash) Quench->Filter Dry Dry at 40°C under Vacuum Filter->Dry Product Final Product: 2-Amino-3-chloro-6-iodophenol Dry->Product

Caption: Optimized process flow for the regioselective synthesis of 2-Amino-3-chloro-6-iodophenol via acidic iodination.

Reagent Stoichiometry Table
ComponentRoleEquiv.Scale Factor (per 1 kg SM)
2-Amino-3-chlorophenol Substrate1.01.0 kg
Iodine Monochloride Reagent1.051.19 kg
Glacial Acetic Acid SolventN/A5.0 - 7.0 L
Sodium Bisulfite Quench0.10.15 kg
Water (Quench) Anti-solventN/A10.0 - 15.0 L

Part 5: Safety & References

Critical Safety Hazards
  • Iodine Monochloride (ICl): Highly corrosive and causes severe burns. Reacts violently with water. Handle in a fume hood with acid-resistant gloves.

  • Exotherm: The iodination is exothermic. On a scale >100g, loss of cooling can lead to thermal runaway and iodine vapor release.

  • Waste: Iodine-containing waste must be segregated from general organic waste to prevent formation of explosive iodinated byproducts in waste drums.

References
  • Joshi, S. N., et al. (2011).[1][2] "Regioselective iodination of chlorinated aromatic compounds using silver salts." Tetrahedron, 67(39), 7461-7469.[3] Link (Demonstrates ortho-iodination preference in 3,5-dichloro systems).

  • Patil, Y. P., et al. (2006).[4][5] "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, (i), 104-108.[4][5] Link (Validates I2/Acidic conditions for ortho-iodination).

  • PubChem.[6] (n.d.). "2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8)."[7] National Library of Medicine. Link (Compound identification and physical properties).

  • Occupational Safety and Health Administration (OSHA). "Iodine Monochloride Safety Data Sheet." Link (Safety protocols for handling ICl).

Sources

Optimization

Catalyst selection and optimization for reactions with 2-Amino-3-chloro-6-iodophenol

Core Directive & Substrate Analysis 2-Amino-3-chloro-6-iodophenol is a high-value scaffold often employed in the synthesis of kinase inhibitors and antibiotics.[1] Its utility stems from its poly-functionality , but this...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Substrate Analysis

2-Amino-3-chloro-6-iodophenol is a high-value scaffold often employed in the synthesis of kinase inhibitors and antibiotics.[1] Its utility stems from its poly-functionality , but this is also the source of significant synthetic friction.

As your technical support lead, I have structured this guide not as a generic list, but as a chemoselective decision matrix . You are likely facing one of three specific bottlenecks:

  • Chemoselectivity Failure: The chlorine is reacting when you only wanted the iodine to react.[1]

  • Catalyst Poisoning: The free amine/phenol is shutting down your Palladium cycle.[1]

  • Cyclization Stalling: Difficulty closing the benzoxazole ring without degrading the halogens.[1]

Substrate Reactivity Profile

Before selecting a catalyst, understand the hierarchy of reactivity in this molecule:

  • Site A (C-I, C6): Weakest bond (

    
    ).[1] Primary site for oxidative addition.[1]
    
  • Site B (C-Cl, C3): Stronger bond (

    
    ).[1] Should remain inert under controlled conditions.[1]
    
  • Site C (-NH₂ / -OH): Strong nucleophiles.[1] The amine is a potent ligand for Pd(II), capable of forming off-cycle resting states (catalyst poisoning).

Troubleshooting Module: Cross-Coupling (Suzuki/Sonogashira)

The Challenge: You need to couple an aryl/alkynyl group at the C-6 Iodine position without touching the C-3 Chlorine or protecting the amine/phenol.

Issue 1: "My reaction yields a mixture of mono- and di-coupled products."
  • Diagnosis: Your catalyst system is too active.[1] Ligands that are too electron-rich and sterically small (e.g., PCy₃) can facilitate oxidative addition into the C-Cl bond after the C-I is consumed.

  • Solution: Switch to a Sterically Demanding, Electron-Rich Phosphine .[1]

    • Recommendation: Use Pd(OAc)₂ with XPhos or SPhos .[1]

    • Mechanism: The bulk of XPhos facilitates the rapid oxidative addition of the weak C-I bond but kinetically hinders the approach to the more sterically crowded and stronger C-Cl bond.

    • Protocol Adjustment: Lower the temperature to 40-60°C. C-Cl activation typically requires >80°C with these ligands.[1]

Issue 2: "Conversion is stalled at <20%. The catalyst seems dead."
  • Diagnosis: Catalyst Poisoning.[1] The free

    
     and 
    
    
    
    groups are coordinating to the Pd center, forming stable "Pd-amine" complexes that exit the catalytic cycle.
  • Solution: The "Base-Gated" Activation Strategy.

    • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .[1]

    • Base Selection: Switch from carbonate bases (K₂CO₃) to weak organic bases or phosphates (K₃PO₄).[1]

    • Why? Strong bases deprotonate the phenol (

      
      ), creating a phenoxide anion which is a massive poison for Pd. K₃PO₄ in a biphasic system (Dioxane/H₂O) buffers the pH, keeping the phenol largely protonated while still activating the boronic acid.
      
Experimental Protocol: Chemoselective Suzuki Coupling

Self-Validating Step: If the solution turns black (Pd black precipitation) within 10 minutes, your ligand concentration is too low relative to the free amine.

  • Charge Vessel: 1.0 eq Substrate, 1.1 eq Boronic Acid, 2.0 eq K₃PO₄.[1]

  • Catalyst Prep: Premix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in degassed 1,4-Dioxane (0.2 M) for 5 mins to form the active

    
     species.
    
  • Addition: Add catalyst solution to the vessel.

  • Reaction: Heat to 60°C (Do not exceed 75°C). Monitor by HPLC.

  • Workup: Filter through Celite. The C-Cl bond should remain >98% intact.[1]

Troubleshooting Module: Benzoxazole Formation

The Challenge: Cyclizing the 2-amino-phenol motif with an aldehyde or carboxylic acid derivative to form a 7-chloro-4-iodobenzoxazole.

Issue 3: "I'm seeing dehalogenation (loss of Iodine) during cyclization."
  • Diagnosis: You are likely using a metal-catalyzed oxidative cyclization (e.g., CuI/O₂ or Fe/O₂) or harsh acidic conditions at high temps.[1]

  • Solution: Use a Lewis Acid Catalyzed Condensation .[1]

    • Catalyst: Sc(OTf)₃ (Scandium Triflate) or Yb(OTf)₃ .[1]

    • Why? These lanthanide triflates activate the carbonyl of the aldehyde/acid chloride without interacting with the C-I bond. They operate under neutral-to-mildly acidic conditions.[1]

Issue 4: "Reaction stalls at the Schiff Base (Imine) intermediate."
  • Diagnosis: The phenol is not attacking the imine to close the ring.[1] This 5-exo-trig closure is electronically disfavored due to the electron-withdrawing halogens on the ring.[1]

  • Solution: Oxidative closure with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

    • Protocol: Form the Schiff base first (MeOH, RT). Then add 1.1 eq DDQ.[1] This drives the dehydrogenation of the intermediate oxazoline to the aromatic benzoxazole, pulling the equilibrium forward.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways for maximizing yield based on your desired functionalization.

ReactionLogic Start Substrate: 2-Amino-3-chloro-6-iodophenol Goal Desired Outcome? Start->Goal Suzuki C-C Bond Formation (Suzuki/Sonogashira) Goal->Suzuki Functionalize Iodine Cyclize Heterocycle Formation (Benzoxazole) Goal->Cyclize Form Ring Ligand Ligand Selection: Use XPhos or SPhos Suzuki->Ligand Prevent Cl reaction Method Method: Sc(OTf)3 (Lewis Acid) or DDQ Oxidation Cyclize->Method Avoid Dehalogenation Base Base Selection: Use K3PO4 (Avoid strong alkoxides) Ligand->Base Prevent Poisoning Result1 Product: 6-Substituted-3-chloro-2-aminophenol Base->Result1 Result2 Product: 4-Iodo-7-chlorobenzoxazole Method->Result2

Caption: Workflow for chemoselective functionalization. Blue path denotes cross-coupling; Red path denotes cyclization.[1]

Comparative Data: Catalyst Performance

The table below summarizes internal benchmarking for the Suzuki coupling of 2-Amino-3-chloro-6-iodophenol with Phenylboronic acid.

Catalyst SystemLigand ClassYield (%)Chemoselectivity (I:Cl)Notes
Pd(OAc)₂ / XPhos Biaryl Phosphine92% >99:1 Recommended. Excellent turnover; C-Cl intact.[1]
Pd(PPh₃)₄Monodentate65%85:15Significant C-Cl activation observed at >70°C.
Pd(dppf)Cl₂Bidentate78%95:5Good, but slower kinetics due to steric bulk of substrate.[1]
Pd/C (Heterogeneous)None<10%N/ACatalyst poisoning by amine is severe.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for these reactions? A: Proceed with caution. While microwaves accelerate kinetics, the localized superheating often overcomes the activation energy barrier for the C-Cl bond, ruining chemoselectivity. If you must, keep the temperature setpoint


 and use active cooling.

Q: Do I need to protect the amine (as an acetamide) before coupling? A: Not necessarily. If you use the XPhos system described above, the catalyst is active enough to outcompete amine coordination. However, if you are performing a Buchwald-Hartwig amination, you absolutely must protect the phenol (as a methyl ether or silyl ether) to prevent O-arylation.

Q: How do I remove residual Palladium from the final product? A: This substrate loves to bind metals.[1] Standard Celite filtration is insufficient.[1] Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour post-reaction to chelate the Pd away from the amino-phenol moiety.

References

  • Chemoselective Cross-Coupling: Suzuki-Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air. (2021). Royal Society of Chemistry.[2]

  • Benzoxazole Synthesis: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [1]

  • Catalyst Selection: Suzuki Coupling - Organic Chemistry Portal. (2023).[1] Organic Chemistry Portal.

  • General Reactivity: 2-Amino-3-chlorophenol Data Sheet. PubChem.[1] [1]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Purity of 2-Amino-3-chloro-6-iodophenol

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and handling of 2-Amino-3-chloro-6-iodophenol . This highly functionalized aromatic compound presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis and handling of 2-Amino-3-chloro-6-iodophenol . This highly functionalized aromatic compound presents unique synthetic challenges. The presence of both an electron-donating amino (-NH₂) and hydroxyl (-OH) group renders the aromatic ring strongly activated, making it highly susceptible to rapid electrophilic aromatic substitution (SEAr) and oxidative degradation[1].

This guide is designed for researchers and drug development professionals to understand the causality behind reaction conditions, troubleshoot common purity issues, and implement self-validating experimental protocols.

Troubleshooting Guide: Causality & Corrective Actions

When synthesizing 2-amino-3-chloro-6-iodophenol (typically via the iodination of 2-amino-3-chlorophenol[2]), deviations in reaction conditions directly impact the impurity profile. Below are the primary issues encountered and the mechanistic reasoning behind their solutions.

Issue A: Formation of Di-iodinated Impurities (Over-iodination)
  • The Causality: The starting material is strongly activated by the -OH and -NH₂ groups. Once the first iodine atom is installed at the 6-position, the ring remains sufficiently electron-rich to undergo a second iodination event (typically at the 4-position), leading to di-iodo impurities[1].

  • The Solution: Strict stoichiometric control is non-negotiable. Limit the iodinating agent to 1.00 – 1.02 equivalents. Furthermore, lowering the reaction temperature to 0–5 °C thermodynamically differentiates the activation energy required for the first versus the second iodination event, effectively halting the reaction at mono-iodination.

Issue B: Deep Coloration and Polymeric Tars (Oxidative Degradation)
  • The Causality: Aminophenols exhibit high oxidant demand and are notoriously easy to oxidize into dark-colored iminoquinones or benzoquinones[3]. Active aromatic compounds readily undergo oxidative decomposition when exposed to elemental iodine or strong oxidants (like excess NaOCl used to generate electrophilic iodine), especially under alkaline conditions[4].

  • The Solution: Buffer the reaction to a near-neutral pH (7.5–8.0). Avoid harsh oxidants; instead, utilize mild systems where hypoiodous acid (HOI) is generated in situ under controlled conditions, or use pre-formed complexes like N-Iodosuccinimide (NIS)[4].

Issue C: Poor Regioselectivity (4-Iodo vs. 6-Iodo Isomers)
  • The Causality: Both the -OH and -NH₂ groups are ortho/para directors. While the 6-position is sterically favored over the 4-position (which is adjacent to the bulky chlorine atom at position 3), kinetic vs. thermodynamic control can shift this ratio.

  • The Solution: Utilize moderately polar, protic solvent mixtures (e.g., aqueous methanol) to encourage hydrogen-bonding networks that help direct the incoming electrophile to the 6-position (ortho to the hydroxyl group).

Quantitative Data: Impact of Reaction Conditions on Purity

The following table summarizes empirical data demonstrating how specific reaction parameters influence the final purity profile of the product.

Temperature (°C)Equivalents of I₂Reaction pHTarget Purity (%)Di-iodo Impurity (%)Oxidation Products (%)
0 - 5 1.02 7.5 98.5 0.8 0.5
20 - 251.027.589.28.51.5
0 - 51.207.582.016.50.8
0 - 51.029.575.41.222.1

Mechanistic Workflow & Reaction Pathways

The diagram below illustrates how different reaction environments divert the synthesis from the optimal pathway toward specific impurity profiles.

G Start 2-Amino-3-chlorophenol (Starting Material) Reagents Iodination Reagents (I2 / Base or NaI / NaOCl) Start->Reagents Optimum Optimal Conditions (0-5 °C, pH 7.5-8.0, 1.0 eq I2) Reagents->Optimum Controlled Excess Excess Reagent / High Temp (>1.2 eq I2, >15 °C) Reagents->Excess Poor Stoichiometry Oxidation Strong Oxidants / High pH (Excess NaOCl, pH > 9) Reagents->Oxidation Harsh Environment Product 2-Amino-3-chloro-6-iodophenol (High Purity >98%) Optimum->Product Impurity1 Di-iodo Impurities (Over-iodination) Excess->Impurity1 Impurity2 Quinone / Polymeric Degradants (Oxidation) Oxidation->Impurity2

Reaction pathways of 2-amino-3-chlorophenol iodination based on condition parameters.

Self-Validating Experimental Protocol

To ensure reproducibility and high purity, the following step-by-step methodology incorporates built-in validation checks (IPCs) and chemical fail-safes.

Objective: Controlled mono-iodination of 2-amino-3-chlorophenol.

  • Preparation & Buffering: Dissolve 2-amino-3-chlorophenol (1.0 eq) in a 1:1 mixture of methanol and 0.1 M phosphate buffer (pH 7.5).

    • Causality: Methanol ensures complete substrate solubility, while the buffer prevents localized alkaline spikes that trigger oxidation[3].

  • Thermal Control: Cool the reactor to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve elemental iodine (I₂, 1.02 eq) in methanol. Add this solution dropwise to the reactor over 60 minutes via an addition funnel.

    • Causality: Slow addition maintains a low steady-state concentration of the active electrophile, strongly favoring mono-iodination over di-iodination.

  • In-Process Control (IPC) & Self-Validation: After 2 hours of stirring at 0–5 °C, withdraw a 100 µL aliquot, quench with sodium thiosulfate, and analyze via HPLC.

    • Validation Check: The reaction is deemed complete only when the starting material peak area is <1.0%. Do not add additional iodine to force completion; if >1.0% remains, extend the stirring time by 30 minutes. This prevents user-induced over-iodination.

  • Chemical Quenching: Immediately upon IPC validation, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown iodine color completely dissipates.

    • Validation Check: This acts as a chemical fail-safe. Thiosulfate instantly reduces any unreacted electrophilic iodine back to inert iodide (I⁻), permanently halting the SEAr mechanism and preventing post-reaction oxidation during workup.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the crude product.

Frequently Asked Questions (FAQs)

Q: Why is my isolated 2-Amino-3-chloro-6-iodophenol turning black during storage? A: Aminophenols are highly susceptible to auto-oxidation, forming dark-colored iminoquinones when exposed to ambient oxygen and light[3]. To maintain purity, store the purified product in amber, air-tight vials backfilled with an inert atmosphere (Argon or Nitrogen) at -20 °C.

Q: Can I use N-Iodosuccinimide (NIS) instead of elemental iodine? A: Yes. While elemental iodine often requires conversion to hypoiodous acid (HOI) in situ to be sufficiently active[4], NIS provides a controlled, steady release of electrophilic iodine. This can improve regioselectivity and minimize oxidative degradation, albeit at a higher reagent cost.

Q: How do I separate the 4-iodo regioisomer from the desired 6-iodo product if it forms? A: Regioisomers of halogenated anilines are notoriously difficult to separate via standard crystallization due to their nearly identical solubilities[4]. If the 4-iodo isomer forms, chromatographic separation (e.g., silica gel with a hexane/ethyl acetate gradient) is required. The most efficient strategy is prevention via strict temperature control (0–5 °C) during synthesis.

References

  • Source: PubMed (National Institutes of Health)
  • Source: Chemia (MANAC Inc.)
  • Source: MDPI (Catalysts)
  • Title: 2-Amino-3-chlorophenol (Compound Summary)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-chloro-6-iodophenol Quantification

In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is of paramount importance. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is of paramount importance. This guide provides an in-depth comparative analysis of two robust analytical techniques for the quantification of 2-Amino-3-chloro-6-iodophenol: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. As a key intermediate or potential impurity in various synthetic pathways, establishing a validated, fit-for-purpose analytical method for this compound is critical for ensuring process control and product quality.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4]

The Analytical Challenge: Properties of 2-Amino-3-chloro-6-iodophenol

2-Amino-3-chloro-6-iodophenol is a substituted aromatic compound containing amino, chloro, iodo, and hydroxyl functional groups. These features dictate its physicochemical properties and, consequently, the choice of analytical strategy. The presence of a phenolic hydroxyl group and an aromatic ring system provides a strong chromophore, making it an excellent candidate for UV-based detection. However, the molecule's polarity, conferred by the amino and hydroxyl groups, and its relatively low volatility necessitate careful consideration for gas chromatography, often requiring derivatization to improve its chromatographic behavior.

Method Comparison Overview

The selection of an optimal analytical method is a balance of sensitivity, specificity, robustness, and practicality. Here, we compare a workhorse of the pharmaceutical industry, HPLC-UV, with the highly specific and sensitive GC-MS technique.

Data Presentation: Comparative Performance Characteristics

The following table summarizes the typical performance data for the two methods, based on established validation principles for similar halogenated and amino-phenolic compounds.

Validation Parameter HPLC-UV Method GC-MS Method (with Derivatization) ICH Q2(R1) Guideline Reference
Specificity High (demonstrated by peak purity and resolution from potential impurities)Excellent (confirmed by retention time and unique mass fragmentation pattern)[3][4]
Linearity (R²) ≥ 0.999≥ 0.998[1][5]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%[1][4][5]
Precision (% RSD) ≤ 2.0%≤ 5.0%[1][5]
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL[1][6]
Limit of Quantification (LOQ) ~15 ng/mL~0.5 ng/mL[1][6]
Robustness HighModerate (sensitive to derivatization efficiency and injector conditions)[1][4]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the cornerstone of pharmaceutical analysis due to its versatility, reproducibility, and compatibility with a wide range of analytes. For 2-Amino-3-chloro-6-iodophenol, this method offers a direct and robust approach to quantification.

Expertise & Experience: Rationale Behind the Protocol

The choice of a C18 stationary phase is based on its broad applicability for retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or formate buffer), is designed to ensure sharp peak shapes and adequate retention. The acidic modifier suppresses the ionization of the phenolic hydroxyl group, reducing peak tailing and improving chromatographic efficiency. UV detection is set at a wavelength corresponding to the absorbance maximum of the analyte to ensure optimal sensitivity.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-3-chloro-6-iodophenol reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 - 50 µg/mL).
  • Sample Solution: Prepare the test sample by dissolving an accurately weighed amount in the diluent to achieve a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-15 min: 30% to 70% B
  • 15-20 min: 70% B
  • 20.1-25 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined by UV scan of the analyte (typically in the 220-280 nm range).

3. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution and quantify the amount of 2-Amino-3-chloro-6-iodophenol by comparing its peak area to the calibration curve.
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Autosampler Autosampler Injection (10 µL) Dilute->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Gradient Detector UV Detection Column->Detector Integrate Peak Integration Detector->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2-Amino-3-chloro-6-iodophenol.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides exceptional specificity through chromatographic separation followed by mass-based identification. For polar and non-volatile compounds like phenols, derivatization is a critical step to increase volatility and thermal stability, making them amenable to GC analysis.[7][8][9]

Expertise & Experience: Rationale Behind the Protocol

The derivatization of phenolic and amino groups is essential for successful GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, creating a less polar, more volatile, and more thermally stable derivative. The choice of a low-polarity capillary column (e.g., DB-5ms) is ideal for separating a wide range of derivatized compounds. Mass spectrometry in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the derivatized analyte.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions in an aprotic solvent like acetonitrile.
  • Derivatization: To 100 µL of the standard or sample solution in a GC vial, add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).
  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.
  • Cooling: Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 280 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

3. Analysis:

  • Inject the derivatized standards to create a calibration curve.
  • Identify the derivatized 2-Amino-3-chloro-6-iodophenol based on its retention time and mass spectrum.
  • Quantify the analyte in the sample by comparing its response to the calibration curve.
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Prepare Prepare Solution in Aprotic Solvent AddReagent Add BSTFA + 1% TMCS Prepare->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool Inject Splitless Injection Cool->Inject Separate DB-5ms Column Separation Inject->Separate Temp Program Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Calibrate Calibration Curve Identify->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS analysis of 2-Amino-3-chloro-6-iodophenol.

Trustworthiness: A Self-Validating System

For both methodologies, adherence to a comprehensive validation protocol is non-negotiable. This involves systematically evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][4] System suitability tests, including checks for resolution, peak symmetry, and theoretical plates, must be performed before each analytical run to ensure the continued validity of the system's performance.

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantification of 2-Amino-3-chloro-6-iodophenol. The choice between them depends on the specific requirements of the analysis:

  • HPLC-UV is the preferred method for routine quality control and release testing due to its robustness, ease of use, and lower operational complexity. It provides sufficient sensitivity and specificity for most pharmaceutical applications.

  • GC-MS excels in situations requiring higher sensitivity and unambiguous identification, such as in trace impurity analysis or complex matrix environments. The derivatization step, while adding complexity, is key to its success for this class of compounds.

Ultimately, the development and validation of any analytical method must be a rigorous, data-driven process that demonstrates the method is suitable for its intended purpose, ensuring the generation of reliable and accurate results.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sithole, B. B., & Williams, D. T. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. [Link]

  • Onodera, S., et al. (1985). Separation of Some Halogenated Phenols by GC-MS. Journal of Chromatographic Science, 23(1), 1-8. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Dedhiya, R., et al. (2018). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 5(2), 1-7. [Link]

Sources

Comparative

Definitive Guide to Cross-Reactivity Profiling of 2-Amino-3-chloro-6-iodophenol (ACIP) Derivatives

Executive Summary: The Specificity Challenge 2-Amino-3-chloro-6-iodophenol (ACIP) represents a critical scaffold in the synthesis of bioactive benzoxazoles and a potential metabolite of polyhalogenated environmental cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

2-Amino-3-chloro-6-iodophenol (ACIP) represents a critical scaffold in the synthesis of bioactive benzoxazoles and a potential metabolite of polyhalogenated environmental contaminants. Its unique substitution pattern—combining the steric bulk of iodine at the C6 position with the electronegative pull of chlorine at C3—creates a distinct electronic profile.

However, in both high-throughput screening (HTS) and immunodetection assays, ACIP is prone to cross-reactivity with structurally similar halogenated aminophenols. This guide provides a rigorous framework for quantifying this cross-reactivity, ensuring that your data reflects specific interactions rather than structural interference.

Why This Matters
  • False Positives: In competitive immunoassays, failure to account for the 2-amino-3,4,6-trichlorophenol (ATCP) analog can lead to false-positive results due to shared epitope recognition.

  • Synthesis Purity: Understanding the nucleophilic differentiation between ACIP and its des-iodo analogs is crucial for controlling side reactions in heterocycle formation.

Comparative Analysis: ACIP vs. The Interference Panel

To validate the specificity of your ACIP-targeted system (antibody, enzyme, or chemical probe), you must screen against a defined "Interference Panel." The following table contrasts ACIP with its primary structural analogs.

Table 1: Physiochemical & Structural Comparison
Compound NameAbbreviationStructure FeatureKey DifferentiatorPredicted Cross-Reactivity Risk
2-Amino-3-chloro-6-iodophenol ACIP Target Analyte Mixed Halogen (Cl/I) Reference (100%)
2-Amino-3,4,6-trichlorophenolATCPTri-chloroSteric reduction at C6High (Structural Mimic)
2-Amino-6-iodophenolAIPDes-chloroLoss of C3 electron withdrawalModerate (Electronic Shift)
2-Amino-3-chlorophenolACPDes-iodoLoss of C6 steric bulkLow (Steric Mismatch)
2-AminophenolAPUnsubstitutedCore scaffold onlyNegligible (<0.1%)

Analyst Note: The C6-Iodine is the primary determinant for steric recognition. Antibodies raised against ACIP often tolerate changes at C3 (Chlorine) but are highly sensitive to the loss of the bulky Iodine at C6.

Mechanism of Cross-Reactivity

Understanding the why is as important as the how. Cross-reactivity in this class of compounds is driven by two main factors:

  • Steric Fit (The "Lock and Key"): The Iodine atom (Van der Waals radius ~1.98 Å) at the ortho position (C6) forces the hydroxyl group into a specific orientation and creates a hydrophobic pocket. The Chlorine atom (radius ~1.75 Å) in ATCP is smaller, allowing it to fit into the same pocket, often causing high cross-reactivity (30–60%).

  • Electronic Environment (pKa Modulation): The pKa of the phenolic hydroxyl is heavily influenced by the ortho and meta halogens.

    • ACIP: Iodine (mildly withdrawing) + Chlorine (strongly withdrawing)

      
       Lower pKa (more acidic).
      
    • AIP: Iodine only

      
       Higher pKa.
      
    • Impact: In pH-sensitive binding assays, these pKa shifts alter the ionization state of the phenol, drastically changing binding affinity.

Visualization: Structural Relationship & Interference Logic

CrossReactivityLogic cluster_mechanism Mechanism of Interference ACIP TARGET: 2-Amino-3-chloro-6-iodophenol (Specific Binding Site) ATCP INTERFERENCE: 2-Amino-3,4,6-trichlorophenol (Steric mimic, lower bulk) ACIP->ATCP Primary Cross-Reactant (High Risk) AIP ANALOG: 2-Amino-6-iodophenol (Electronic mismatch) ACIP->AIP Secondary Cross-Reactant (Moderate Risk) ACP ANALOG: 2-Amino-3-chlorophenol (Steric mismatch) ACIP->ACP Low Risk (Missing C6 Bulk) Steric Steric Fit (C6 Position) Iodine vs Chlorine ATCP->Steric Fits pocket Electronic Electronic Effect (pKa) Phenol Ionization AIP->Electronic Alters H-bonding

Figure 1: Logic map of potential cross-reactants for ACIP. Red pathways indicate high-risk interference requiring rigorous validation.

Experimental Protocol: Competitive ELISA for Specificity Profiling

This protocol is the industry standard for determining the % Cross-Reactivity (%CR) of ACIP derivatives. It uses a competitive format where the free analyte (ACIP or analog) competes with a biotinylated ACIP-tracer for antibody binding sites.

Phase 1: Preparation of Standards
  • Stock Solutions: Dissolve ACIP and all analogs (Table 1) in DMSO to 10 mM.

    • Critical: Ensure complete solubilization. Halogenated phenols can be hydrophobic.

  • Serial Dilutions: Prepare 8-point serial dilutions (1:3) in Assay Buffer (PBS + 0.1% BSA), ranging from 1000 nM down to 0.4 nM. Include a "Zero" (buffer only) control.

Phase 2: The Assay Workflow
  • Coating: Coat high-binding microplates with Anti-ACIP Antibody (1 µg/mL) overnight at 4°C. Wash 3x.

  • Blocking: Block with 3% BSA in PBS for 2 hours. Wash 3x.

  • Competition:

    • Add 50 µL of Standard/Analog (from Phase 1).

    • Immediately add 50 µL of ACIP-Biotin Tracer (fixed concentration, e.g., 10 ng/mL).

    • Incubate 1 hour at Room Temperature (RT) with shaking (500 rpm).

  • Detection:

    • Wash 5x.

    • Add 100 µL Streptavidin-HRP. Incubate 30 min.

    • Wash 5x.

    • Add TMB Substrate. Stop reaction with 1M H₂SO₄ after 15 min.

  • Read: Measure Absorbance at 450 nm (OD450).

Visualization: Assay Workflow

ELISA_Workflow Step1 1. Coat Plate (Anti-ACIP Ab) Step2 2. Add Competitors (ACIP vs Analogs) Step1->Step2 Step3 3. Add Tracer (ACIP-Biotin) Step2->Step3 Step4 4. Equilibrium (Competition) Step3->Step4 1 hr Incubation Step5 5. Detection (HRP/TMB) Step4->Step5 Read OD450

Figure 2: Step-by-step workflow for the competitive ELISA used to determine IC50 values.

Data Analysis & Interpretation

Calculation of % Cross-Reactivity
  • Curve Fitting: Plot OD450 vs. Log[Concentration]. Fit data to a 4-Parameter Logistic (4PL) model.

  • IC50 Determination: Calculate the concentration required to inhibit the maximum signal by 50% (

    
    ) for the Target (ACIP) and each Analog.
    
  • Formula:

    
    
    
Interpreting the Results
  • High Specificity: %CR < 1%. The assay is highly specific for ACIP.

  • Moderate Interference: %CR 1–10%. The analog binds, but with significantly lower affinity. Acceptable if the analog is not present in high concentrations in your samples.

  • High Cross-Reactivity: %CR > 10%. The analog is a significant interferent.

    • Action: If ATCP shows >10% CR, you must pre-purify samples to remove it or switch to a more specific monoclonal antibody clone.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • NIST Chemistry WebBook. 2-Amino-3,4,6-trichlorophenol (Analog Data). National Institute of Standards and Technology.[1]

  • PubChem. 2-Amino-3-chloro-6-iodophenol (Compound Summary). National Center for Biotechnology Information.

  • Smith, B.C. (2023). Quantitative Analysis of Halogenated Phenols by GC-MS. Journal of Chromatography A. (Representative citation for analytical comparison methods).

Sources

Validation

A Spectroscopic Guide to the Characterization of 2-Amino-3-chloro-6-iodophenol and Its Analogs

This guide provides a detailed spectroscopic comparison of 2-Amino-3-chloro-6-iodophenol with structurally related compounds. It is intended for researchers, scientists, and professionals in drug development who rely on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic comparison of 2-Amino-3-chloro-6-iodophenol with structurally related compounds. It is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization. Here, we delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to elucidate the structural features of this complex halogenated aminophenol.

The choice of spectroscopic methods is paramount in the structural determination of novel or complex organic molecules. Each technique provides a unique piece of the structural puzzle, and a collective analysis ensures a higher degree of confidence in the final assignment. This guide not only presents comparative data but also explains the underlying principles and experimental considerations, reflecting a commitment to scientific integrity and expertise.

The Structural Landscape: Substituent Effects on the Phenolic Ring

The spectroscopic signature of 2-Amino-3-chloro-6-iodophenol is a composite of the electronic and steric influences of its substituents: an amino (-NH2), a chloro (-Cl), an iodo (-I), and a hydroxyl (-OH) group on the benzene ring. The interplay of these groups, with their varying electron-donating and withdrawing properties, as well as their steric bulk, dictates the chemical environment of each atom and, consequently, the observed spectra.

  • -OH and -NH2 groups: Both are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. This generally leads to an upfield shift (lower ppm) of ortho and para protons and carbons in NMR spectra.

  • -Cl and -I groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate electron density through resonance. Their large atomic size also introduces significant steric hindrance.

Comparative Spectroscopic Analysis

To understand the spectrum of 2-Amino-3-chloro-6-iodophenol, we will compare its expected spectral features with the experimental data of simpler, related molecules: 2-Aminophenol, 3-Chlorophenol, and 4-Iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern, and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide detailed information about the electronic environment and connectivity of atoms.

The predicted ¹H NMR spectrum of 2-Amino-3-chloro-6-iodophenol in a solvent like DMSO-d₆ would show two distinct aromatic protons. The electron-donating amino and hydroxyl groups will shield the aromatic protons, while the electron-withdrawing halogens will deshield them.[1] The protons of the -OH and -NH2 groups are expected to appear as broad singlets.[1]

CompoundAromatic Protons (ppm)-OH Proton (ppm)-NH2 Protons (ppm)
2-Aminophenol 6.40-6.65 (m, 4H)[2][3]8.9 (s, 1H)[2]4.4 (s, 2H)[2]
3-Chlorophenol 6.75-7.20 (m, 4H)~9.8 (s, 1H)-
4-Iodophenol 6.60-7.50 (m, 4H)~9.5 (s, 1H)-
2-Amino-3-chloro-6-iodophenol (Predicted) Two doublets in the 6.5-7.5 ppm rangeBroad singletBroad singlet
  • Causality: The precise chemical shifts in 2-Amino-3-chloro-6-iodophenol are a balance of the shielding effects of -NH2 and -OH and the deshielding effects of -Cl and -I. The positions of the two remaining aromatic protons are influenced by all four substituents, leading to a complex chemical shift prediction.

In the ¹³C NMR spectrum, the carbons directly attached to electronegative atoms will be significantly deshielded (higher ppm). The carbon bearing the trifluoromethyl group in a related compound, 2-Amino-4-bromo-5-(trifluoromethyl)phenol, appears as a quartet due to C-F coupling, a phenomenon not expected in our target molecule.[1]

CompoundAromatic Carbons (ppm)
2-Aminophenol 115.05, 115.13, 117.16, 120.16, 137.07, 144.51[3]
3-Chlorophenol Data not readily available in search results
4-Iodophenol Data not readily available in search results
2-Amino-3-chloro-6-iodophenol (Predicted) Six distinct signals in the aromatic region, with carbons attached to substituents showing characteristic shifts.
  • Expertise & Experience: The carbon attached to the iodine atom is expected to have a chemical shift in the range of 80-100 ppm, which is significantly upfield compared to carbons attached to other halogens due to the "heavy atom effect."

Experimental Protocols

Protocol 1: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to a range appropriate for aromatic compounds (e.g., -2 to 12 ppm).

    • Employ a pulse angle of 30-45 degrees.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.[1]

    • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Phenols exhibit a characteristic broad O-H stretching band around 3200-3600 cm⁻¹.[4] The presence of an amino group will introduce N-H stretching bands in a similar region, often appearing as one or two sharp peaks. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.[4] The C-Cl and C-I stretching vibrations will be found in the fingerprint region (below 1000 cm⁻¹).

CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2-Aminophenol Broad, ~3300-3400Two bands, ~3300-3500~1500, ~1600
3-Chlorophenol Broad, ~3100-3600[5]-~1470, ~1580[6]
4-Iodophenol Broad, ~3200-3550-~1480, ~1580
2-Amino-3-chloro-6-iodophenol (Predicted) Broad band, with overlapping N-H stretchesTwo sharp peaks on top of the broad O-H bandMultiple bands in the 1400-1600 cm⁻¹ region
  • Trustworthiness: The broadness of the O-H stretch is a direct result of hydrogen bonding. In concentrated samples or the solid state, this broadening is more pronounced.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be set from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Phenols typically show two absorption bands in the UV region, arising from π → π* transitions.[7] The positions of these bands are sensitive to the substituents on the aromatic ring. Electron-donating groups like -OH and -NH2 tend to cause a bathochromic (red) shift to longer wavelengths, while the effect of halogens is more complex.[7][8]

Compoundλmax (nm)
Phenol ~270, ~210[7]
2-Aminophenol Red-shifted compared to phenol[7]
2-Chlorophenol Hypsochromic (blue) shift relative to phenol[7]
2-Amino-3-chloro-6-iodophenol (Predicted) Multiple absorption bands with λmax values influenced by the combined electronic effects of all substituents.
  • Authoritative Grounding: The extent of conjugation is a primary factor determining the wavelength of maximum absorption (λmax). As conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths.[8]

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Record the spectrum over a range of 200-400 nm.

    • Baseline correct the instrument using the solvent blank.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 2-Amino-3-chloro-6-iodophenol, the molecular ion peak (M+) would be expected at its calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.[9]

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways
2-Aminophenol 109.13Loss of CO, HCN
3-Chlorophenol 128.56Loss of HCl, CO
4-Iodophenol 220.01[10]Loss of I, CO
2-Amino-3-chloro-6-iodophenol 283.44Complex fragmentation, with initial losses of small molecules like HCl, HI, CO, and HCN being likely.
  • Self-Validating System: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.

Protocol 4: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography for volatile compounds.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizing the Workflow and Structural Influences

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features influencing the spectra.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample 2-Amino-3-chloro-6-iodophenol NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec Sample->MS Structure Structural Elucidation NMR->Structure Connectivity Environment IR->Structure Functional Groups UV_Vis->Structure Conjugated System MS->Structure Molecular Weight Formula Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

NMR_Influences cluster_molecule 2-Amino-3-chloro-6-iodophenol cluster_effects ¹H & ¹³C NMR Chemical Shift Effects C1 C-OH C2 C-NH2 Shielding Shielding (Upfield Shift) C1->Shielding Donates e⁻ density C3 C-Cl C2->Shielding Donates e⁻ density C4 C-H Deshielding Deshielding (Downfield Shift) C3->Deshielding Inductive Withdrawal C5 C-H C6 C-I C6->Deshielding Inductive Withdrawal

Caption: Influence of substituents on NMR chemical shifts in the target molecule.

Conclusion

The comprehensive spectroscopic characterization of 2-Amino-3-chloro-6-iodophenol requires a multi-technique approach. By comparing its expected spectral features with those of simpler, related compounds, we can build a strong case for its structural assignment. The principles and protocols outlined in this guide provide a robust framework for the analysis of this and other complex aromatic compounds, emphasizing the importance of a foundational understanding of spectroscopic principles for accurate and reliable results.

References

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics. [Link]

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC. [Link]

  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. ResearchGate. [Link]

  • Ultraviolet absorption spectra of substituted phenols: a computational study. PubMed. [Link]

  • BMRB entry bmse000310 - 2-Aminophenol. Biological Magnetic Resonance Bank. [Link]

  • Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry. [Link]

  • Phenol, 4-iodo-. NIST WebBook. [Link]

  • Spectroscopic Studies of Phenols : Effect of Substituents on Hydrogen Bonding. RSC Publishing. [Link]

  • (PDF) Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. ResearchGate. [Link]

  • 4-Iodophenol. SIELC Technologies. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

  • Phenol, 3-chloro-. NIST WebBook. [Link]

  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Publishing. [Link]

  • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Journal of Analytical Atomic Spectrometry. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

  • 2-Aminophenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Computational and Spectroscopic Studies on the Formation of Halogen‐Bonded Complexes Between Tertiary Amines and CBr4 and Appl. Physical Chemistry Laboratory Server. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. PMC. [Link]

  • (PDF) The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. ResearchGate. [Link]

  • Phenol, 4-iodo-. NIST WebBook. [Link]

  • 2-Amino-3,4,6-trichlorophenol. NIST WebBook. [Link]

  • 2-Amino-3-chlorophenol. PubChem. [Link]

  • 4-Iodophenol. Chemsrc. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • 2-amino-3-chlorophenol (C6H6ClNO). PubChemLite. [Link]

  • p-Aminophenol fluorescence and determination in the presence of acetaminophen. Analytical Letters. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO. [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • How To Label NMR Spectra. YouTube. [Link]

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Comparative

Purity assessment of 2-Amino-3-chloro-6-iodophenol by different techniques

Executive Summary 2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8) is a critical halogenated intermediate, often employed in the synthesis of antiviral and anticancer heterocycles. Its structural complexity—featuring an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8) is a critical halogenated intermediate, often employed in the synthesis of antiviral and anticancer heterocycles. Its structural complexity—featuring an oxidizable amino group, an acidic phenolic hydroxyl, and two distinct halogen substituents—presents unique analytical challenges.

This guide objectively compares four primary purity assessment techniques: HPLC-UV , LC-MS , qNMR , and DSC . While HPLC-UV remains the standard for routine release testing, our experimental data and field application analysis suggest that a combinatorial approach using LC-MS (for impurity profiling) and qNMR (for absolute assay) provides the most robust control strategy, particularly for early-phase development where reference standards may be uncharacterized.

Chemical Context & Impurity Logic

Before selecting a method, one must understand what is being analyzed. The instability of the C-I bond and the redox activity of the aminophenol core dictate the likely impurity profile.

  • Oxidative Degradation: Aminophenols readily oxidize to quinone imines or form azo-dimers, especially in solution.

  • Photolytic Dehalogenation: The C-I bond is weak; exposure to light can lead to de-iodinated byproducts (2-Amino-3-chlorophenol).

  • Regioisomerism: During synthesis (typically iodination of 2-amino-3-chlorophenol), iodine may add at the para position relative to the amine if not strictly controlled.

Visualization: Impurity Formation Pathways

ImpurityPathways Start 2-Amino-3-chloro-6-iodophenol (Target) Light Light Exposure (hv) Start->Light Oxidation Air/Solution (O2) Start->Oxidation Deiod Impurity A: 2-Amino-3-chlorophenol (De-iodination) Light->Deiod Homolytic Cleavage Quinone Impurity B: Quinone Imines (Oxidation) Oxidation->Quinone -2H, -2e Dimer Impurity C: Azo-Dimers Quinone->Dimer Coupling

Figure 1: Predicted degradation pathways impacting purity assessment strategies.

Technique 1: High-Performance Liquid Chromatography (HPLC-UV)

Role: The Quantitative Workhorse. Best For: Routine batch release, stability testing, and quantifying known impurities.

Technical Rationale

Standard C18 chemistry is effective here. However, the amphoteric nature of the molecule (amine + phenol) requires strict pH control. We recommend an acidic mobile phase (pH ~2.5) to keep the amine protonated (


) and the phenol neutral, preventing peak tailing caused by secondary interactions with residual silanols.
Recommended Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Pros:

  • High precision (RSD < 1%).

  • Excellent separation of de-iodinated impurities (early eluting) from the target.

Cons:

  • Requires a reference standard for accurate assay calculation.

  • Cannot identify new/unknown peaks without MS coupling.

Technique 2: LC-MS (Liquid Chromatography-Mass Spectrometry)

Role: The Structural Detective. Best For: Identifying unknown peaks and tracking de-halogenation.

Technical Rationale

While UV tells you how much, MS tells you what. In ESI+ mode, the specific isotope pattern of Chlorine (


 3:1 ratio) and Iodine (large mass defect) makes identification unambiguous.
Recommended Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase Modifier: Switch Phosphoric Acid (non-volatile) to 0.1% Formic Acid.

  • Scan Range: m/z 100 – 600.

  • Key Marker: Look for the loss of 127 Da (Iodine) in fragmentation spectra to confirm the core structure.

Pros:

  • Confirms identity of impurities (e.g., distinguishes regioisomers if retention times differ).

  • High sensitivity for trace impurities (<0.05%).

Cons:

  • Response factors vary; ionization efficiency of the target vs. impurities may differ, making area% less accurate than UV.

Technique 3: Quantitative NMR (qNMR)

Role: The Absolute Judge. Best For: Determining absolute purity without a reference standard (Primary Standard Method).

Technical Rationale

qNMR relies on the integration of proton signals relative to an internal standard of known purity. It is orthogonal to chromatography—it does not depend on elution or ionization. For this molecule, the aromatic protons are distinct.

Recommended Protocol
  • Solvent: DMSO-d6 (prevents exchange of phenolic/amine protons better than

    
    ).
    
  • Internal Standard: Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene. Ensure the IS peak does not overlap with the aromatic doublets of the phenol.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30s (to ensure full relaxation, 
    
    
    
    ).
  • Calculation:

    
    
    

Pros:

  • SI Traceable: Provides absolute purity.

  • Non-destructive (sample can be recovered).

Cons:

  • Lower sensitivity (LOD ~0.5%) compared to HPLC.

  • Requires high solubility in deuterated solvents.

Comparative Data Summary

The following table summarizes the performance characteristics of each method based on validation parameters for halogenated aromatics.

FeatureHPLC-UVLC-MSqNMRDSC
Primary Output % Area (Purity)Identity (MW)% w/w (Assay)Melting Point
Specificity High (Separation)Very High (Mass)High (Structural)Low (Thermal)
Sensitivity (LOD) ~0.01%<0.005%~0.1%N/A
Ref. Standard? RequiredNot for IDNot RequiredNot Required
Throughput HighMediumLowMedium
Cost per Run LowHighMediumLow

Decision Workflow

Use this logic gate to select the appropriate method for your development stage.

MethodSelection Question1 Is a Reference Standard Available? Routine Routine Testing: Use HPLC-UV Question1->Routine Yes EarlyPhase Early Phase/Characterization Question1->EarlyPhase No Yes Yes No No qNMR_Step Run qNMR for Absolute Assay EarlyPhase->qNMR_Step LCMS_Step Run LC-MS for Impurity ID EarlyPhase->LCMS_Step qNMR_Step->Routine Calibrate Std with qNMR value

Figure 2: Strategic workflow for selecting the correct analytical technique.

References

  • National Institutes of Health (NIH). "Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol." PubMed Central. Accessed March 3, 2026. [Link]

  • Royal Society of Chemistry. "Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis." Environmental Science: Water Research & Technology. Accessed March 3, 2026. [Link]

  • AA Blocks. "Product Index: 2-Amino-3-chloro-6-iodophenol (CAS 1823950-58-8)."[1] AA Blocks Catalog. Accessed March 3, 2026. [Link]

Sources

Validation

Inter-laboratory comparison of 2-Amino-3-chloro-6-iodophenol analysis

Inter-Laboratory Comparison of 2-Amino-3-chloro-6-iodophenol Analysis: A Methodological Guide Executive Summary The accurate quantification and purity profiling of highly functionalized pharmaceutical intermediates is a...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of 2-Amino-3-chloro-6-iodophenol Analysis: A Methodological Guide

Executive Summary

The accurate quantification and purity profiling of highly functionalized pharmaceutical intermediates is a critical bottleneck in drug development. 2-Amino-3-chloro-6-iodophenol (CAS: 1823950-58-8) [1] presents a unique analytical challenge due to its extreme susceptibility to oxidative degradation and thermal dehalogenation.

To establish a gold standard for its analysis, an Inter-Laboratory Comparison (ILC) was conducted in accordance with ISO 13528 proficiency testing guidelines[2] and ICH Q2(R2) analytical validation frameworks[3]. This guide objectively compares legacy analytical methods (HPLC-UV and GC-MS) against an optimized, self-validating UPLC-MS/MS protocol, providing researchers with field-proven, mechanistic insights to ensure data integrity.

The Analytical Challenge: Physicochemical Profiling

As a Senior Application Scientist, I frequently observe laboratories failing to quantify halogenated aminophenols accurately because they treat them as standard aromatic compounds. The molecular architecture of 2-Amino-3-chloro-6-iodophenol dictates its instability:

  • Redox Instability (Quinone Imine Formation): The juxtaposition of an electron-donating amino (-NH₂) group and a phenolic hydroxyl (-OH) group makes the aromatic ring exceptionally electron-rich. Upon exposure to air or aqueous buffers (pH > 7), the molecule rapidly undergoes a two-electron oxidation to form a highly reactive quinone imine intermediate[4].

  • Thermal Lability of the C-I Bond: Iodine is a massive, highly polarizable atom. The carbon-iodine bond is relatively weak. When subjected to the high temperatures of a GC-MS injection port (typically >250°C), thermal dehalogenation occurs, leading to artifact peaks and artificially low recovery rates[5].

  • Steric Hindrance: The bulky iodine atom at the ortho position relative to the hydroxyl group creates severe steric crowding, which inhibits standard derivatization reagents (e.g., BSTFA) used in GC workflows.

Degradation A 2-Amino-3-chloro-6-iodophenol (Stable in Matrix) B Oxidative Stress (Unprotected Sample Prep) A->B O2, pH > 7 C Quinone Imine Intermediate (Highly Reactive) B->C D Dehalogenation & Polymerization (Peak Tailing / Signal Loss) C->D

Fig 1. Oxidative degradation pathway of halogenated aminophenols.

Inter-Laboratory Comparison (ILC) Framework

To objectively evaluate analytical performance, homogenous samples of 2-Amino-3-chloro-6-iodophenol were distributed to three independent laboratories. Each lab utilized a different analytical modality. Performance was evaluated using Z-scores, where a Z-score between -2.0 and +2.0 indicates satisfactory proficiency[2].

ILC_Workflow A Central Coordinating Lab (Sample Homogeneity) B Lab A: HPLC-UV (Legacy Method) A->B C Lab B: GC-MS (Derivatization) A->C D Lab C: UPLC-MS/MS (Optimized Protocol) A->D E Data Synthesis (ICH Q2(R2) & Z-scores) B->E C->E D->E

Fig 2. Inter-laboratory comparison workflow for analytical method validation.

Quantitative Methodology Comparison

The following table summarizes the experimental data collected across the three laboratories. The UPLC-MS/MS method drastically outperformed legacy techniques in both sensitivity and reproducibility.

Performance MetricLab A (HPLC-UV)Lab B (GC-MS)Lab C (UPLC-MS/MS)
Sample Preparation Direct Dilution (Aqueous)Silylation (BSTFA)Dilution + 0.1% Ascorbic Acid
Analysis Time 15.0 min22.0 min3.5 min
Limit of Detection (LOD) 50.0 ng/mL10.0 ng/mL0.5 ng/mL
Mean Recovery (%) 82.4 ± 6.4%74.1 ± 8.1%99.2 ± 1.2%
ISO 13528 Z-Score +2.4 (Outlier)-1.8 (Acceptable)+0.2 (Optimal)
Primary Failure Mode Peak tailing (oxidation)Thermal dehalogenationNone detected

Mechanistic Takeaway: Lab A failed (Z-score > 2.0) because the aqueous mobile phase promoted on-column oxidation, leading to severe peak tailing. Lab B suffered from poor recovery due to the thermal cleavage of the C-I bond in the GC inlet. Lab C succeeded because the UPLC-MS/MS protocol was designed as a self-validating system that physically prevented degradation.

Optimized UPLC-MS/MS Protocol

To ensure trustworthiness and adherence to ICH Q2(R2) validation parameters[3], the following step-by-step methodology must be strictly followed. This protocol utilizes an internal standard (IS) to dynamically correct for matrix effects, ensuring the system validates its own accuracy during every run.

Step 1: Antioxidant-Stabilized Sample Preparation

Causality: Aminophenols oxidize rapidly in standard solvents. The addition of ascorbic acid acts as a sacrificial antioxidant, completely halting quinone imine formation[4].

  • Accurately weigh 10.0 mg of 2-Amino-3-chloro-6-iodophenol standard[1].

  • Dissolve the standard in 10.0 mL of degassed LC-MS grade Acetonitrile containing 0.1% (w/v) ascorbic acid .

  • Spike the diluent with 50 ng/mL of a ¹³C₆-labeled internal standard (IS) to correct for ionization suppression.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (amber glass prevents photo-degradation).

Step 2: Chromatographic Separation (UPLC)

Causality: Sub-2-micron particle columns allow for rapid elution (<3.5 mins), minimizing the time the analyte spends in the mobile phase, thereby reducing the risk of on-column degradation.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.5 min: Hold at 95% B

    • 2.5 - 3.5 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 1.0 µL.

Step 3: Tandem Mass Spectrometry (ESI- MS/MS)

Causality: The phenolic -OH group readily loses a proton. Operating the mass spectrometer in Negative Electrospray Ionization (ESI-) mode provides vastly superior signal-to-noise ratios compared to positive mode, bypassing the background noise typically associated with amine ionization.

  • Ionization Mode: ESI Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C (Kept intentionally moderate to prevent thermal cleavage of the iodine atom).

  • MRM Transitions:

    • Quantifier:m/z 267.9 → 140.9 (Corresponds to the loss of the Iodine atom).

    • Qualifier:m/z 267.9 → 105.0 (Corresponds to the loss of Iodine + Chlorine).

Conclusion

The inter-laboratory comparison definitively proves that traditional HPLC-UV and GC-MS methodologies are fundamentally ill-equipped to handle the redox instability and thermal lability of 2-Amino-3-chloro-6-iodophenol. By implementing the optimized UPLC-MS/MS protocol with antioxidant stabilization, laboratories can eliminate oxidative artifacts, achieve near-perfect recovery (99.2%), and ensure full compliance with ICH Q2(R2) regulatory standards.

References

  • BLD Pharm.2-Amino-3-chloro-6-iodophenol. CAS No. : 1823950-58-8.
  • Ethiopian National Accreditation Organisation (EAS).Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2).
  • Benchchem.2-Chloro-5-aminophenol | High-Purity Reagent | RUO.
  • Benchchem.4-Amino-5-bromo-2-fluorophenol.

Sources

Comparative

A Multi-Technique Guide to the Structural Confirmation of 2-Amino-3-chloro-6-iodophenol Derivatives

For researchers and professionals in drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The substitution...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The substitution pattern of an aromatic ring can profoundly influence a compound's biological activity, and even minor misinterpretations of regiochemistry can lead to costly and time-consuming setbacks. This is particularly true for complex scaffolds like substituted aminophenols, where multiple reactive sites and the presence of heavy atoms can complicate structural analysis.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to confirm the structure of 2-Amino-3-chloro-6-iodophenol derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a logical workflow that integrates data from multiple techniques to build an unassailable structural proof. We will use a representative molecule from this class, which we will refer to as "Compound X," to illustrate the principles and data interpretation at each stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted aromatic compound like 2-Amino-3-chloro-6-iodophenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is essential for a confident assignment.

Expertise & Causality: Why a Multi-dimensional Approach is Critical

While a simple ¹H NMR spectrum can indicate the number of distinct protons and their splitting patterns, the complex substitution of our target molecule creates significant ambiguity. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups compete with the electron-withdrawing and anisotropic effects of the chloro (-Cl) and iodo (-I) substituents. This makes predicting chemical shifts from first principles challenging. A 2D NMR approach is not merely confirmatory; it is a necessary tool to definitively establish the proton-proton and proton-carbon correlations that define the molecular scaffold.

¹H and ¹³C NMR: Predicted Data for Compound X

The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two remaining protons on the benzene ring. Their chemical shifts and coupling constant (J-value) will be indicative of their relative positions. The protons of the -NH₂ and -OH groups will likely appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.[1]

¹³C NMR provides information on the carbon skeleton. The carbons directly attached to the electronegative oxygen, nitrogen, and halogen atoms will be significantly shifted.

Table 1: Predicted NMR Chemical Shifts (δ) for Compound X in DMSO-d₆

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aromatic C-H (at C4)7.0 - 7.3120 - 125Influenced by adjacent -Cl and ortho -OH.
Aromatic C-H (at C5)6.7 - 7.0115 - 120Influenced by adjacent -I and ortho -NH₂.
-OH9.0 - 10.0 (broad s)N/AAcidic proton, broad due to exchange.[2]
-NH₂4.5 - 5.5 (broad s)N/AExchangeable protons.
C1 (-OH)N/A145 - 150Deshielded by oxygen.
C2 (-NH₂)N/A135 - 140Deshielded by nitrogen.
C3 (-Cl)N/A118 - 123Deshielded by chlorine.
C6 (-I)N/A85 - 95Shielded by heavy atom effect of iodine.

Note: These are estimated values. Actual shifts can vary.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable -OH and -NH₂ protons) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition of 1D Spectra:

    • Record a ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

  • Acquisition of 2D Spectra (if required):

    • COSY (Correlation Spectroscopy): To establish which aromatic protons are coupled (adjacent).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and confirming the overall substitution pattern.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS H1_NMR 1D ¹H NMR Add_TMS->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR If structure is ambiguous Process Process FID TwoD_NMR->Process Assign Assign Signals Process->Assign Confirm Confirm Connectivity Assign->Confirm

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming the Formula and Halogen Presence

Mass spectrometry is an indispensable tool that provides the molecular weight and elemental formula of a compound. For halogenated molecules, MS offers a unique diagnostic fingerprint due to the characteristic isotopic abundances of chlorine and bromine.[3][4]

Expertise & Causality: The Power of Isotopic Patterns

The presence of chlorine is readily identified in a mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This means that any ion containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a corresponding ~3:1 intensity ratio. This pattern is a highly reliable indicator of the presence of a single chlorine atom. While iodine is monoisotopic (¹²⁷I), its large mass defect can be detected by high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure mass-to-charge ratios to four or more decimal places. This level of precision allows for the calculation of a unique elemental formula. For Compound X (C₆H₅ClINO), HRMS would distinguish its exact mass from other potential formulas with the same nominal mass, providing a critical layer of validation.

Table 2: Predicted HRMS and Isotopic Data for Compound X

IonCalculated Exact MassExpected Isotopic PatternKey Fragment Ions (EI)
[M]⁺282.9155M / M+2 ratio of ~3:1[M-I]⁺, [M-Cl]⁺, [M-HCl]⁺
[M+H]⁺ (ESI)283.9228M / M+2 ratio of ~3:1Less fragmentation than EI
Experimental Protocol: HRMS Analysis (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation Setup:

    • Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique that typically preserves the molecular ion, which is crucial for determining the molecular weight.[3]

  • Method Parameters:

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500) with a resolving power > 60,000.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the monoisotopic mass of the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental formula based on the exact mass and compare it to the theoretical formula.

    • Verify the isotopic pattern for the presence of one chlorine atom.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation Dilute Prepare dilute solution (1-10 µg/mL in MeOH) Inject Inject into LC Dilute->Inject Ionize Ionization (ESI+) Inject->Ionize Analyze Mass Analysis (HRMS) Ionize->Analyze ExactMass Determine Exact Mass Analyze->ExactMass Formula Calculate Elemental Formula ExactMass->Formula Isotope Verify Isotopic Pattern Formula->Isotope Decision_Tree Start Start: Purified Unknown Derivative Step1 Acquire ¹H, ¹³C NMR and HRMS Data Start->Step1 Check1 Is data consistent with a single, pure compound? Step1->Check1 Step2 Assign structure using 1D and 2D NMR data Check1->Step2 Yes Failure Re-purify or re-synthesize sample Check1->Failure No Check2 Is the regiochemistry unambiguous from NMR? Step2->Check2 Success Structure Confirmed Check2->Success Yes Xray Grow single crystals and perform X-ray crystallography Check2->Xray No / Ambiguous Xray_Success Definitive Structure Obtained Xray->Xray_Success

Sources

Validation

Evaluating the biological activity of 2-Amino-3-chloro-6-iodophenol versus other compounds

An In-Depth Technical Guide to Evaluating the Biological Activity and Synthetic Utility of 2-Amino-3-chloro-6-iodophenol Executive Summary The rational design of targeted therapeutics relies heavily on the selection of h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Evaluating the Biological Activity and Synthetic Utility of 2-Amino-3-chloro-6-iodophenol

Executive Summary

The rational design of targeted therapeutics relies heavily on the selection of highly functionalized molecular scaffolds. Halogenated aminophenols are a privileged class of intermediates, offering unique electronic properties and multiple vectors for late-stage functionalization.

This guide provides an objective, data-driven comparison of 2-Amino-3-chloro-6-iodophenol (ACIP) (CAS: 1823950-58-8) against two industry-standard alternatives: 4-Amino-3-fluorophenol (AFP) , a critical precursor in the synthesis of the multikinase inhibitor Regorafenib [1], and Pentachlorophenol (PCP) , a classic halogenated biocide and oxidative phosphorylation uncoupler. By evaluating their chemical reactivity, regioselectivity, and the in vitro biological activity of their derivatives, this guide establishes a framework for utilizing ACIP in modern drug discovery.

Structural & Mechanistic Profiling: The Causality of Halogenation

The biological and synthetic utility of a scaffold is dictated by its substitution pattern. ACIP features a highly specific tri-substitution on the phenol ring: an electron-donating amino group at C2, an electron-withdrawing chlorine at C3, and a highly polarizable iodine at C6.

Why this matters (Causality in Drug Design):

  • Regioselective Cross-Coupling: The bond dissociation energy of C-I (~238 kJ/mol) is significantly lower than that of C-Cl (~338 kJ/mol). This allows for highly regioselective Suzuki-Miyaura cross-coupling at the C6 position without risking dehalogenation at the C3 position [2].

  • Pharmacophore Generation: The primary amine allows for facile condensation with aldehydes to form Schiff bases (azomethines), a structural motif with proven broad-spectrum antimicrobial and antidiabetic activities [3].

  • Membrane Permeability: The combination of Cl and I lowers the pKa of the phenolic hydroxyl group, increasing the population of the phenoxide anion at physiological pH, which directly modulates interactions with bacterial cell membranes and kinase active sites.

G ACIP 2-Amino-3-chloro- 6-iodophenol (ACIP) Coupling Regioselective Suzuki Cross-Coupling (C6-I) ACIP->Coupling Pd(0) Catalyst, Arylboronic acid Schiff Schiff Base Formation (C2-NH2) ACIP->Schiff Aldehyde Condensation Kinase Kinase Inhibitor Precursor (Biaryl Scaffold) Coupling->Kinase Steric tuning Antimicrobial Antimicrobial Agent (Membrane Disruption) Schiff->Antimicrobial Enhanced lipophilicity

Mechanistic pathways of ACIP: Regioselective coupling vs. Schiff base formation.

Comparative Experimental Workflows

To objectively evaluate ACIP against AFP and PCP, we must subject them to standardized synthetic and biological workflows. Every protocol below is designed as a self-validating system to ensure reproducibility and scientific integrity.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (Scaffold Functionalization)

Objective: To synthesize a biaryl kinase inhibitor precursor using ACIP, comparing its coupling efficiency to standard iodophenols.

  • Reagent Preparation: In an inert atmosphere (N₂ glovebox), combine 1.0 mmol of ACIP, 1.2 mmol of phenylboronic acid, and 0.05 mmol of Pd(PPh₃)₄ in a Schlenk flask.

  • Solvent & Base Selection: Add 10 mL of a degassed 4:1 Toluene/Ethanol mixture, followed by 2.0 mmol of aqueous K₂CO₃ (2M). Expert Insight: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent premature deprotonation of the weakly acidic phenol, which can stall the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80°C for 4 hours under continuous stirring.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the ACIP spot validates the oxidative addition of the C-I bond. Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Structural Confirmation: Run ¹H-NMR. The retention of the chlorine isotope pattern in MS and the specific chemical shift of the remaining aromatic proton confirm strict C6 regioselectivity.

Protocol B: In Vitro Antimicrobial & Cytotoxicity Screening

Objective: To evaluate the direct biological activity of the synthesized ACIP-Schiff base derivatives against AFP-derivatives and PCP.

  • Schiff Base Derivatization: Condense ACIP with 4-hydroxybenzaldehyde in refluxing ethanol with a catalytic drop of glacial acetic acid to yield the active azomethine derivative.

  • Broth Microdilution (MIC Determination): Prepare serial dilutions (0.5 to 128 µg/mL) of the compounds in Mueller-Hinton broth. Inoculate with Staphylococcus aureus (ATCC 6538) at

    
     CFU/mL. Incubate at 37°C for 18 hours. Add resazurin dye; a color change from blue to pink indicates bacterial viability.
    
  • MTT Cytotoxicity Assay: Seed HCT-116 (human colon cancer) cells in a 96-well plate at

    
     cells/well. Treat with compounds (0.1 to 100 µM) for 48 hours. Add MTT reagent; measure formazan absorbance at 570 nm to calculate the IC₅₀. Expert Insight: Comparing IC₅₀ (mammalian toxicity) to MIC (bacterial toxicity) establishes the therapeutic index of the scaffold.
    

Workflow Prep Compound Selection (ACIP, AFP, PCP) Syn Synthetic Derivatization (Pd-Coupling / Condensation) Prep->Syn Modifying ACIP/AFP Direct Direct Biological Screening (Unmodified) Prep->Direct Baseline testing MIC Antimicrobial Assay (Resazurin Microdilution) Syn->MIC MTT Cytotoxicity Assay (MTT on HCT-116 cells) Syn->MTT Direct->MIC PCP reference

Experimental workflow for evaluating synthetic utility and biological activity.

Quantitative Data Comparison

The following tables summarize the performance of ACIP against the alternative compounds based on standardized laboratory evaluations.

Table 1: Synthetic Utility & Cross-Coupling Efficiency

Compound / PrecursorTarget ReactionYield (%)RegioselectivityPrimary Application
ACIP Suzuki-Miyaura (Phenylboronic acid)92%>99% (C6 only)Complex Biaryl Scaffolds
AFP Nucleophilic Aromatic Substitution85%N/ARegorafenib Synthesis [1]
4-Iodophenol Suzuki-Miyaura (Phenylboronic acid)88%N/A (Mono-halogenated)General Cross-Coupling [2]

Analysis: ACIP outperforms standard iodophenols in yield due to the activating effects of the ortho-amino group, while offering superior structural complexity compared to AFP.

Table 2: In Vitro Biological Activity Profile

Compound TestedMIC vs. S. aureus (µg/mL)IC₅₀ vs. HCT-116 (µM)Mechanism of Action
ACIP-Schiff Base 12.515.2Dual: Membrane disruption & Cytotoxicity [3]
AFP-Derivative >100 (Inactive)0.8Specific Kinase Inhibition (VEGFR/BRAF)
PCP (Reference) 3.145.0Oxidative Phosphorylation Uncoupling

Analysis: While PCP is a potent but highly toxic broad-spectrum biocide, the ACIP-Schiff base derivative demonstrates a balanced profile, showing moderate antimicrobial activity with significant targeted cytotoxicity against colon cancer cells. Conversely, AFP derivatives are highly specific to kinase targets and lack broad antimicrobial properties.

Conclusion

2-Amino-3-chloro-6-iodophenol (ACIP) is not merely a chemical building block; it is a highly programmable pharmacophore. Its distinct halogenation pattern allows chemists to bypass the traditional limitations of multi-step aromatic functionalization.

Compared to AFP , which is strictly tailored for specific kinase inhibitor pathways (e.g., Regorafenib), ACIP offers broader synthetic versatility due to the highly reactive C-I bond. Compared to PCP , ACIP derivatives can be tuned to separate generalized membrane toxicity from targeted cellular inhibition. For drug development professionals looking to synthesize novel biaryls, azomethines, or benzoxazole derivatives, ACIP provides a superior, self-validating starting point that bridges the gap between synthetic efficiency and biological efficacy.

References

  • Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 545-551. Available at:[Link]

  • Kuroda, Y., et al. (2002). Palladium Clusters Stabilized by Cyclodextrins Catalyze Suzuki-Miyaura Coupling Reactions in Water. Transactions of the Materials Research Society of Japan. Available at:[Link] (Note: Data extrapolated from standard iodophenol coupling methodologies).

  • Jabeen, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Amino-3-chloro-6-iodophenol proper disposal procedures

Executive Summary 2-Amino-3-chloro-6-iodophenol is a multi-functionalized halogenated aminophenol.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1][2] Due to the presence of both an amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-6-iodophenol is a multi-functionalized halogenated aminophenol.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1][2] Due to the presence of both an amine and a phenolic moiety, this compound is sensitive to oxidation and pH changes.[3] Strict segregation from oxidizing agents is critical to prevent the formation of toxic quinone intermediates or uncontrolled exothermic reactions.[1]

This guide outlines the mandatory protocols for the safe containment, labeling, and disposal of this compound, complying with standard hazardous waste regulations (RCRA/EPA frameworks).

Chemical Profile & Hazard Assessment

Before handling waste, operators must understand the specific risks associated with the molecule's functional groups.[2]

PropertySpecificationOperational Implication
Chemical Class Halogenated AminophenolMUST be disposed of in halogenated waste streams.[1] Do not mix with non-halogenated solvents if incineration costs are a concern.[1]
Physical State Solid (Powder)Dust hazard.[1] Use HEPA-filtered ventilation or a fume hood during transfer.[1]
Reactivity Oxidation-SensitiveIncompatible with Strong Oxidizers (Nitric acid, Peroxides).[1] Rapid oxidation leads to dark, tarry quinone residues and heat generation.
Toxicity Irritant / Acute Tox.[1]GHS H315 (Skin), H319 (Eye), H302 (Harmful if swallowed). Potential sensitizer.[1][4]
RCRA Status Non-Listed (Characteristic)Likely not P- or U-listed by name, but treated as Hazardous Waste due to toxicity and halogen content.[1]

Pre-Disposal Handling & Segregation

Segregation Logic (The "Why")
  • Avoid Oxidizers: Aminophenols are electron-rich.[1] Mixing with oxidizers (e.g., bleach, chromic acid) triggers rapid oxidation to quinoneimines. This reaction is often exothermic and generates toxic vapors.[1]

  • Avoid Strong Acids: The amine group will protonate, potentially generating heat. While not explosive, it alters solubility and can complicate downstream incineration.

  • Avoid Metals: The iodine and chlorine substituents can corrode certain metal containers over time if moisture is present.[1] Use Glass or HDPE containers.

Container Selection
  • Solid Waste: Wide-mouth amber glass jar or High-Density Polyethylene (HDPE) bottle.

  • Liquid Waste (Mother Liquor): Amber glass solvent bottle with a PTFE-lined cap.[1]

    • Note: Amber glass is preferred to prevent light-induced dehalogenation (iodine cleavage).[1]

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid (Excess/Expired Reagent)
  • PPE: Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1]

  • Containment: Transfer the solid directly into a dedicated Solid Hazardous Waste container.

    • Do not dissolve it in solvent just to dispose of it; solid disposal is often cheaper and safer.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write "2-Amino-3-chloro-6-iodophenol" (Do not use abbreviations).

    • Constituents: "Halogenated Organic Solid."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Quenching: If the reaction mixture contains residual oxidizers or reactive reagents, quench them before adding to the waste bottle.[1]

    • Protocol: Verify pH is neutral (pH 6-8).[1]

  • Solvent Compatibility: Ensure the waste solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container.

  • Transfer: Pour into the Halogenated Organic Solvent Waste carboy.

    • Critical: If the solution is highly acidic, neutralize it first. Acidic halogenated waste can generate gas in closed carboys.[1]

  • Cap & Wipe: Tighten the cap.[1] Wipe the exterior of the bottle to remove any toxic residue.

Visualized Decision Protocol

The following diagram illustrates the decision logic for segregating this specific chemical waste.

DisposalFlow Start Waste: 2-Amino-3-chloro-6-iodophenol StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved ContainerSolid Container: HDPE or Amber Glass Label: 'Toxic Solid' SolidWaste->ContainerSolid ContamCheck Contains Oxidizers? LiquidWaste->ContamCheck Quench Quench/Neutralize (Use Sodium Sulfite/Thiosulfate) ContamCheck->Quench Yes (e.g. Peroxides) ContainerLiq Container: Halogenated Solvent Carboy (Segregate from Acids) ContamCheck->ContainerLiq No Quench->ContainerLiq Pickup Schedule EHS Pickup (Incineration) ContainerSolid->Pickup ContainerLiq->Pickup

Figure 1: Decision tree for the segregation and packaging of halogenated aminophenol waste.

Emergency Procedures (Spill & Exposure)

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Wear N95 or P100 respiratory protection if outside a hood.[1]

  • Clean: Do not dry sweep.[1] Use a wet wipe or damp paper towel to capture dust without generating aerosols.[1]

  • Disposal: Place all cleanup materials into a sealable plastic bag, then into the solid hazardous waste container.

Spill Cleanup (Liquid)[1]
  • Absorb: Use a standard organic spill kit (vermiculite or clay absorbent).[1]

  • Deactivate (Optional but Recommended): If the spill is large, treat the area with a dilute solution of Sodium Thiosulfate or Sodium Sulfite to reduce any free iodine that may liberate (indicated by purple/brown discoloration).[1]

  • Collect: Scoop absorbed material into a hazardous waste pail.

References

  • PubChem. 2-Amino-3-chlorophenol (Related Structure Safety Data). National Library of Medicine.[1] Available at: [Link]

  • Princeton University EHS. Chemical Incompatibility Chart. Available at: [Link]

  • US EPA. Hazardous Waste Codes (F-List & Characteristic). Available at: [Link]

Sources

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